molecular formula C10H12O2 B1363286 (S)-(+)-2-Phenylbutyric acid CAS No. 4286-15-1

(S)-(+)-2-Phenylbutyric acid

Katalognummer: B1363286
CAS-Nummer: 4286-15-1
Molekulargewicht: 164.2 g/mol
InChI-Schlüssel: OFJWFSNDPCAWDK-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(+)-2-Phenylbutyric acid is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJWFSNDPCAWDK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313360
Record name (S)-2-Phenylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4286-15-1
Record name (S)-2-Phenylbutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4286-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylbutyric acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004286151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-Phenylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, α-ethyl-, (αS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENYLBUTYRIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56PGV95391
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (S)-(+)-2-Phenylbutyric Acid: Chemical Properties, Synthesis, and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of (S)-(+)-2-Phenylbutyric acid. It details experimental protocols for its synthesis and analysis, and explores its significant biological activities and applications in drug development.

Core Chemical and Physical Properties

This compound, an important chiral building block, possesses a unique set of physicochemical properties that are critical for its application in synthesis and drug design. A summary of these properties is presented below.

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
CAS Number 4286-15-1
Appearance Colorless to light yellow liquid or solid
Melting Point Not consistently reported, can be a low-melting solid
Boiling Point 98-100 °C at 0.3 mmHg[1]
Density 1.055 g/mL at 25 °C[1]
Optical Activity [α]²⁰/D +92°, c = 0.9 in toluene[1]
Refractive Index n²⁰/D 1.516[1]
Solubility Poorly soluble in water; soluble in organic solvents like ethanol, acetone, and toluene.
pKa Not readily available, expected to be similar to other carboxylic acids.

Synthesis and Chiral Resolution

The enantiomerically pure form of 2-phenylbutyric acid is crucial for its applications in pharmaceuticals. Both asymmetric synthesis and chiral resolution of a racemic mixture are common strategies to obtain the desired (S)-(+)-enantiomer.

Asymmetric Synthesis using Evans Chiral Auxiliary

This method employs a chiral auxiliary to direct the stereoselective alkylation of a prochiral enolate. The Evans oxazolidinone auxiliaries are widely used for their high diastereoselectivity.

Experimental Protocol:

  • Acylation of Chiral Auxiliary:

    • To a solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 eq.) dropwise.

    • Stir the resulting solution at -78 °C for 30 minutes.

    • Add butyryl chloride (1.1 eq.) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield the N-butyryloxazolidinone.

  • Diastereoselective Alkylation:

    • Dissolve the N-butyryloxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere.

    • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise and stir the solution for 30 minutes at -78 °C to form the sodium enolate.

    • Add benzyl (B1604629) bromide (1.2 eq.) to the reaction mixture.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis. The major diastereomer is purified by flash column chromatography.

  • Auxiliary Cleavage:

    • Dissolve the purified N-(2-phenylbutyryl)oxazolidinone in a mixture of THF and water (4:1) at 0 °C.

    • Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (B78521) (2.0 eq.).

    • Stir the mixture vigorously at 0 °C for 2 hours.

    • Quench the reaction by adding an aqueous solution of sodium sulfite.

    • Adjust the pH of the solution to ~10 with a saturated aqueous solution of sodium bicarbonate to allow for the extraction of the chiral auxiliary with dichloromethane.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate.

    • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.

Workflow for Asymmetric Synthesis:

cluster_acylation 1. Acylation cluster_alkylation 2. Diastereoselective Alkylation cluster_cleavage 3. Auxiliary Cleavage Chiral Auxiliary Chiral Auxiliary N-Butyryloxazolidinone N-Butyryloxazolidinone Chiral Auxiliary->N-Butyryloxazolidinone Butyryl Chloride, n-BuLi, THF N-(2-Phenylbutyryl)oxazolidinone N-(2-Phenylbutyryl)oxazolidinone N-Butyryloxazolidinone->N-(2-Phenylbutyryl)oxazolidinone NaHMDS, Benzyl Bromide, THF, -78°C This compound This compound N-(2-Phenylbutyryl)oxazolidinone->this compound LiOH, H₂O₂, THF/H₂O

Asymmetric Synthesis Workflow
Enzymatic Resolution of Racemic 2-Phenylbutyric Acid

Enzymatic resolution offers a green and highly selective alternative for obtaining the (S)-(+)-enantiomer. Lipases are commonly employed to selectively catalyze the esterification of one enantiomer, allowing for the separation of the unreacted enantiomer.

Experimental Protocol:

  • Reaction Setup:

    • In a suitable flask, dissolve racemic 2-phenylbutyric acid (1.0 eq.) and an alcohol (e.g., n-butanol, 1.1 eq.) in an organic solvent (e.g., hexane).

    • Add an immobilized lipase (B570770) (e.g., Candida antarctica lipase B, Novozym 435). The amount of enzyme will depend on its activity and should be optimized.

    • Incubate the mixture at a controlled temperature (e.g., 40 °C) with gentle agitation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the remaining acid and the conversion.

    • The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for the unreacted acid.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • The filtrate contains the this compound and the ester of the (R)-enantiomer.

    • Separate the acid from the ester by liquid-liquid extraction. Extract the mixture with an aqueous solution of a weak base (e.g., sodium bicarbonate). The this compound will move to the aqueous phase as its carboxylate salt.

    • Wash the organic phase (containing the ester) with water.

    • Acidify the aqueous phase with a strong acid (e.g., HCl) to pH ~2 to precipitate the this compound.

    • Extract the acidified aqueous phase with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

    • The (R)-ester can be hydrolyzed back to the (R)-acid if desired.

Workflow for Enzymatic Resolution:

Racemic 2-Phenylbutyric Acid Racemic 2-Phenylbutyric Acid Reaction Mixture Reaction Mixture Racemic 2-Phenylbutyric Acid->Reaction Mixture Lipase, Alcohol, Organic Solvent (S)-Acid & (R)-Ester (S)-Acid & (R)-Ester Reaction Mixture->(S)-Acid & (R)-Ester Selective Esterification Separation Separation (S)-Acid & (R)-Ester->Separation Base Extraction This compound This compound Separation->this compound Acidification, Extraction (R)-Ester (R)-Ester Separation->(R)-Ester Organic Phase

Enzymatic Resolution Workflow

Biological Activities and Applications

This compound and its derivatives are of significant interest in drug development due to their diverse biological activities.

Chemical Chaperone Activity

Phenylbutyrate acts as a chemical chaperone, assisting in the proper folding of misfolded proteins, a mechanism relevant to various diseases, including cystic fibrosis and certain neurodegenerative disorders.

Experimental Protocol: In Vitro Chaperone Activity Assay (General)

This protocol describes a general method to assess the ability of this compound to prevent the aggregation of a model protein under stress conditions (e.g., thermal or chemical denaturation).

  • Preparation of Reagents:

    • Prepare a stock solution of a model protein prone to aggregation (e.g., lysozyme, insulin, or a specific disease-related protein) in a suitable buffer.

    • Prepare a stock solution of this compound in the same buffer.

  • Aggregation Assay:

    • In a multi-well plate, set up reactions containing the model protein at a final concentration that promotes aggregation under the chosen stress condition.

    • Add varying concentrations of this compound to the wells. Include a control with no added chaperone.

    • Induce protein aggregation by, for example, heating the plate to a specific temperature (e.g., 65 °C for lysozyme) or adding a chemical denaturant (e.g., dithiothreitol (B142953) for insulin).

    • Monitor protein aggregation over time by measuring the increase in light scattering at a specific wavelength (e.g., 340-400 nm) using a plate reader.

  • Data Analysis:

    • Plot the light scattering intensity versus time for each concentration of this compound.

    • A decrease in the rate and extent of aggregation in the presence of this compound indicates its chaperone activity.

    • The concentration at which 50% of aggregation is inhibited (IC₅₀) can be calculated.

Histone Deacetylase (HDAC) Inhibition

Phenylbutyrate is a known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in gene regulation. HDAC inhibition is a promising strategy in cancer therapy.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol outlines a common method for measuring the inhibitory activity of this compound on HDAC enzymes using a fluorogenic substrate.

  • Preparation of Reagents:

    • Obtain a commercial HDAC assay kit which typically includes a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), a developer solution, and a reference standard (e.g., Trichostatin A, a potent HDAC inhibitor).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare nuclear extracts from a relevant cell line or use a purified recombinant HDAC enzyme.

  • HDAC Assay:

    • In a 96-well microplate, add the nuclear extract or purified HDAC enzyme to each well.

    • Add serial dilutions of this compound to the wells. Include a positive control (Trichostatin A) and a negative control (solvent only).

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and develop the signal by adding the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent product.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Signaling Pathway of HDAC Inhibition:

cluster_drug Drug Action cluster_cellular Cellular Mechanism S_PBA This compound HDAC Histone Deacetylase (HDAC) S_PBA->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest, Apoptosis Gene_Expression->Cell_Cycle

HDAC Inhibition Pathway
Treatment of Urea (B33335) Cycle Disorders

Phenylbutyrate serves as a nitrogen-scavenging drug for the treatment of urea cycle disorders (UCDs). It provides an alternative pathway for the excretion of excess nitrogen.

Mechanism of Action:

This compound is a prodrug that is converted to phenylacetate. Phenylacetate is then conjugated with glutamine to form phenylacetylglutamine, which is excreted in the urine. This process removes two moles of nitrogen per mole of phenylacetate, thereby reducing the levels of ammonia (B1221849) and glutamine in the blood.

Experimental Protocol: In Vitro Ammonia Detoxification Assay in Hepatocytes

This protocol describes a method to evaluate the efficacy of this compound in promoting ammonia detoxification in a hepatocyte cell culture model.

  • Cell Culture:

    • Culture a suitable hepatocyte cell line (e.g., HepG2) or primary hepatocytes in appropriate culture medium.

    • Seed the cells in multi-well plates and allow them to adhere and grow to a confluent monolayer.

  • Ammonia Challenge and Treatment:

    • Prepare a stock solution of ammonium chloride (NH₄Cl) in culture medium.

    • Prepare a stock solution of this compound in culture medium.

    • Replace the culture medium with fresh medium containing a high concentration of ammonium chloride (to mimic hyperammonemia) and varying concentrations of this compound. Include a control group with ammonia challenge but no treatment.

  • Sample Collection and Analysis:

    • At different time points (e.g., 24, 48 hours), collect the culture medium from each well.

    • Measure the concentration of ammonia in the collected medium using a commercially available ammonia assay kit.

    • Optionally, the concentration of urea in the medium can also be measured to assess the function of the urea cycle.

  • Data Analysis:

    • Calculate the percentage reduction in ammonia concentration in the treated groups compared to the untreated control group at each time point.

    • A dose-dependent decrease in ammonia levels in the presence of this compound demonstrates its efficacy in promoting ammonia detoxification.

Urea Cycle and Phenylbutyrate's Alternative Pathway:

cluster_urea_cycle Urea Cycle (in Mitochondria & Cytosol) cluster_alternative_pathway Alternative Pathway (Phenylbutyrate) Ammonia Ammonia Carbamoyl Phosphate Carbamoyl Phosphate Ammonia->Carbamoyl Phosphate Glutamine Glutamine Ammonia->Glutamine Citrulline Citrulline Carbamoyl Phosphate->Citrulline Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Arginine Arginine Argininosuccinate->Arginine Urea Urea Arginine->Urea Excretion Excretion Urea->Excretion S_PBA This compound Phenylacetate Phenylacetate S_PBA->Phenylacetate Metabolism Phenylacetylglutamine Phenylacetylglutamine Phenylacetate->Phenylacetylglutamine Glutamine->Phenylacetylglutamine Excretion2 Excretion Phenylacetylglutamine->Excretion2

References

Synthesis of (S)-(+)-2-Phenylbutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-2-Phenylbutyric acid is a chiral carboxylic acid with applications in the synthesis of various pharmaceuticals and as a chiral building block in organic chemistry. Its enantiomerically pure form is often desired for these applications. This technical guide provides an in-depth overview of the core methods for the synthesis of this compound, targeting researchers, scientists, and drug development professionals. The guide details three primary strategies: chiral resolution of a racemic mixture, enzymatic kinetic resolution, and asymmetric synthesis using a chiral auxiliary.

Chiral Resolution using Chiral Amino Alcohols

Chiral resolution is a classical and effective method for separating enantiomers from a racemic mixture. This approach involves the formation of diastereomeric salts by reacting the racemic 2-phenylbutyric acid with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Subsequent acidification of the separated salt yields the desired enantiomerically pure acid.

A study by Broxterman et al. investigated a series of chiral amino alcohols derived from amino acids as resolving agents for 2-aryl-alkyl carboxylic acids. Among the tested agents, derivatives of phenylglycine and phenylalanine were found to be highly efficient for the resolution of 2-phenylbutyric acid.

Quantitative Data Summary
Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee%) of (S)-2-Phenylbutyric Acid
(S)-(-)-2-amino-1,1-bis(4-tolyl)-2-phenyl-1-ethanolMethanolNot specified>95%
Other Phenylglycine and Phenylalanine derivativesVariousNot specifiedHigh efficiencies reported
Experimental Protocol: Resolution with (S)-(-)-2-amino-1,1-bis(4-tolyl)-2-phenyl-1-ethanol

Materials:

  • Racemic 2-phenylbutyric acid

  • (S)-(-)-2-amino-1,1-bis(4-tolyl)-2-phenyl-1-ethanol

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Salt Formation: In a flask, dissolve one equivalent of racemic 2-phenylbutyric acid in a minimal amount of hot methanol. In a separate flask, dissolve one equivalent of (S)-(-)-2-amino-1,1-bis(4-tolyl)-2-phenyl-1-ethanol in hot methanol.

  • Combine the two solutions and allow the mixture to cool slowly to room temperature. The diastereomeric salt of (S)-2-phenylbutyric acid with the resolving agent will preferentially crystallize.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Recrystallization (Optional): To improve the enantiomeric excess, the collected crystals can be recrystallized from a minimal amount of hot methanol.

  • Liberation of the Free Acid: Suspend the diastereomeric salt crystals in water and add 1 M hydrochloric acid with stirring until the pH of the solution is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound.

  • Determine the enantiomeric excess using chiral HPLC or by measuring the specific rotation.

Logical Relationship Diagram

G Chiral Resolution Workflow racemic_acid Racemic 2-Phenylbutyric Acid diastereomeric_salts Diastereomeric Salts Mixture racemic_acid->diastereomeric_salts resolving_agent (S)-Amino Alcohol Resolving Agent resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization s_salt Crystallized (S)-Acid Salt crystallization->s_salt Less Soluble r_salt_solution (R)-Acid Salt in Solution crystallization->r_salt_solution More Soluble acidification Acidification (e.g., HCl) s_salt->acidification s_acid This compound acidification->s_acid

Caption: Workflow for chiral resolution of 2-phenylbutyric acid.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective and environmentally benign method for obtaining enantiomerically pure compounds. This technique utilizes the stereoselectivity of enzymes, typically lipases, to catalyze the transformation of one enantiomer of a racemic mixture at a much faster rate than the other. For the synthesis of this compound, this can be achieved through the enantioselective hydrolysis of a racemic ester of 2-phenylbutyric acid.

A patented method describes the use of lipase (B570770) from Candida antarctica (Lipase A) to selectively hydrolyze the (S)-enantiomer of a racemic 2-phenylbutyrate ester, leaving the unreacted (R)-ester and producing the desired (S)-acid. The addition of cyclodextrin (B1172386) can enhance the substrate's solubility in the aqueous medium and improve the conversion rate.

Quantitative Data Summary
EnzymeSubstrateAdditiveEnantiomeric Excess (ee%) of (S)-2-Phenylbutyric AcidConversion Rate
Candida antarctica Lipase ARacemic 2-phenylbutyric acid hexyl esterHydroxyethyl-β-cyclodextrin≥ 96%Significantly improved
Experimental Protocol: Lipase-Catalyzed Hydrolysis

Materials:

  • Racemic 2-phenylbutyric acid hexyl ester

  • Candida antarctica Lipase A (immobilized or free)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Hydroxyethyl-β-cyclodextrin

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium bicarbonate solution (saturated)

  • 1 M Hydrochloric acid

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution containing a specific concentration of hydroxyethyl-β-cyclodextrin.

  • Add the racemic 2-phenylbutyric acid hexyl ester to the reaction medium.

  • Initiate the reaction by adding Candida antarctica Lipase A.

  • Stir the mixture at a constant temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC.

  • Work-up: Once the desired conversion is reached (typically around 50% to maximize enantiomeric excess of both product and remaining substrate), stop the reaction by filtering off the enzyme (if immobilized).

  • Extract the reaction mixture with an organic solvent like ethyl acetate.

  • Separate the (S)-2-phenylbutyric acid from the unreacted (R)-2-phenylbutyric acid hexyl ester by extraction with a saturated sodium bicarbonate solution. The acid will move to the aqueous basic layer.

  • Carefully acidify the aqueous layer with 1 M hydrochloric acid to pH ~2.

  • Extract the liberated (S)-2-phenylbutyric acid with ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the product.

Signaling Pathway Diagram

G Enzymatic Kinetic Resolution Pathway racemic_ester Racemic 2-Phenylbutyrate Ester hydrolysis Stereoselective Hydrolysis racemic_ester->hydrolysis lipase Candida antarctica Lipase A lipase->hydrolysis s_acid This compound hydrolysis->s_acid Fast r_ester Unreacted (R)-Ester hydrolysis->r_ester Slow

Caption: Pathway of enzymatic kinetic resolution of a racemic ester.

Asymmetric Synthesis using a Chiral Auxiliary

Asymmetric synthesis aims to directly produce the desired enantiomer, often with high stereocontrol, by employing a chiral auxiliary. The Myers asymmetric alkylation protocol, using pseudoephedrine as a chiral auxiliary, is a powerful method for the synthesis of enantiomerically enriched α-substituted carboxylic acids.

This method involves the acylation of pseudoephedrine, followed by deprotonation to form a rigid chelated enolate. The steric hindrance provided by the chiral auxiliary directs the approach of an electrophile, leading to a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary yields the desired chiral carboxylic acid. For the synthesis of this compound, this would involve the alkylation of a pseudoephedrine amide of propionic acid with an ethylating agent.

Quantitative Data Summary
Chiral AuxiliaryAcyl GroupAlkylating AgentDiastereomeric Excess (d.e.) of Alkylated Product (%)
(1R,2R)-(-)-PseudoephedrinePropionylEthyl Iodide>98%
Experimental Protocol: Asymmetric Alkylation of Pseudoephedrine Propionamide (B166681)

Materials:

  • (1R,2R)-(-)-Pseudoephedrine

  • Propionyl chloride

  • Triethylamine (B128534)

  • Dichloromethane (B109758) (anhydrous)

  • Lithium diisopropylamide (LDA)

  • Lithium chloride (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl iodide

  • Sulfuric acid (aqueous)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • Formation of Pseudoephedrine Propionamide: To a solution of (1R,2R)-(-)-pseudoephedrine and triethylamine in anhydrous dichloromethane at 0 °C, slowly add propionyl chloride. Stir the reaction mixture at room temperature until completion. Work up the reaction to isolate the pseudoephedrine propionamide.

  • Diastereoselective Alkylation:

    • In a flame-dried flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) and anhydrous lithium chloride in anhydrous THF at -78 °C.

    • Slowly add a solution of the pseudoephedrine propionamide in anhydrous THF to the LDA/LiCl mixture.

    • Stir the resulting enolate solution at 0 °C for a short period.

    • Cool the reaction mixture back to -78 °C and add ethyl iodide.

    • Allow the reaction to proceed at 0 °C until completion.

  • Auxiliary Cleavage:

    • Quench the reaction with water.

    • Add aqueous sulfuric acid and heat the mixture to reflux to hydrolyze the amide and remove the chiral auxiliary. .

  • Work-up:

    • After cooling, extract the aqueous mixture with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to afford crude this compound.

    • Purify the product by chromatography or distillation.

Experimental Workflow Diagram

G Asymmetric Synthesis Workflow pseudoephedrine (1R,2R)-Pseudoephedrine amide_formation Amide Formation pseudoephedrine->amide_formation propionyl_chloride Propionyl Chloride propionyl_chloride->amide_formation pseudo_amide Pseudoephedrine Propionamide amide_formation->pseudo_amide enolate_formation Enolate Formation pseudo_amide->enolate_formation lda LDA / LiCl lda->enolate_formation chelated_enolate Chelated (Z)-Enolate enolate_formation->chelated_enolate alkylation Diastereoselective Alkylation chelated_enolate->alkylation ethyl_iodide Ethyl Iodide ethyl_iodide->alkylation alkylated_amide Alkylated Amide alkylation->alkylated_amide hydrolysis Acid Hydrolysis alkylated_amide->hydrolysis s_acid This compound hydrolysis->s_acid

Caption: Workflow for the asymmetric synthesis of this compound.

Enantioselective Synthesis of 2-Phenylbutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of 2-phenylbutyric acid, a key chiral building block in the pharmaceutical industry. The document details various synthetic strategies, including enzymatic kinetic resolution, asymmetric hydrogenation, and asymmetric alkylation, complete with experimental protocols and comparative data to aid in method selection and implementation.

Introduction

2-Phenylbutyric acid is a chiral carboxylic acid of significant interest in medicinal chemistry and drug development. Its enantiomers often exhibit distinct pharmacological activities, making their stereoselective synthesis a critical aspect of producing enantiopure active pharmaceutical ingredients (APIs). This guide explores and compares several prominent methods for achieving high enantiopurity in the synthesis of 2-phenylbutyric acid.

Comparative Overview of Synthetic Methods

The following table summarizes the quantitative data for the key enantioselective methods discussed in this guide, allowing for a direct comparison of their efficacy.

MethodCatalyst/ReagentSubstrateEnantiomeric Excess (ee)Yield/ConversionKey Advantages
Enzymatic Kinetic Resolution Candida antarctica Lipase (B570770) ARacemic 2-phenylbutyric acid hexyl ester≥ 96% (S-acid)~25.55% conversionHigh enantioselectivity, mild reaction conditions, environmentally friendly.
Asymmetric Hydrogenation Ru-BINAP complex2-Phenyl-2-butenoic acidUp to 98%HighHigh enantioselectivity and yield, applicable to a range of unsaturated acids.
Asymmetric Alkylation Chiral Lithium AmidePhenylacetic acid96%81%Direct C-C bond formation, good enantioselectivity.
Asymmetric Bioreduction of Precursor Recombinant E. coli with D-lactate dehydrogenase2-Oxo-4-phenylbutyric acid> 99% (R-hydroxy acid)97.8%Excellent enantioselectivity and conversion for the precursor synthesis.

Detailed Synthetic Methodologies

This section provides detailed experimental protocols for the key enantioselective synthesis strategies for 2-phenylbutyric acid.

Enzymatic Kinetic Resolution of Racemic 2-Phenylbutyric Acid Ester

This method utilizes the stereoselectivity of lipases to preferentially hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity.

Experimental Protocol:

  • Reaction Setup: In a 25 mL reaction vessel, combine 1 mL of a Tris/HCl buffer solution (pH 6.5) containing 75 mmol/L of hydroxyethyl-β-cyclodextrin.

  • Substrate Addition: Add 0.015 mmol of racemic 2-phenylbutyric acid hexyl ester to the buffered solution.

  • Enzyme Addition: Introduce 30 mg of Candida antarctica lipase A to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at 600 rpm and maintain the temperature at 85 °C for 14 hours.

  • Work-up and Analysis: After the reaction is complete, extract the product mixture with an appropriate organic solvent. The enantiomeric excess of the resulting (S)-2-phenylbutyric acid and the remaining (R)-2-phenylbutyric acid hexyl ester can be determined by chiral High-Performance Liquid Chromatography (HPLC).[1]

Logical Workflow for Enzymatic Kinetic Resolution:

Enzymatic_Kinetic_Resolution cluster_products Reaction Products racemic_ester Racemic 2-Phenylbutyric Acid Ester lipase Candida antarctica Lipase A racemic_ester->lipase Hydrolysis s_acid (S)-2-Phenylbutyric Acid lipase->s_acid Produces r_ester (R)-2-Phenylbutyric Acid Ester lipase->r_ester Unreacted separation Separation s_acid->separation r_ester->separation

Enzymatic kinetic resolution of a racemic ester.
Asymmetric Hydrogenation of 2-Phenyl-2-butenoic Acid

Asymmetric hydrogenation of a prochiral α,β-unsaturated carboxylic acid using a chiral transition metal catalyst is a highly effective method for producing enantiomerically enriched carboxylic acids.

Synthesis of Precursor (2-Phenyl-2-butenoic Acid) via Perkin Condensation:

The precursor, 2-phenyl-2-butenoic acid, can be synthesized via the Perkin reaction of benzaldehyde (B42025) with propanoic anhydride (B1165640) in the presence of a weak base.

Experimental Protocol (General):

  • Reaction Setup: A mixture of benzaldehyde, propanoic anhydride, and a catalytic amount of a weak base (e.g., triethylamine (B128534) or sodium propanoate) is heated.

  • Reaction Conditions: The reaction is typically refluxed for several hours.

  • Work-up: The reaction mixture is cooled and then hydrolyzed with a strong acid (e.g., HCl) to yield the crude α,β-unsaturated carboxylic acid. The product can be purified by recrystallization.

Asymmetric Hydrogenation Protocol (General):

  • Catalyst Preparation: In a glovebox, a chiral ruthenium-BINAP catalyst is prepared in situ or a pre-formed catalyst is used. For example, [RuCl2(benzene)]2 and (R)-BINAP can be dissolved in a degassed solvent like methanol.

  • Reaction Setup: The catalyst solution is transferred to a high-pressure reactor. The substrate, 2-phenyl-2-butenoic acid, is added to the reactor.

  • Hydrogenation: The reactor is purged and then pressurized with hydrogen gas (e.g., 4-100 atm). The reaction is stirred at a specific temperature (e.g., 23-100 °C) for a designated time.[2]

  • Work-up and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified, typically by column chromatography, to yield the enantiomerically enriched 2-phenylbutyric acid. The enantiomeric excess is determined by chiral HPLC or GC.

Workflow for Asymmetric Hydrogenation:

Asymmetric_Hydrogenation benzaldehyde Benzaldehyde perkin Perkin Condensation benzaldehyde->perkin propanoic_anhydride Propanoic Anhydride propanoic_anhydride->perkin precursor 2-Phenyl-2-butenoic Acid perkin->precursor hydrogenation Asymmetric Hydrogenation precursor->hydrogenation product Enantiopure 2-Phenylbutyric Acid hydrogenation->product catalyst Ru-BINAP Catalyst + H2 catalyst->hydrogenation

Synthesis of 2-phenylbutyric acid via asymmetric hydrogenation.
Asymmetric Alkylation of Phenylacetic Acid

This method involves the deprotonation of phenylacetic acid to form a prochiral enolate, which is then alkylated with an ethylating agent in the presence of a chiral ligand to induce enantioselectivity.

Experimental Protocol:

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, a solution of a chiral lithium amide (e.g., derived from a C2-symmetric amine) in an appropriate solvent (e.g., THF) is prepared and cooled to -78 °C. Phenylacetic acid is then added dropwise to form the lithium enediolate.

  • Alkylation: An ethylating agent, such as ethyl iodide, is added to the enolate solution at -78 °C.

  • Reaction Conditions: The reaction is stirred at low temperature for a specified period (e.g., 10 minutes to 24 hours), depending on the reactivity of the electrophile.

  • Work-up and Analysis: The reaction is quenched with a proton source (e.g., saturated aqueous NH4Cl). The product is extracted with an organic solvent, dried, and concentrated. The enantiomeric excess of the resulting 2-phenylbutyric acid is determined by chiral HPLC after conversion to a suitable derivative if necessary.

Workflow for Asymmetric Alkylation:

Asymmetric_Alkylation phenylacetic_acid Phenylacetic Acid enolate Prochiral Lithium Enediolate phenylacetic_acid->enolate Deprotonation base Chiral Lithium Amide base->enolate alkylation Alkylation enolate->alkylation ethyl_iodide Ethyl Iodide ethyl_iodide->alkylation product Enantiopure 2-Phenylbutyric Acid alkylation->product

Asymmetric alkylation of phenylacetic acid.
Asymmetric Bioreduction of a Precursor and Subsequent Conversion

This strategy involves the highly enantioselective reduction of a keto-acid precursor to a hydroxy-acid, followed by dehydroxylation to yield the final product.

Part 1: Asymmetric Bioreduction of 2-Oxo-4-phenylbutyric acid

Experimental Protocol:

  • Biocatalyst Preparation: Whole cells of a recombinant E. coli strain co-expressing a D-lactate dehydrogenase mutant and formate (B1220265) dehydrogenase are used as the biocatalyst.

  • Reaction Setup: The biotransformation is conducted at 37 °C in a 200 mM phosphate (B84403) buffer (pH 6.5) with a specific cell concentration (e.g., 6 g dry cell weight/L).

  • Substrate and Cofactor Regeneration: 2-Oxo-4-phenylbutyric acid (OPBA) is added as the substrate, and formate is used as the co-substrate for NADH regeneration.

  • Reaction Conditions: The reaction is carried out for a specific duration (e.g., 90 minutes) with monitoring of the conversion.

  • Work-up and Analysis: The cells are removed by centrifugation, and the supernatant containing (R)-2-hydroxy-4-phenylbutyric acid is collected. The product can be purified and its high enantiomeric excess (>99%) is confirmed by chiral HPLC.[3]

Part 2: Dehydroxylation of 2-Hydroxy-4-phenylbutyric Acid (General Procedure)

A common method for the dehydroxylation of α-hydroxy acids is a two-step process involving activation of the hydroxyl group followed by reductive cleavage.

Experimental Protocol (General):

  • Activation of Hydroxyl Group: The hydroxyl group of (R)-2-hydroxy-4-phenylbutyric acid can be activated by converting it into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine.

  • Reductive Cleavage: The resulting sulfonate ester is then subjected to reduction. This can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation over a palladium catalyst (e.g., Pd/C) in the presence of hydrogen gas.

  • Work-up and Analysis: After the reduction is complete, the reaction is quenched, and the product is extracted and purified. The final 2-phenylbutyric acid is analyzed for its chemical purity and to confirm the retention of stereochemistry.

Workflow for Bioreduction and Dehydroxylation:

Bioreduction_Dehydroxylation keto_acid 2-Oxo-4-phenylbutyric Acid bioreduction Asymmetric Bioreduction keto_acid->bioreduction hydroxy_acid (R)-2-Hydroxy-4-phenylbutyric Acid bioreduction->hydroxy_acid enzyme Recombinant E. coli (Dehydrogenases) enzyme->bioreduction dehydroxylation Dehydroxylation hydroxy_acid->dehydroxylation product (R)-2-Phenylbutyric Acid dehydroxylation->product reagents 1. Activation (e.g., TsCl) 2. Reduction (e.g., Pd/C, H2) reagents->dehydroxylation

Two-step synthesis via asymmetric bioreduction and dehydroxylation.

Conclusion

The enantioselective synthesis of 2-phenylbutyric acid can be achieved through several effective methodologies. The choice of the optimal method depends on various factors, including the desired enantiomer, required scale of synthesis, cost of reagents and catalysts, and the available experimental setup. Enzymatic methods offer high enantioselectivity and mild conditions, making them attractive for green chemistry applications. Asymmetric hydrogenation provides a powerful tool for high-yield synthesis from unsaturated precursors. Asymmetric alkylation offers a direct approach to construct the chiral center. Each of these methods, as detailed in this guide, provides a viable pathway for researchers and professionals in the field of drug development to access enantiopure 2-phenylbutyric acid.

References

(S)-(+)-2-Phenylbutyric Acid: A Technical Whitepaper on its Core Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-2-Phenylbutyric acid, an enantiomer of 2-phenylbutyric acid, is a compound of significant interest due to its potential therapeutic applications stemming from a multi-faceted mechanism of action. This document provides an in-depth technical overview of its core molecular mechanisms, drawing upon available data for phenylbutyrate (PBA) and its derivatives where specific data for the (S)-enantiomer is limited. The primary mechanisms discussed include histone deacetylase (HDAC) inhibition, chemical chaperoning with associated reduction of endoplasmic reticulum (ER) stress, ammonia (B1221849) scavenging, and modulation of inflammatory signaling pathways. This guide summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanisms of Action

This compound shares its primary mechanisms of action with the more broadly studied 4-phenylbutyric acid (4-PBA). These mechanisms are not mutually exclusive and can contribute synergistically to its overall pharmacological effect.

Histone Deacetylase (HDAC) Inhibition
Chemical Chaperone and Endoplasmic Reticulum (ER) Stress Reduction

As a chemical chaperone, this compound can stabilize protein conformation, prevent protein aggregation, and facilitate the proper trafficking of misfolded proteins.[3][4] This action helps to alleviate ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. By reducing ER stress, it can inhibit downstream apoptotic pathways and restore cellular function.[5][6]

Ammonia Scavenging

In the liver, phenylbutyrate is converted to its active metabolite, phenylacetate (B1230308). Phenylacetate conjugates with glutamine to form phenylacetylglutamine (B1677654), which is then excreted in the urine.[7][8] This process provides an alternative pathway for the disposal of nitrogenous waste, thereby reducing plasma ammonia levels. This mechanism is the basis for its use in the treatment of urea (B33335) cycle disorders.[9][10]

Modulation of Inflammatory Signaling

Recent studies have indicated that phenylbutyrate can modulate inflammatory responses by suppressing the TLR2/NF-κB/NLRP3 signaling pathway.[11][12] This pathway is a key component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases. By inhibiting this pathway, phenylbutyrate can reduce the production of pro-inflammatory cytokines.

Quantitative Data

Quantitative data for this compound is sparse in the public domain. The following tables summarize the available data for phenylbutyrate and a key derivative of the (S)-enantiomer.

Table 1: HDAC Inhibition Data

CompoundTargetIC50Cell Line/Assay ConditionsReference
4-Phenylbutyric acid (PBA)Pan-HDAC1.21 mMLN-229 glioblastoma cells[2]
4-Phenylbutyric acid (PBA)Pan-HDAC1.92 mMLN-18 glioblastoma cells[2]
(S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamideHDAC16 nMIn vitro HDAC inhibition assay[1]

Table 2: Chemical Chaperone Activity Data

CompoundAssayResultExperimental SystemReference
4-Phenylbutyric acid (PBA)γ-secretase mediated APP proteolysis8-10 fold stimulationNeuroblastoma cells[3]
4-Phenylbutyric acid (PBA)Binding to Human Serum Albumin (HSA)Binding Constant (k) = 2.69 x 10^5 M^-1Fluorescence spectroscopy[13]

Table 3: Ammonia Scavenging Data

CompoundParameterValuePopulationReference
Glycerol Phenylbutyrate (GPB)Ammonia Time-Normalized AUC~30% lower than NaPBAAdult Urea Cycle Disorder Patients[14]
Sodium Phenylbutyrate (NaPBA)Urinary PAGN excretion~54% of administered PBAAdult Urea Cycle Disorder Patients[14]

Experimental Protocols

In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound on HDAC enzymes.

Materials:

  • Recombinant human HDAC enzyme

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in assay buffer)

  • HDAC inhibitor (e.g., Trichostatin A) as a positive control

  • Test compound (this compound)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in HDAC Assay Buffer.

  • In a 96-well black microplate, add 40 µL of HDAC Assay Buffer.

  • Add 10 µL of the diluted test compound or control to the respective wells.

  • Add 20 µL of diluted recombinant HDAC enzyme to all wells except for the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction and develop the signal by adding 10 µL of the developer solution.

  • Incubate at 37°C for 15-30 minutes.

  • Read the fluorescence on a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Workflow Diagram:

HDAC_Inhibition_Assay A Prepare Reagents (Enzyme, Substrate, Compound) B Dispense Reagents into 96-well plate A->B C Incubate (Enzyme-Compound) B->C D Add Substrate Initiate Reaction C->D E Incubate (Deacetylation) D->E F Add Developer Stop Reaction E->F G Incubate (Signal Development) F->G H Read Fluorescence G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow for a fluorometric in vitro HDAC inhibition assay.

Cell-Based Endoplasmic Reticulum (ER) Stress Assay (Western Blot)

This protocol describes a method to assess the effect of a test compound on ER stress markers in a cellular context.

Materials:

  • Human cell line (e.g., HEK293)

  • Cell culture medium and supplements

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin)

  • Test compound (this compound)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies against ER stress markers (e.g., GRP78/BiP, p-PERK, ATF4, CHOP) and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of the test compound for 1-2 hours.

  • Induce ER stress by adding an ER stress inducer for a specified time (e.g., 6-24 hours). Include appropriate controls (untreated, inducer only).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare samples for SDS-PAGE by adding sample buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control to determine changes in protein expression.

Workflow Diagram:

ER_Stress_Assay A Cell Culture & Seeding B Compound Pre-treatment A->B C ER Stress Induction B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Western Blot F->G H Antibody Incubation G->H I Signal Detection H->I J Data Analysis I->J

Caption: Workflow for a cell-based ER stress assay using Western blot.

Ammonia Scavenging Assay (In Vivo)

This protocol provides a general framework for assessing the ammonia-lowering effect of a compound in an animal model or human study.[9][10]

Materials/Subjects:

  • Animal model of hyperammonemia or human subjects with urea cycle disorders

  • Test compound (this compound) or its pro-drug form

  • Blood collection supplies

  • Urine collection supplies

  • Ammonia assay kit

  • LC-MS/MS for metabolite analysis

Procedure:

  • Establish a baseline for blood ammonia and plasma/urine metabolite levels (e.g., phenylacetate, glutamine, phenylacetylglutamine).

  • Administer the test compound according to the study design (e.g., single dose, multiple doses).

  • Collect blood and urine samples at specified time points post-administration.

  • Measure blood ammonia concentrations using a validated assay.

  • Quantify the levels of the test compound and its metabolites (phenylacetate, phenylacetylglutamine) in plasma and urine using LC-MS/MS.

  • Analyze the data to determine the effect of the compound on blood ammonia levels and the efficiency of nitrogen excretion via phenylacetylglutamine formation.

Workflow Diagram:

Ammonia_Scavenging_Assay A Subject/Animal Baseline (Blood & Urine) B Compound Administration A->B C Serial Blood & Urine Collection B->C D Ammonia Measurement (Blood) C->D E Metabolite Analysis (LC-MS/MS) C->E F Data Analysis (Pharmacokinetics/ Pharmacodynamics) D->F E->F

Caption: Workflow for an in vivo ammonia scavenging assay.

Signaling Pathway Diagrams

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

This compound, as a chemical chaperone, is proposed to alleviate ER stress by improving protein folding. This reduces the activation of the three main UPR sensors: PERK, IRE1, and ATF6.

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum Unfolded Proteins Unfolded Proteins GRP78 GRP78 Unfolded Proteins->GRP78 binds PERK PERK GRP78->PERK dissociates from IRE1 IRE1 GRP78->IRE1 dissociates from ATF6 ATF6 GRP78->ATF6 dissociates from p-PERK p-PERK PERK->p-PERK activates XBP1 splicing XBP1 splicing IRE1->XBP1 splicing activates ATF6 (cleaved) ATF6 (cleaved) ATF6->ATF6 (cleaved) translocates to Golgi & is cleaved S_PBA This compound S_PBA->Unfolded Proteins aids folding eIF2a eIF2a p-PERK->eIF2a phosphorylates ATF4 ATF4 p-PERK->ATF4 activates Protein Synthesis Protein Synthesis eIF2a->Protein Synthesis inhibits CHOP CHOP ATF4->CHOP induces UPR Genes UPR Genes XBP1 splicing->UPR Genes activates ATF6 (cleaved)->UPR Genes activates Apoptosis Apoptosis CHOP->Apoptosis

Caption: The role of this compound in mitigating ER stress.

TLR2/NF-κB/NLRP3 Inflammasome Pathway

Phenylbutyrate has been shown to inhibit the activation of the NLRP3 inflammasome by suppressing the TLR2 and NF-κB signaling pathways.

TLR2_NFkB_NLRP3_Pathway Ligand (e.g., LTA) Ligand (e.g., LTA) TLR2 TLR2 Ligand (e.g., LTA)->TLR2 MyD88 MyD88 TLR2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates for degradation NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-IL-1β & NLRP3 genes Pro-IL-1β & NLRP3 genes Nucleus->Pro-IL-1β & NLRP3 genes induces transcription of NLRP3 Inflammasome Assembly NLRP3 Inflammasome Assembly Pro-IL-1β & NLRP3 genes->NLRP3 Inflammasome Assembly leads to Caspase-1 Caspase-1 NLRP3 Inflammasome Assembly->Caspase-1 activates IL-1β (mature) IL-1β (mature) Caspase-1->IL-1β (mature) cleaves Pro-IL-1β to Inflammation Inflammation IL-1β (mature)->Inflammation S_PBA This compound S_PBA->TLR2 inhibits S_PBA->IKK Complex inhibits S_PBA->NLRP3 Inflammasome Assembly inhibits

References

(S)-(+)-2-Phenylbutyric Acid: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-2-Phenylbutyric acid is a chiral carboxylic acid, the S-enantiomer of 2-phenylbutyric acid, that has garnered interest for its biological activities and potential therapeutic applications. While much of the existing research has focused on the related compound 4-phenylbutyric acid (4-PBA), the stereochemistry of the (S)-enantiomer is considered significant, particularly in the development of potent derivatives for targeted therapies. This in-depth technical guide synthesizes the current understanding of the biological activities of phenylbutyric acid, with a focus on the implications for the (S)-(+)-2-enantiomer, for an audience of researchers, scientists, and drug development professionals.

Core Biological Activities

The biological effects of phenylbutyric acid are multifaceted, primarily revolving around three core mechanisms: histone deacetylase (HDAC) inhibition, chemical chaperone activity, and ammonia (B1221849) scavenging. These activities give rise to its potential applications in a range of pathologies, from genetic metabolic disorders to cancer and neurodegenerative diseases.[1]

Histone Deacetylase (HDAC) Inhibition
Chemical Chaperone Activity and ER Stress Reduction

As a chemical chaperone, phenylbutyric acid aids in the proper folding of proteins, thereby alleviating endoplasmic reticulum (ER) stress and the subsequent unfolded protein response (UPR).[7][8] Accumulation of misfolded proteins in the ER triggers the UPR, a signaling network initiated by the sensors PERK, IRE1, and ATF6.[9] Chronic ER stress can lead to apoptosis. Phenylbutyric acid has been shown to reduce the accumulation of mutant proteins and up-regulate the expression of proteins involved in protein folding.[9][10] This chaperone activity is being explored for its therapeutic potential in protein misfolding diseases like cystic fibrosis and certain neurodegenerative disorders.[11][12]

Ammonia Scavenging

Phenylbutyric acid serves as an effective ammonia scavenger, a property that has led to its approval for the treatment of urea (B33335) cycle disorders (UCDs).[13] In the body, phenylbutyric acid is converted to its active metabolite, phenylacetate (B1230308). Phenylacetate is then conjugated with glutamine to form phenylacetylglutamine (B1677654), which is readily excreted in the urine.[14] This provides an alternative pathway for the disposal of excess nitrogen, thereby reducing plasma ammonia levels.[15]

Quantitative Data Summary

The following table summarizes available quantitative data related to the biological activities of phenylbutyric acid and its derivatives. It is important to note the absence of direct quantitative values for this compound in the current literature, representing a key area for future research.

Compound/DerivativeTarget/AssayMetricValueCell Line/SystemReference
ButyrateHDAC InhibitionIC500.09 mMHT-29 nuclear extracts[6]
PhenylbutyrateHDAC InhibitionIC50~0.5-1.0 mMVarious cancer cell lines[2]
(S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamideHDAC InhibitionIC5016 nMNot specified[6]
4-Phenylbutyric acid (PBA)Binding to Human Serum AlbuminKa2.69 x 10^5 M^-1In vitro[14]
Glycerol Phenylbutyrate (GPB) vs. Sodium Phenylbutyrate (NaPBA)Ammonia Control (AUC)Ratio~30% lower with GPBUCD Patients[16]

Signaling Pathways and Mechanisms of Action

The biological activities of phenylbutyric acid are mediated through its influence on several key cellular signaling pathways.

HDAC Inhibition and Gene Expression

By inhibiting HDACs, phenylbutyric acid increases histone acetylation, leading to transcriptional activation of certain genes. A key target is the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1), which plays a crucial role in cell cycle arrest.[6] This mechanism is central to its anti-proliferative effects in cancer cells.

HDAC_Inhibition_Pathway PBA (S)-2-Phenylbutyric Acid (as HDACi) HDAC Histone Deacetylases (HDACs) PBA->HDAC Inhibits Histones_A Histones (Acetylated) HDAC->Histones_A Deacetylates Chromatin_Open Open Chromatin Histones_A->Chromatin_Open Histones_D Histones (Deacetylated) Chromatin_Closed Condensed Chromatin Histones_D->Chromatin_Closed Gene_Expression Gene Expression (e.g., p21) Chromatin_Open->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

HDAC Inhibition Pathway
Chemical Chaperone and Unfolded Protein Response (UPR)

Phenylbutyric acid mitigates ER stress by enhancing the protein folding capacity of the cell. This reduces the activation of the three main UPR branches initiated by PERK, IRE1, and ATF6, thereby preventing downstream apoptotic signaling.[9]

UPR_Pathway cluster_ER Endoplasmic Reticulum Misfolded_Proteins Misfolded Proteins PERK PERK Misfolded_Proteins->PERK Activates IRE1 IRE1 Misfolded_Proteins->IRE1 Activates ATF6 ATF6 Misfolded_Proteins->ATF6 Activates PBA (S)-2-Phenylbutyric Acid (Chemical Chaperone) PBA->Misfolded_Proteins Reduces Protein_Folding Correct Protein Folding PBA->Protein_Folding Promotes eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s ATF6n ATF6 (nuclear) ATF6->ATF6n Apoptosis Apoptosis eIF2a->Apoptosis Chronic Stress Chaperone_Genes Chaperone Gene Expression eIF2a->Chaperone_Genes XBP1s->Apoptosis Chronic Stress XBP1s->Chaperone_Genes ATF6n->Apoptosis Chronic Stress ATF6n->Chaperone_Genes

Unfolded Protein Response Pathway
Ammonia Scavenging Pathway

This metabolic pathway provides an alternative route for nitrogen excretion, which is crucial for patients with UCDs. Phenylbutyric acid is metabolized to phenylacetate, which then conjugates with glutamine to be excreted.

Ammonia_Scavenging_Pathway PBA (S)-2-Phenylbutyric Acid PAA Phenylacetate (PAA) PBA->PAA β-oxidation PAGN Phenylacetylglutamine (PAGN) PAA->PAGN Glutamine Glutamine Glutamine->PAGN Excretion Urinary Excretion PAGN->Excretion Ammonia Ammonia (NH3) Ammonia->Glutamine Incorporated into

Ammonia Scavenging Pathway

Experimental Protocols

Detailed methodologies for assessing the key biological activities of this compound are crucial for reproducible research. The following sections outline generalized protocols for the core assays.

Cell-Based HDAC Inhibition Assay

This protocol describes a common method to measure the inhibitory effect of a compound on HDAC enzyme activity within a cellular context.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on total HDAC activity in a specific cell line.

Methodology:

  • Cell Culture: Seed cells (e.g., HeLa or HT-29) in a 96-well white-walled plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with the compound dilutions for a specified time (e.g., 1-4 hours) at 37°C. Include a vehicle control and a positive control (e.g., Trichostatin A).

  • Lysis and Substrate Addition: Add a lytic agent containing a luminogenic HDAC substrate (e.g., a protected, acetylated aminoluciferin (B605428) compound). This reagent lyses the cells and introduces the substrate.

  • Deacetylase Reaction: The HDAC enzymes present in the cell lysate deacetylate the substrate.

  • Developer Reagent: Add a developer reagent that contains a peptidase. This peptidase will cleave the deacetylated substrate, releasing aminoluciferin.

  • Luminescence Measurement: The released aminoluciferin is then oxidized by luciferase, generating a light signal that is proportional to the amount of deacetylated substrate. Measure the luminescence using a plate reader.

  • Data Analysis: The HDAC activity is inversely proportional to the luminescence signal. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

HDAC_Assay_Workflow A Seed Cells in 96-well Plate B Treat with (S)-2-Phenylbutyric Acid (Serial Dilutions) A->B C Lyse Cells & Add Luminogenic Substrate B->C D Incubate for Deacetylase Reaction C->D E Add Developer Reagent (Peptidase) D->E F Measure Luminescence E->F G Calculate % Inhibition & IC50 F->G

HDAC Inhibition Assay Workflow
Protein Aggregation Prevention Assay

This protocol outlines a method to assess the chemical chaperone activity of a compound by measuring its ability to prevent the aggregation of a model protein under stress.

Objective: To evaluate the ability of this compound to prevent the thermally induced aggregation of a substrate protein (e.g., citrate (B86180) synthase or lysozyme).

Methodology:

  • Reagent Preparation: Prepare solutions of the substrate protein (e.g., 0.15 µM citrate synthase) in a suitable buffer (e.g., 50 mM Tris, pH 8.0). Prepare a range of concentrations of this compound.

  • Assay Setup: In a quartz cuvette, mix the substrate protein solution with either the buffer (control) or different concentrations of this compound.

  • Induction of Aggregation: Place the cuvette in a spectrophotometer equipped with a temperature-controlled cuvette holder. Induce protein aggregation by raising the temperature to a level that causes unfolding and aggregation (e.g., 45°C for citrate synthase).

  • Monitoring Aggregation: Monitor the aggregation of the substrate protein over time by measuring the increase in light scattering at a specific wavelength (e.g., 320 nm).

  • Data Analysis: Plot the light scattering intensity versus time for each condition. The chaperone activity of this compound is determined by its ability to reduce the rate and extent of the increase in light scattering compared to the control.

Chaperone_Assay_Workflow A Prepare Substrate Protein & (S)-2-Phenylbutyric Acid Solutions B Mix Substrate with Compound or Buffer (Control) in Cuvette A->B C Induce Aggregation with Heat (e.g., 45°C) B->C D Monitor Light Scattering (e.g., 320 nm) over Time in Spectrophotometer C->D E Plot Light Scattering vs. Time D->E F Compare Aggregation Curves to Determine Chaperone Activity E->F

Chaperone Activity Assay Workflow
In Vivo Ammonia Scavenging Assay

This protocol describes an in vivo method to assess the ammonia-scavenging efficacy of this compound by measuring its primary metabolite in urine.

Objective: To quantify the amount of nitrogen excreted as phenylacetylglutamine (PAGN) following administration of this compound in an animal model or human subjects.

Methodology:

  • Subject Dosing: Administer a defined dose of this compound to the subjects (e.g., via oral gavage in rodents or orally in humans).

  • Urine Collection: Collect urine from the subjects over a specified period (e.g., 24 hours) in metabolic cages for animals or through timed collection for humans.

  • Sample Preparation: Measure the total volume of urine collected. Prepare urine samples for analysis, which may involve dilution and filtration.

  • PAGN Quantification: Analyze the concentration of PAGN in the urine samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) or UV detection.

  • Data Analysis: Calculate the total amount of PAGN excreted over the collection period by multiplying the PAGN concentration by the total urine volume. The amount of excreted PAGN is stoichiometrically related to the amount of nitrogen scavenged.

Ammonia_Scavenging_Assay_Workflow A Administer (S)-2-Phenylbutyric Acid to Subjects B Collect Urine over a Defined Period (e.g., 24 hours) A->B C Measure Total Urine Volume and Prepare Samples B->C D Quantify Phenylacetylglutamine (PAGN) Concentration using HPLC C->D E Calculate Total PAGN Excreted D->E F Determine Nitrogen Scavenging Efficacy E->F

Ammonia Scavenging Assay Workflow

Conclusion and Future Directions

This compound is a molecule of significant interest due to its relationship with the therapeutically relevant compound, phenylbutyric acid. The core biological activities of phenylbutyrate as an HDAC inhibitor, chemical chaperone, and ammonia scavenger provide a strong foundation for its potential applications in oncology, neurodegenerative diseases, and metabolic disorders. However, a notable gap exists in the scientific literature regarding the specific biological activities and quantitative potency of the (S)-(+)-2-enantiomer itself. While the high potency of its derivatives suggests a crucial role for its stereochemistry, further research is imperative. Direct comparative studies of the (S)- and (R)-enantiomers of 2-phenylbutyric acid are needed to elucidate the specific contributions of the (S)-configuration to each of its biological activities. Such studies will be critical for the rational design and development of next-generation therapeutics based on this promising chiral scaffold.

References

(S)-(+)-2-Phenylbutyric acid CAS number 4286-15-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (S)-(+)-2-Phenylbutyric Acid (CAS 4286-15-1)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 4286-15-1), a significant chiral building block in organic synthesis and drug development. The document details its physicochemical and spectroscopic properties, outlines experimental protocols for its synthesis and analysis, and explores its primary applications. Particular emphasis is placed on its role as a key intermediate in the synthesis of pharmacologically active molecules. Furthermore, the guide discusses the broader biological context of phenylbutyric acids, including their mechanisms of action as histone deacetylase (HDAC) inhibitors and chemical chaperones. This paper is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a consolidated resource of technical data and methodologies.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 4286-15-1, is the (S)-enantiomer of 2-phenylbutyric acid. It is an organic compound classified as a phenylpropanoid.[1] As a chiral carboxylic acid, it serves as a valuable intermediate and building block in asymmetric synthesis. Its stereospecific structure is crucial for the synthesis of certain enantiomerically pure active pharmaceutical ingredients (APIs). A primary and significant application of this compound is its role as a key intermediate in the preparation of Indobufen, a potent antithrombotic agent.[2] The stereochemistry of the final drug product is critical for its efficacy and safety profile, making the optical purity of this precursor paramount.[2]

While often discussed in the broader context of phenylbutyrates, it is essential to distinguish this compound from its related compounds, such as 4-Phenylbutyric acid (4-PBA), which is more widely known for its clinical applications in urea (B33335) cycle disorders and its activity as a histone deacetylase (HDAC) inhibitor.[3][4] This guide will focus specifically on the technical data and applications directly related to the (S)-2- enantiomer.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is critical for its handling, storage, and application in experimental settings.

PropertyValueReferences
CAS Number 4286-15-1[5][6]
Molecular Formula C₁₀H₁₂O₂[1][5][6][7]
Molecular Weight 164.20 g/mol [1][5][6]
Appearance White to yellowish adhering crystals or colorless liquid[6][8][9]
Density 1.055 g/mL at 25 °C[7]
Boiling Point 98-100 °C at 0.3 mmHg[7]
Flash Point 110 °C (230 °F) - closed cup[10]
Refractive Index n20/D 1.516[7]
Optical Activity [α]¹⁹/D +92° (c = 0.9 in toluene)
Solubility Poorly soluble in water; moderately soluble in ethanol (B145695) and acetone[11]
SMILES CC--INVALID-LINK--c1ccccc1
InChI Key OFJWFSNDPCAWDK-VIFPVBQESA-N

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound. The following table summarizes key data obtained from various spectroscopic techniques.

SpectroscopyKey Data / PeaksReferences
¹H NMR (400 MHz, CDCl₃) δ (ppm): 1.18 (d, 3H), 2.68 (dd, 1H), 2.77 (sextet, 1H), 3.08 (dd, 1H), 7.20 (m, 3H), 7.30 (m, 2H), 11.14 (broad s, 1H)[12]
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 16.59, 39.39, 41.24, 126.52, 128.51, 129.09, 139.10, 182.00[12]
IR (ATR, neat) ν (cm⁻¹): 3086-2557 (broad, O-H), 1698 (C=O), 1453, 1249, 941, 740, 702[12]
Mass Spec (EI-MS) m/z: 164 (M⁺), 119, 91 (Base Peak), 77[12][13]

Synthesis and Resolution

Optically pure this compound is most commonly obtained through the resolution of its racemic mixture, although asymmetric synthesis routes also exist. Enzymatic resolution is a preferred method due to its high stereoselectivity and mild reaction conditions.

Experimental Protocol: Stereoselective Enzymatic Hydrolysis

This protocol is based on the kinetic resolution of a racemic 2-phenylbutyric acid ester using a lipase (B570770), which selectively hydrolyzes one enantiomer, allowing for the separation of the desired (S)-acid.[2]

Materials:

  • Racemic 2-phenylbutyrate ester (e.g., hexyl ester)

  • Candida antarctica lipase A (CAL-A)

  • Tris/HCl buffer solution (pH 6.0-8.0)

  • Hydroxyethyl-β-cyclodextrin (optional, to improve substrate solubility)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Aqueous acid (e.g., 1M HCl) and base (e.g., 1M NaOH) for workup

Procedure:

  • Prepare a reaction medium consisting of the Tris/HCl buffer. If used, dissolve the cyclodextrin (B1172386) derivative in the buffer to the desired concentration (e.g., 15-300 mmol/L).[2]

  • Add the racemic 2-phenylbutyrate ester substrate and the lipase (e.g., 30 mg CAL-A per 0.015 mmol substrate) to the reaction medium.[2]

  • Stir the mixture at a controlled temperature (e.g., 40-95 °C) for a specified duration (e.g., 4 hours).[2]

  • Monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine substrate conversion and the enantiomeric excess (ee) of the product.

  • Upon completion, stop the reaction and separate the enzyme (e.g., by filtration).

  • Acidify the aqueous solution with 1M HCl to protonate the carboxylic acid, then extract the (S)-2-Phenylbutyric acid into an organic solvent.

  • The unreacted (R)-ester remains in the organic phase and can be separated from the (S)-acid. The (S)-acid can be further purified from the aqueous phase after extraction.

  • Analyze the final product for yield and optical purity by HPLC. An enantiomeric excess (ee) of ≥96% can be achieved with this method.[2]

G cluster_workflow Enzymatic Resolution Workflow racemate Racemic 2-Phenylbutyrate Ester Substrate reaction Stereoselective Hydrolysis racemate->reaction enzyme Candida antarctica Lipase A (CAL-A) enzyme->reaction buffer Tris/HCl Buffer (pH 6-8, 40-95 °C) buffer->reaction separation Workup & Separation (Acidification, Extraction) reaction->separation s_acid (S)-(+)-2-Phenylbutyric Acid separation->s_acid r_ester Unreacted (R)-Ester separation->r_ester hplc Purity & ee Analysis (HPLC) s_acid->hplc

Caption: Workflow for the enzymatic resolution of racemic 2-phenylbutyrate.

Applications in Research and Drug Development

The primary value of this compound lies in its application as a chiral precursor in pharmaceutical manufacturing.

Key Intermediate for (S)-Indobufen Synthesis

This compound is a crucial intermediate for the synthesis of the anti-platelet drug Indobufen.[2] Research indicates that the (S)-enantiomer of Indobufen possesses significantly higher antithrombotic activity than its (R)-counterpart.[2] Utilizing the enantiomerically pure (S)-intermediate ensures the final API is also the desired stereoisomer, which can lead to a more effective drug with a better safety profile and reduced patient dosage.[2]

G racemic Racemic 2-Phenylbutyric Acid resolution Chiral Resolution (e.g., Enzymatic) racemic->resolution s_pba This compound (CAS 4286-15-1) resolution->s_pba synthesis Multi-step Chemical Synthesis s_pba->synthesis indobufen (S)-Indobufen (API) synthesis->indobufen

Caption: Synthetic relationship of (S)-2-Phenylbutyric acid to Indobufen.

Other Applications

While the racemic mixture of 2-phenylbutyric acid (CAS 90-27-7) is used as an intermediate for drugs like Tamoxifen and Butethamate, the specific use of the (S)-enantiomer is most prominently documented for Indobufen.[2][8] Additionally, due to its chiral nature, it can be employed as a chiral resolving agent to separate other racemic compounds.[7]

Biological Activity and Mechanism of Action (Inferred)

While specific biological data for this compound is limited, the broader class of phenylbutyric acids (PBAs) has been studied extensively. The mechanisms described below are primarily attributed to 4-Phenylbutyric acid but provide a valuable context for the potential biological activities of related structures.

Histone Deacetylase (HDAC) Inhibition

Phenylbutyrate is a well-known inhibitor of histone deacetylases (HDACs).[3][14] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, phenylbutyrate maintains a more open chromatin structure (hyperacetylation), which facilitates the transcription of various genes, including tumor suppressor genes.[3][15] This mechanism is the basis for its investigation as an anti-cancer agent.[4]

Chemical Chaperone Activity

Phenylbutyrate can act as a chemical chaperone, assisting in the proper folding of misfolded proteins and stabilizing their conformation.[1][3] This action helps rescue proteins from degradation and can restore partial function, a mechanism explored for treating diseases like cystic fibrosis.[1]

Ammonia (B1221849) Scavenging

In the treatment of urea cycle disorders (UCDs), phenylbutyrate serves as an ammonia scavenger.[3][4] It is converted in the body to phenylacetate, which conjugates with glutamine to form phenylacetylglutamine.[15] This molecule is then excreted in the urine, providing an alternative pathway for waste nitrogen excretion and thereby reducing toxic ammonia levels in the body.[3][15]

G PBA Phenylbutyrate (PBA) HDAC Histone Deacetylase (HDAC) PBA->HDAC Inhibits Open_Chromatin Open Chromatin (Gene Transcription) PBA->Open_Chromatin Promotes Histones Histone Tails HDAC->Histones Deacetylates Acetyl Acetyl Groups Histones->Acetyl Removes Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin Leads to Gene Gene Expression (e.g., Tumor Suppressors) Chromatin->Gene Represses Transcription Transcription Factors Open_Chromatin->Transcription Allows Binding of Transcription->Gene Activates

Caption: General mechanism of Phenylbutyrate as an HDAC inhibitor.

Analytical Methods

Accurate determination of optical purity is critical when working with chiral compounds. HPLC is the standard method for this analysis.

Experimental Protocol: Determination of Enantiomeric Excess by HPLC

This protocol provides a general method for separating the enantiomers of 2-phenylbutyric acid to determine the enantiomeric excess (ee) of a sample.[16]

Equipment and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (254 nm).

  • Chiral column (e.g., Daicel OD-H).

  • Mobile Phase: Isopropanol/Hexane mixture (e.g., 5:95 v/v), potentially with 0.1% Trifluoroacetic acid (TFA).

  • Sample of this compound dissolved in the mobile phase.

  • Racemic 2-phenylbutyric acid standard for reference.

Procedure:

  • Prepare the mobile phase and equilibrate the chiral column at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[16]

  • Inject a known concentration of the racemic standard to determine the retention times for both the (R)- and (S)-enantiomers.

  • Inject the sample solution under the same conditions.

  • Integrate the peak areas for both enantiomers in the resulting chromatogram.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as harmful if swallowed and causes skin and eye irritation.[6][10]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • GHS Pictogram: GHS07 (Exclamation mark).

  • Signal Word: Warning.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.[17][18]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[6][10]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[7][17] If swallowed, rinse mouth with water and call a physician.[18] In case of skin contact, wash off with soap and plenty of water.[17]

Conclusion

This compound (CAS 4286-15-1) is a high-value chiral intermediate with a primary, well-established role in the pharmaceutical industry, particularly for the synthesis of the antithrombotic drug (S)-Indobufen. Its synthesis via enzymatic resolution offers an efficient and highly selective route to obtaining the optically pure compound. While it shares a structural class with biologically active molecules like 4-PBA, its main utility is derived from its specific stereochemical configuration, making it a critical component for asymmetric synthesis. This guide has provided the core technical data, experimental methodologies, and application context necessary for its effective use by researchers and drug development professionals.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-phenylbutyric acid, a molecule of significant interest in pharmaceutical research and organic synthesis. The document details its structural attributes, physicochemical parameters, spectral characteristics, and chemical reactivity. Furthermore, it outlines its involvement in key biological signaling pathways, including its role as a metabolite of Butamirate, a modulator of Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ), and a histone deacetylase (HDAC) inhibitor. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing essential data and methodologies in a structured and accessible format.

Physical and Chemical Properties

2-Phenylbutyric acid, also known as 2-phenylbutanoic acid, is a carboxylic acid with a phenyl group attached to the alpha-carbon of a butyric acid chain.[1] Its molecular structure imparts a combination of hydrophobic (the phenyl ring and alkyl chain) and hydrophilic (the carboxylic acid group) characteristics, influencing its physical and chemical behavior.

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for 2-phenylbutyric acid, compiled from various sources. Discrepancies in reported values, particularly for melting and boiling points, may arise from different experimental conditions and sample purity.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₂O₂[2]
Molecular Weight164.20 g/mol [2]
AppearanceWhite to yellowish crystalline solid
OdorAromatic
Melting Point39-47.5 °C[2]
Boiling Point270-272 °C[2]
Density~1.06 g/cm³
pKa (Predicted)4.66

Table 2: Solubility Data

SolventSolubilitySource(s)
WaterPoorly soluble[3]
Ethanol (B145695)Soluble
MethanolSoluble
AcetoneSoluble
Diethyl EtherSoluble[3]
ChloroformSlightly Soluble

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of 2-phenylbutyric acid.

Workflow for Determination of Physical Properties

G cluster_melting_point Melting Point Determination cluster_boiling_point Boiling Point Determination cluster_solubility Solubility Determination cluster_pka pKa Determination mp1 Grind 2-phenylbutyric acid to a fine powder. mp2 Pack the powder into a capillary tube (2-3 mm height). mp1->mp2 mp3 Place the capillary tube in a melting point apparatus. mp2->mp3 mp4 Heat rapidly to determine an approximate melting range. mp3->mp4 mp5 Cool and repeat with a fresh sample, heating slowly (1-2 °C/min) near the melting point. mp4->mp5 mp6 Record the temperature range from the first drop of liquid to complete liquefaction. mp5->mp6 bp1 Place a small amount of 2-phenylbutyric acid into a small test tube. bp2 Invert a sealed capillary tube into the test tube. bp1->bp2 bp3 Attach the test tube to a thermometer and place in a Thiele tube containing mineral oil. bp2->bp3 bp4 Heat the side arm of the Thiele tube gently. bp3->bp4 bp5 Observe for a continuous stream of bubbles from the capillary tube. bp4->bp5 bp6 Remove heat and record the temperature at which the liquid is drawn into the capillary tube. bp5->bp6 sol1 Add a small, known amount of 2-phenylbutyric acid to a test tube. sol2 Add a measured volume of the solvent (e.g., water, ethanol) incrementally. sol1->sol2 sol3 Vigorously shake the mixture after each addition. sol2->sol3 sol4 Observe for complete dissolution. sol3->sol4 sol5 Record the amount of solvent required to dissolve the solute, or note if it is insoluble. sol4->sol5 pka1 Dissolve a precise weight of 2-phenylbutyric acid in a known volume of water. pka2 Calibrate a pH meter with standard buffers. pka1->pka2 pka3 Titrate the solution with a standardized solution of a strong base (e.g., NaOH). pka2->pka3 pka4 Record the pH after each incremental addition of the base. pka3->pka4 pka5 Plot the titration curve (pH vs. volume of base added). pka4->pka5 pka6 Determine the pH at the half-equivalence point, which corresponds to the pKa. pka5->pka6

Caption: Workflow for the experimental determination of physical properties.

Melting Point Determination (Capillary Method)[4][5][6][7][8]
  • Sample Preparation: A small amount of 2-phenylbutyric acid is finely ground into a powder.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

  • Heating: The apparatus is heated at a controlled rate. For an unknown substance, a rapid initial heating can determine an approximate melting range. A second, fresh sample is then heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.

  • Observation and Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance.

Boiling Point Determination (Thiele Tube Method)[1][9][10][11]
  • Sample Preparation: A small volume (approximately 0.5 mL) of 2-phenylbutyric acid is placed in a small test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid. The test tube is then attached to a thermometer, and the assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

  • Heating: The side arm of the Thiele tube is gently and evenly heated with a small flame.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.

  • Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination[3][12][13][14][15]
  • Sample and Solvent Preparation: A small, accurately weighed amount of 2-phenylbutyric acid (e.g., 10 mg) is placed into a test tube.

  • Solvent Addition: A measured volume of the desired solvent (e.g., water, ethanol) is added incrementally (e.g., in 0.1 mL portions).

  • Mixing: After each addition, the test tube is sealed and shaken vigorously for a set period (e.g., 1 minute) to ensure thorough mixing.

  • Observation: The mixture is observed for the complete dissolution of the solid.

  • Quantification: The total volume of solvent required to completely dissolve the solute is recorded. If the solid does not dissolve after adding a significant volume of solvent (e.g., 10 mL), it is considered insoluble or poorly soluble. The results can be expressed qualitatively (soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL).

pKa Determination (Potentiometric Titration)[16][17][18][19][20]
  • Solution Preparation: A precise amount of 2-phenylbutyric acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Apparatus Setup: A calibrated pH meter with a glass electrode is immersed in the solution, which is continuously stirred with a magnetic stirrer.

  • Titration: A standardized solution of a strong base, such as sodium hydroxide (B78521) (e.g., 0.1 M), is added to the 2-phenylbutyric acid solution in small, accurately measured increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point is identified as the point of steepest inflection on the curve. The volume of titrant at the half-equivalence point is determined, and the pH at this point is equal to the pKa of the acid.

Spectral Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][21][22][23][24][25][26][27][28][29]
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-phenylbutyric acid is expected to show distinct signals corresponding to the different types of protons in the molecule.

    • Aromatic Protons: A multiplet in the region of δ 7.2-7.4 ppm, integrating to 5 protons, corresponding to the phenyl group.

    • Alpha-Proton: A triplet or multiplet around δ 3.5 ppm, integrating to 1 proton, corresponding to the proton on the carbon adjacent to the phenyl and carboxyl groups.

    • Methylene Protons: A multiplet around δ 1.8-2.1 ppm, integrating to 2 protons, corresponding to the CH₂ group of the ethyl chain.

    • Methyl Protons: A triplet around δ 0.9 ppm, integrating to 3 protons, corresponding to the terminal CH₃ group.

    • Carboxylic Acid Proton: A broad singlet at a variable chemical shift, typically downfield (δ 10-12 ppm), which may not be observed depending on the solvent and concentration.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton.

    • Carbonyl Carbon: A signal in the downfield region, around δ 175-180 ppm.

    • Aromatic Carbons: Several signals in the range of δ 125-140 ppm. The carbon attached to the butyric acid chain will be at the lower field end of this range.

    • Alpha-Carbon: A signal around δ 50-55 ppm.

    • Methylene Carbon: A signal around δ 25-30 ppm.

    • Methyl Carbon: A signal in the upfield region, around δ 10-15 ppm.

Infrared (IR) Spectroscopy[2]

The IR spectrum of 2-phenylbutyric acid displays characteristic absorption bands that confirm the presence of its functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.

  • C=C Stretch (Aromatic): Several peaks of medium intensity in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the phenyl ring.

  • C-O Stretch and O-H Bend: Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O stretching and O-H bending vibrations.

Mass Spectrometry (MS)[2][30][31]

Electron ionization mass spectrometry (EI-MS) of 2-phenylbutyric acid will result in fragmentation patterns that can be used for structural elucidation.

  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule at an m/z ratio of 164.

  • Major Fragment Ions:

    • Loss of Ethyl Group (-CH₂CH₃): A peak at m/z 135, resulting from the cleavage of the ethyl group.

    • Loss of Carboxyl Group (-COOH): A peak at m/z 119, due to the loss of the carboxylic acid functional group.

    • Tropylium Ion: A prominent peak at m/z 91, which is characteristic of compounds containing a benzyl (B1604629) group, formed through rearrangement.

    • Phenyl Cation: A peak at m/z 77, corresponding to the phenyl group.

Chemical Reactivity

The chemical reactivity of 2-phenylbutyric acid is primarily dictated by the carboxylic acid functional group and the presence of an alpha-hydrogen.

Esterification

2-Phenylbutyric acid can be converted to its corresponding esters via Fischer esterification.

Experimental Protocol: Synthesis of Ethyl 2-Phenylbutyrate

  • In a round-bottom flask, combine 2-phenylbutyric acid (1 equivalent), absolute ethanol (a large excess, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • The mixture is refluxed for several hours (e.g., 4-6 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling, the excess ethanol is removed by rotary evaporation.

  • The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 2-phenylbutyrate.

  • Purification can be achieved by distillation under reduced pressure.

Amide Formation

Amides can be synthesized from 2-phenylbutyric acid, typically via an acid chloride intermediate.

Experimental Protocol: Synthesis of N,N-Diethyl-2-phenylbutanamide

  • Acid Chloride Formation: 2-Phenylbutyric acid (1 equivalent) is dissolved in a dry, inert solvent such as dichloromethane (B109758) (DCM) or toluene. Thionyl chloride (SOCl₂) (1.1-1.5 equivalents) is added dropwise at room temperature.[4][5][6] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is stirred at room temperature or gently heated until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-phenylbutyryl chloride.

  • Amidation: The crude acid chloride is dissolved in a dry, aprotic solvent like DCM. The solution is cooled in an ice bath. A solution of diethylamine (B46881) (2.2 equivalents, with one equivalent acting as a base to neutralize the HCl byproduct) in DCM is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction mixture is washed with dilute aqueous acid (e.g., 1 M HCl) to remove excess amine, followed by saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude amide can be purified by column chromatography or distillation.

Alpha-Halogenation

The alpha-carbon of 2-phenylbutyric acid is susceptible to halogenation, for example, via a Hell-Volhard-Zelinsky reaction.

Experimental Protocol: Synthesis of 2-Bromo-2-phenylbutyric Acid

  • 2-Phenylbutyric acid (1 equivalent) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃) are placed in a round-bottom flask.

  • Bromine (Br₂) (1.1 equivalents) is added dropwise to the mixture.

  • The reaction mixture is heated gently (e.g., to 60-80 °C) until the evolution of hydrogen bromide gas subsides.

  • The reaction is quenched by the slow addition of water.

  • The product is extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is washed with a reducing agent solution (e.g., sodium bisulfite) to remove any unreacted bromine, and then with brine.

  • The organic layer is dried, and the solvent is removed to yield the crude alpha-bromo acid, which can be purified by recrystallization.

Biological Signaling Pathways

2-Phenylbutyric acid and its derivatives are implicated in several important biological signaling pathways, highlighting their therapeutic potential.

Butamirate Metabolism

2-Phenylbutyric acid is a primary metabolite of the cough suppressant drug Butamirate.

G Butamirate Butamirate Metabolism Ester Hydrolysis (in the liver) Butamirate->Metabolism PBA 2-Phenylbutyric Acid Metabolism->PBA DEE Diethylaminoethoxyethanol Metabolism->DEE G PBA 2-Phenylbutyric Acid (or related fatty acids) PPARg PPARγ PBA->PPARg Binds and activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Regulates MetabolicGenes Target Genes (e.g., for lipid metabolism, insulin sensitivity) Transcription->MetabolicGenes

References

An In-depth Technical Guide to the Solubility of (S)-(+)-2-Phenylbutyric Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-(+)-2-Phenylbutyric acid in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who require detailed information on the solubility characteristics of this compound for formulation, synthesis, and analytical purposes.

Introduction to this compound

This compound, a chiral carboxylic acid, is a molecule of significant interest in pharmaceutical research and organic synthesis. Its structure, featuring both a hydrophobic phenyl group and a hydrophilic carboxylic acid moiety, results in a varied solubility profile across different solvent classes.[1] Understanding its solubility is critical for a range of applications, from designing effective drug delivery systems to optimizing reaction conditions for the synthesis of its derivatives.[1]

Solubility Profile of this compound

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and therapeutic efficacy. This compound is generally characterized as being poorly soluble in water, a consequence of its non-polar phenyl group which limits its interaction with polar water molecules.[1] Conversely, it exhibits greater solubility in organic solvents.[2] The principle of "like dissolves like" is a key determinant of its solubility, with polar protic, polar aprotic, and non-polar solvents each interacting differently with the molecule's distinct structural features.

Quantitative and Qualitative Solubility Data
Solvent ClassSolventSolubility DescriptionQuantitative Data (at ambient temperature unless specified)
Polar Protic MethanolSoluble / Slightly Soluble[3][4]Not available
EthanolSoluble / Moderately Soluble[1][2]Not available
Polar Aprotic AcetoneModerately Soluble[1]Not available
Dimethyl Sulfoxide (DMSO)Soluble100 mg/mL (ultrasonication may be needed); 10 mg/mL (sonication recommended)[5][6]
Ethyl AcetateSlightly Soluble[3]Not available
Non-Polar TolueneSoluble[7]Optical activity measured in a 0.9 g/100mL solution, implying at least this level of solubility.[8]
EtherSoluble[2]Not available
ChloroformSlightly Soluble[3][7]Not available
Aqueous WaterPoorly Soluble / Insoluble[1][3]A predicted value is 1.39 g/L.[9]
Formulations 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineSoluble≥ 2.5 mg/mL[6]
10% DMSO, 90% (20% SBE-β-CD in Saline)Soluble≥ 2.5 mg/mL[6]
10% DMSO, 90% Corn OilSoluble≥ 2.5 mg/mL[6]

Note: The frequently cited PubChem solubility value of 417 mg/mL lacks a specified solvent and should be treated with caution.[10]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is paramount for scientific research and development. The following section details established methodologies for determining the solubility of this compound in organic solvents.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the resulting saturated solution is then determined.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or orbital incubator for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure complete removal of solid particles, the supernatant can be centrifuged or filtered through a fine-pore membrane filter (e.g., 0.22 µm).

  • Quantification: Accurately measure the concentration of this compound in the clear, saturated supernatant. This can be achieved using various analytical techniques as described below.

Analytical Techniques for Quantification

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the non-volatile solute residue is measured.

Detailed Methodology:

  • Sample Collection: Accurately pipette a precise volume of the clear, saturated supernatant into a pre-weighed, clean, and dry container (e.g., an evaporating dish or beaker).

  • Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of inert gas, or in a vacuum oven at a temperature below the boiling point of the solute) until the solute is completely dry.

  • Drying to Constant Weight: Place the container with the residue in a desiccator to cool to room temperature and then weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation: The solubility is calculated by dividing the mass of the dried residue by the initial volume of the saturated solution, typically expressed in g/L or mg/mL.

Principle: This method is suitable if this compound exhibits significant absorbance in the ultraviolet or visible spectrum. The absorbance of the saturated solution is measured and correlated to its concentration using a calibration curve.

Detailed Methodology:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across a range of UV/Vis wavelengths to identify the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Take an aliquot of the clear, saturated supernatant and dilute it with the solvent as necessary to bring the absorbance within the linear range of the calibration curve.

  • Concentration Determination: Measure the absorbance of the diluted sample at the λmax and use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualization of a Relevant Workflow

While a specific signaling pathway for this compound is not prominently documented, its application in chiral synthesis is a relevant workflow for visualization. For instance, derivatives of 2-phenylbutyric acid are used as intermediates in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. The following diagram illustrates a generalized workflow for such a chiral synthesis.

Chiral_Synthesis_Workflow start Racemic 2-Phenylbutyric Acid resolution Chiral Resolution (e.g., with a chiral amine) start->resolution s_enantiomer This compound (Desired Enantiomer) resolution->s_enantiomer Separation r_enantiomer (R)-(-)-2-Phenylbutyric Acid (Undesired Enantiomer) resolution->r_enantiomer Separation activation Activation of Carboxylic Acid (e.g., conversion to acid chloride) s_enantiomer->activation racemization Racemization and Recycling r_enantiomer->racemization coupling Coupling with Chiral Auxiliary or Amino Acid Ester activation->coupling intermediate Chiral Intermediate coupling->intermediate deprotection Deprotection / Further Modification intermediate->deprotection final_product Final Chiral Product (e.g., ACE Inhibitor) deprotection->final_product racemization->start Recycle

Caption: Generalized workflow for the chiral synthesis of an ACE inhibitor intermediate.

Conclusion

This technical guide has summarized the available solubility information for this compound in organic solvents, provided detailed experimental protocols for its determination, and visualized a relevant synthetic workflow. While qualitative data indicates good solubility in many common organic solvents and poor solubility in water, there is a clear need for more comprehensive quantitative studies to fully characterize its solubility profile at various temperatures. The methodologies outlined herein provide a robust framework for researchers to generate such valuable data, aiding in the continued development and application of this important chiral molecule.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chiral Properties of 2-Phenylbutyric Acid

Introduction

2-Phenylbutyric acid is a chiral carboxylic acid with the chemical formula C₁₀H₁₂O₂. It exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The stereochemistry of this compound is of paramount importance in the pharmaceutical industry, as the biological activity of its derivatives can be highly enantioselective. For instance, (S)-2-phenylbutyric acid is a key intermediate in the synthesis of (S)-indobufen, a potent antithrombotic agent, which exhibits greater therapeutic efficacy than its (R)-counterpart.[1] This guide provides a comprehensive overview of the chiral properties of 2-phenylbutyric acid, including its physicochemical characteristics, methods of stereoselective synthesis and resolution, and the biological implications of its chirality.

Physicochemical Properties of 2-Phenylbutyric Acid Enantiomers and Racemate

The distinct spatial arrangement of atoms in the (R)- and (S)-enantiomers of 2-phenylbutyric acid leads to differences in their interaction with plane-polarized light, a property known as optical activity. Their physical properties, however, are identical except for the direction of optical rotation. The racemic mixture, containing equal amounts of both enantiomers, is optically inactive and often has different physical properties, such as melting point, compared to the pure enantiomers.

Property(S)-(+)-2-Phenylbutyric Acid(R)-(-)-2-Phenylbutyric AcidRacemic 2-Phenylbutyric Acid
CAS Number 4286-15-1938-79-4[2]90-27-7[3]
Molecular Weight 164.20 g/mol 164.2 g/mol [2]164.20 g/mol [3]
Appearance Colorless to light yellow liquid[4]-White to off-white crystalline solid[5]
Melting Point --39-42 °C[3][6]
Boiling Point 98-100 °C at 0.3 mmHg102-104 °C at 0.4 mmHg[2]270-272 °C[3][6]
Density 1.055 g/mL at 25 °C1.055 g/mL at 25 °C[2]-
Specific Rotation ([α]D) +92° (c=0.9 in toluene)-92° to -98° (c=4 in toluene)[2]
Refractive Index (nD20) 1.516--

Stereoselective Synthesis and Resolution

Obtaining enantiomerically pure 2-phenylbutyric acid is crucial for its application in pharmaceuticals. This can be achieved through stereoselective synthesis or by resolving the racemic mixture.

Resolution of Racemic 2-Phenylbutyric Acid

1. Classical Resolution using Chiral Resolving Agents:

This method involves the formation of diastereomeric salts by reacting the racemic acid with a chiral base. The differing solubilities of these diastereomers allow for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts yields the pure enantiomers.

  • Experimental Protocol: A study demonstrated the efficient resolution of racemic 2-phenylbutyric acid using chiral amino alcohols derived from phenylglycine and phenylalanine.[7] For example, on a larger scale, racemic 2-phenylbutyric acid (e.g., 5.26 g) and an equimolar amount of a chiral resolving agent, such as an (S)-(-)-2-amino-1,1-bis(4-tolyl)-2-phenyl-1-ethanol derivative, are dissolved in a hot solvent like methanol.[7] Upon cooling, the less soluble diastereomeric salt crystallizes out. The salt is then filtered and can be further purified by recrystallization. The enantiomerically enriched acid is recovered by treating the diastereomeric salt with an acid (e.g., HCl) and extracting with an organic solvent. The enantiomeric excess (e.e.) can be determined using chiral high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE).[7]

2. Enzymatic Resolution:

Enzymatic resolution offers a highly selective and environmentally benign alternative to classical resolution. Lipases are commonly used to catalyze the stereoselective hydrolysis of a racemic ester of 2-phenylbutyric acid, or the stereoselective esterification of the racemic acid.

  • Experimental Protocol: A patented method describes the kinetic resolution of racemic 2-phenylbutyrate esters using lipase (B570770).[1] In a typical procedure, racemic hexyl 2-phenylbutyrate is used as the substrate. The reaction is carried out in a buffered aqueous solution (e.g., Tris-HCl, pH 6.5) containing a cyclodextrin (B1172386) derivative, such as hydroxyethyl-β-cyclodextrin, to enhance substrate solubility and conversion rates. Candida antarctica lipase A (30 mg) is added to the reaction mixture containing the substrate (0.015 mmol) and stirred at a specific temperature (e.g., 85°C) for a set duration (e.g., 23 hours).[1] The lipase selectively hydrolyzes one enantiomer of the ester, for instance, the (S)-ester, to produce (S)-2-phenylbutyric acid, leaving the unreacted (R)-ester. The resulting mixture of the (S)-acid and (R)-ester can then be separated. The enantiomeric excess of the produced (S)-2-phenylbutyric acid can be greater than or equal to 96%.[1]

Enzymatic_Resolution cluster_0 Initial Mixture cluster_1 Enzymatic Reaction cluster_2 Final Products racemic_ester Racemic 2-Phenylbutyrate ((R)- and (S)-esters) hydrolysis Stereoselective Hydrolysis racemic_ester->hydrolysis lipase Lipase (e.g., Candida antarctica lipase A) lipase->hydrolysis s_acid (S)-2-Phenylbutyric Acid hydrolysis->s_acid Selective for (S)-ester r_ester (R)-2-Phenylbutyrate (unreacted) hydrolysis->r_ester No reaction Chiral_Recognition cluster_enantiomers Enantiomers cluster_receptor Biological Target cluster_response Biological Response s_enantiomer (S)-Enantiomer receptor Receptor/Enzyme (Chiral) s_enantiomer->receptor Optimal Binding r_enantiomer (R)-Enantiomer r_enantiomer->receptor Poor/No Binding high_activity High Biological Activity receptor->high_activity low_activity Low/No Biological Activity receptor->low_activity

References

(S)-(+)-2-Phenylbutyric Acid as a Metabolite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Phenylbutyric acid is a chiral carboxylic acid that has been identified as a human metabolite. As a xenobiotic, its presence in biological systems can arise from various external sources, and its metabolic fate is of significant interest in fields ranging from toxicology to drug development. This technical guide provides a comprehensive overview of the current understanding of this compound as a metabolite, with a focus on its metabolic pathways, analytical quantification, and the role of the gut microbiota. It is important to note that while research exists for the broader class of phenylbutyric acids and related chiral compounds, specific data for the (S)-(+) enantiomer of 2-phenylbutyric acid in humans is limited. Therefore, some sections of this guide are based on established principles of xenobiotic metabolism and data from structurally related molecules.

Metabolic Pathways of this compound

The metabolism of this compound in humans is presumed to follow the general pathways of xenobiotic carboxylic acids, primarily involving activation to a coenzyme A (CoA) thioester, followed by mitochondrial β-oxidation. A key consideration for this chiral molecule is the potential for chiral inversion, a phenomenon observed in the related class of 2-arylpropionic acids[1][2][3].

Proposed Metabolic Pathway

Based on the metabolism of similar compounds, the following pathway for this compound is proposed:

  • Activation to (S)-2-Phenylbutyryl-CoA: The first step is the activation of the carboxylic acid to its corresponding CoA thioester, (S)-2-Phenylbutyryl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.

  • Potential for Chiral Inversion: For many 2-arylpropionic acids, a unidirectional chiral inversion from the (R)- to the (S)-enantiomer is a key metabolic step[1][2]. This process is also mediated by the formation of the CoA thioester. While it is unclear if (S)-2-phenylbutyric acid undergoes inversion to the (R)-enantiomer, the formation of the CoA ester creates a chiral center that may be subject to enzymatic epimerization.

  • β-Oxidation: The (S)-2-Phenylbutyryl-CoA likely enters the mitochondrial β-oxidation spiral. This process involves a series of four enzymatic reactions:

    • Dehydrogenation: Catalyzed by an acyl-CoA dehydrogenase.

    • Hydration: Catalyzed by an enoyl-CoA hydratase.

    • Dehydrogenation: Catalyzed by a hydroxyacyl-CoA dehydrogenase.

    • Thiolysis: Catalyzed by a thiolase, releasing acetyl-CoA and a shortened acyl-CoA.

  • Formation of Phenylacetyl-CoA: The β-oxidation of 2-phenylbutyryl-CoA is expected to yield phenylacetyl-CoA.

  • Conjugation and Excretion: Phenylacetyl-CoA is then typically conjugated with glutamine to form phenylacetylglutamine, which is subsequently excreted in the urine[4].

Metabolic_Pathway Proposed Metabolic Pathway of this compound cluster_activation Activation cluster_inversion Chiral Inversion (Hypothetical) cluster_beta_oxidation β-Oxidation cluster_conjugation Conjugation & Excretion S_PBA (S)-(+)-2-Phenylbutyric Acid S_PBA_CoA (S)-2-Phenylbutyryl-CoA S_PBA->S_PBA_CoA Acyl-CoA Synthetase R_PBA_CoA (R)-2-Phenylbutyryl-CoA S_PBA_CoA->R_PBA_CoA Epimerase Metabolite_1 Intermediate 1 S_PBA_CoA->Metabolite_1 Acyl-CoA Dehydrogenase Metabolite_2 Intermediate 2 Metabolite_1->Metabolite_2 Enoyl-CoA Hydratase Metabolite_3 Intermediate 3 Metabolite_2->Metabolite_3 Hydroxyacyl-CoA Dehydrogenase Phenylacetyl_CoA Phenylacetyl-CoA Metabolite_3->Phenylacetyl_CoA Thiolase PAG Phenylacetylglutamine Phenylacetyl_CoA->PAG Glutamine Conjugation Urine Urine PAG->Urine Excretion Experimental_Workflow_LCMS LC-MS/MS Experimental Workflow Plasma_Sample Human Plasma Sample (100 µL) Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation (14,000 rpm, 10 min, 4°C) Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness (Nitrogen, 40°C) Supernatant_Transfer->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_MS_Analysis Chiral LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Gut_Microbiota_Interaction Potential Role of Gut Microbiota Ingested_Compound Ingested Precursor Gut_Microbiota Gut Microbiota Ingested_Compound->Gut_Microbiota S_PBA (S)-(+)-2-Phenylbutyric Acid Gut_Microbiota->S_PBA Metabolism Gut_Microbiota->S_PBA Release R_PBA (R)-(-)-2-Phenylbutyric Acid S_PBA->R_PBA Chiral Inversion (Hypothetical) Liver Liver Metabolism (Conjugation) S_PBA->Liver Reabsorption Enterohepatic Circulation S_PBA->Reabsorption Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide) Liver->Conjugated_Metabolite Bile Biliary Excretion Conjugated_Metabolite->Bile Bile->Gut_Microbiota Deconjugation

References

Methodological & Application

Chiral Resolution of 2-Phenylbutyric Acid by HPLC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylbutyric acid is a chiral carboxylic acid and a significant building block in the synthesis of various pharmaceutical compounds. As enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, the development of robust and reliable analytical methods for their separation is crucial for quality control, pharmacokinetic studies, and regulatory compliance.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the enantioseparation of chiral compounds like 2-phenylbutyric acid.[]

This document provides detailed application notes and protocols for the chiral resolution of 2-phenylbutyric acid using HPLC. It covers two primary approaches: direct separation using a Chiral Stationary Phase (CSP) and indirect separation using a chiral mobile phase additive with a conventional achiral column.

Principle of Separation

The direct chiral separation of enantiomers by HPLC is achieved by utilizing a Chiral Stationary Phase (CSP).[1] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[1] These complexes possess different interaction energies, which leads to different retention times on the column, thereby enabling their separation.[1] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely recognized for their broad enantiorecognition capabilities for a diverse range of compounds.[1][4]

An alternative, cost-effective method involves the use of a chiral mobile phase additive with a conventional achiral column, such as an ODS C18 column.[5] In this approach, the chiral selector in the mobile phase forms diastereomeric complexes with the enantiomers in the solution, which are then separated on the achiral stationary phase.[5]

Data Presentation

The following tables summarize the chromatographic conditions and performance data for the chiral separation of 2-phenylbutyric acid enantiomers using different HPLC methods.

Table 1: Chiral Resolution of 2-Phenylbutyric Acid using a Chiral Stationary Phase (CSP)

Chiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionSeparation Factor (α)Reference
Chirex 3126 (Pirkle-type)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified1.26[6]
CHIRAL-AGP100 x 4.0 mm1% acetonitrile (B52724) in 10 mM sodium acetate (B1210297) buffer, pH 5.0Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]

Table 2: Chiral Resolution of 2-Phenylbutyric Acid using a Chiral Mobile Phase Additive

ColumnColumn DimensionsMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionResolution (Rs)Reference
Shimpak CLC-ODS (C18)Not Specified0.5% triethylamine (B128534) acetate buffer (pH 3.0) containing 25 mmol L⁻¹ HP-β-CD and methanol (B129727) (70:30, v/v)1.0Not SpecifiedUV≥ 3.0[5]

Note: The selection of the optimal method depends on factors such as available resources, desired purity, and the scale of the separation.

Experimental Protocols

Key Experiment 1: Enantiomeric Purity Analysis by Chiral HPLC using a Chiral Stationary Phase (CSP)

Objective: To determine the enantiomeric excess (% ee) of a 2-phenylbutyric acid sample using a polysaccharide-based CSP.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, injector, column oven, and a UV detector.

Materials:

  • Racemic 2-phenylbutyric acid standard

  • Sample of 2-phenylbutyric acid

  • HPLC-grade n-hexane

  • HPLC-grade 2-propanol (IPA)

  • Trifluoroacetic acid (TFA)

  • Chiral Stationary Phase column (e.g., CHIRALPAK® AD-H or similar)

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-hexane, 2-propanol, and TFA in a ratio of 90:10:0.1 (v/v/v).

    • Degas the mobile phase by sonication for approximately 5 minutes.[8]

  • Standard and Sample Preparation:

    • Prepare a stock solution of racemic 2-phenylbutyric acid at a concentration of 1.0 mg/mL in the mobile phase.[9]

    • Dilute the stock solution to a working concentration of approximately 50 µg/mL.[1]

    • Prepare the sample solution by dissolving a known amount of the 2-phenylbutyric acid sample in the mobile phase to a similar concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[9]

  • Chromatographic Conditions:

    • Column: Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane/2-Propanol/TFA (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 25 °C.[9]

    • Detection: UV at 254 nm.[10]

    • Injection Volume: 5-10 µL.[9]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.[10]

    • Inject the racemic standard to determine the retention times of the two enantiomers and to verify system suitability.

    • Inject the sample solution.

    • Identify the peaks corresponding to the enantiomers in the sample chromatogram by comparing their retention times with the standard.

  • Data Analysis:

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Key Experiment 2: Enantiomeric Purity Analysis using a Chiral Mobile Phase Additive

Objective: To determine the enantiomeric excess (% ee) of a 2-phenylbutyric acid sample using a conventional C18 column and a chiral mobile phase additive.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, injector, column oven, and a UV detector.

Materials:

  • Racemic 2-phenylbutyric acid standard

  • Sample of 2-phenylbutyric acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Triethylamine

  • Acetic acid

  • HPLC-grade methanol

  • HPLC-grade water

  • Achiral C18 column (e.g., Shimpak CLC-ODS)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 0.5% triethylamine acetate buffer by dissolving the appropriate amounts of triethylamine and acetic acid in water and adjusting the pH to 3.0.

    • Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the buffer to a final concentration of 25 mmol L⁻¹.

    • Mix the HP-β-CD containing buffer with methanol in a 70:30 (v/v) ratio.[5]

    • Degas the mobile phase.

  • Standard and Sample Preparation:

    • Prepare a stock solution of racemic 2-phenylbutyric acid at a concentration of 1.0 mg/mL in the aqueous phase of the mobile phase.[5]

    • Prepare the sample solution similarly.

    • Filter all solutions through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Achiral ODS C18 column (e.g., Shimpak CLC-ODS).

    • Mobile Phase: 0.5% triethylamine acetate buffer (pH 3.0) containing 25 mmol L⁻¹ HP-β-CD and methanol (70:30, v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: Ambient.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis and Data Analysis:

    • Follow the same steps for analysis and data analysis as described in Key Experiment 1.

Mandatory Visualization

G Experimental Workflow for Chiral HPLC Method Development cluster_prep 1. Preparation cluster_screening 2. Initial Screening cluster_optimization 3. Method Optimization cluster_analysis 4. Analysis & Validation SamplePrep Sample Preparation (Dissolve in Mobile Phase, Filter) MobilePhasePrep Mobile Phase Preparation (Select & Mix Solvents, Degas) Inject Inject Sample & Standard SamplePrep->Inject ColumnScreen Screen Different CSPs (e.g., Polysaccharide, Protein-based) MobilePhasePrep->ColumnScreen MobilePhaseScreen Screen Mobile Phases (Normal, Reversed, Polar Organic) ColumnScreen->MobilePhaseScreen Iterate OptimizeMP Optimize Mobile Phase (Modifier %, Additives) MobilePhaseScreen->OptimizeMP OptimizeFlow Optimize Flow Rate OptimizeMP->OptimizeFlow OptimizeTemp Optimize Temperature OptimizeFlow->OptimizeTemp OptimizeTemp->Inject Analyze Data Analysis (Calculate Rs, α, %ee) Inject->Analyze Validate Method Validation Analyze->Validate

Caption: Workflow for Chiral HPLC Method Development.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic resolution of racemic 2-phenylbutyric acid is a critical process for the synthesis of enantiomerically pure forms of this compound, which are valuable chiral building blocks in the pharmaceutical industry. Enzymatic kinetic resolution, primarily utilizing lipases, offers a highly selective, efficient, and environmentally benign alternative to traditional chemical resolution methods. This document provides detailed application notes and protocols for the lipase-catalyzed resolution of racemic 2-phenylbutyric acid, focusing on enantioselective esterification.

The core principle of this enzymatic kinetic resolution lies in the stereoselectivity of lipases. These enzymes preferentially catalyze the esterification of one enantiomer of the racemic acid with an alcohol, leaving the other enantiomer largely unreacted. This allows for the separation of the resulting ester from the unreacted acid, thereby resolving the racemate. The choice of enzyme, solvent, and acyl donor (alcohol) are crucial parameters that influence the reaction's efficiency and enantioselectivity.

Comparative Analysis of Enzymatic Protocols

The selection of the appropriate lipase (B570770) and reaction conditions is paramount for achieving high enantiomeric excess (e.e.) and conversion. Below is a summary of the performance of different lipases in the resolution of 2-phenylbutyric acid and related profens.

EnzymeSubstrateAcyl DonorSolventTemp. (°C)Conversion (%)Enantiomeric Excess (e.e.) of Product (%)Enantiomeric Excess (e.e.) of Substrate (%)
Candida antarctica Lipase B (CALB)(±)-2-Phenylbutyric Acid1-Pentanol (B3423595)Hexane37~4090 (R-ester)60 (S-acid)
Thermomyces lanuginosus Lipase(±)-2-Phenylbutyric Acid1-PentanolHexane37~1891 (R-ester)Not Specified
Candida rugosa Lipase (CRL)(±)-2-Phenylbutyric Acid1-PentanolHexane37~3475 (S-ester)Not Specified
Rhizopus oryzae Lipase(±)-2-Phenylbutyric Acid1-PentanolHexane37~3549 (S-ester)Not Specified
Candida rugosa Lipase (CRL)(±)-Ibuprofenn-PropanolIsooctane3749Not Specified29.2 (S-enantiomer)

Experimental Workflow

The general workflow for the enzymatic resolution of racemic 2-phenylbutyric acid via enantioselective esterification is depicted below.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring cluster_separation Work-up and Separation cluster_products Final Products A Racemic 2-Phenylbutyric Acid E Reaction Mixture Incubation (Controlled Temperature & Agitation) A->E B Acyl Donor (e.g., 1-Pentanol) B->E C Organic Solvent (e.g., Hexane) C->E D Immobilized Lipase (e.g., CALB) D->E F Reaction Sampling E->F H Enzyme Filtration E->H Upon reaching desired conversion G Chiral HPLC Analysis (Determine e.e. and Conversion) F->G Analysis G->E Feedback to optimize reaction time I Solvent Evaporation H->I J Liquid-Liquid Extraction (e.g., with NaHCO3 solution) I->J K Enantiopure Ester (e.g., (R)-Pentyl-2-phenylbutyrate) J->K Organic Phase L Enantioenriched Acid (e.g., (S)-2-Phenylbutyric Acid) J->L Aqueous Phase (after acidification)

Caption: Workflow for enzymatic kinetic resolution.

Detailed Experimental Protocols

The following protocols are generalized based on common practices for the enzymatic resolution of profens. Researchers should optimize these conditions for their specific experimental setup and goals.

Protocol 1: Resolution using Immobilized Candida antarctica Lipase B (CALB)

This protocol is designed for the preferential synthesis of the (R)-ester of 2-phenylbutyric acid.

Materials:

  • Racemic (±)-2-phenylbutyric acid

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • 1-Pentanol

  • Hexane (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (e.g., 5% w/v)

  • Hydrochloric acid (HCl) (e.g., 2 M)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Reaction vessel with magnetic stirring and temperature control

  • Chiral HPLC system for analysis

Procedure:

  • Reaction Setup: In a sealed reaction vessel, dissolve racemic 2-phenylbutyric acid (10 mmol) and 1-pentanol (10 mmol) in 100 mL of hexane.

  • Enzyme Addition: Add 100 mg of immobilized CALB to the reaction mixture.

  • Incubation: Stir the mixture at 150 rpm and maintain the temperature at 37°C.

  • Reaction Monitoring: Periodically withdraw small aliquots from the reaction mixture. Analyze the samples by chiral HPLC to determine the enantiomeric excess of the product (ester) and the substrate (acid), as well as the conversion rate.

  • Reaction Termination: Once the desired conversion is reached (typically around 40-50% for optimal e.e. of both product and remaining substrate), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Product Separation:

    • Transfer the filtrate to a separatory funnel.

    • Add 50 mL of a 5% sodium bicarbonate solution to extract the unreacted (S)-2-phenylbutyric acid into the aqueous phase.

    • Separate the layers. The organic layer contains the (R)-pentyl 2-phenylbutyrate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure to obtain the purified ester.

    • Acidify the aqueous layer with 2 M HCl to pH ~2 and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and evaporate the solvent to recover the enantioenriched (S)-2-phenylbutyric acid.

Protocol 2: Resolution using Candida rugosa Lipase (CRL)

This protocol is designed for the preferential synthesis of the (S)-ester of 2-phenylbutyric acid.

Materials:

  • Racemic (±)-2-phenylbutyric acid

  • Candida rugosa Lipase (crude or immobilized)

  • 1-Pentanol

  • Hexane (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (e.g., 5% w/v)

  • Hydrochloric acid (HCl) (e.g., 2 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vessel with magnetic stirring and temperature control

  • Chiral HPLC system for analysis

Procedure:

  • Reaction Setup: In a sealed reaction vessel, dissolve racemic 2-phenylbutyric acid (10 mmol) and 1-pentanol (10 mmol) in 100 mL of hexane.

  • Enzyme Addition: Add 100 mg of Candida rugosa lipase to the reaction mixture.

  • Incubation: Stir the mixture at 150 rpm and maintain the temperature at 37°C.

  • Reaction Monitoring: Follow the progress of the reaction using chiral HPLC as described in Protocol 1.

  • Reaction Termination: Stop the reaction at the desired conversion (around 30-40%) by filtering off the enzyme.

  • Product Separation: Follow the same work-up and separation procedure as outlined in Protocol 1 to isolate the (S)-pentyl 2-phenylbutyrate from the organic phase and the enantioenriched (R)-2-phenylbutyric acid from the aqueous phase.

Data Interpretation

The success of the kinetic resolution is evaluated by two key parameters:

  • Conversion (c): The percentage of the initial racemic acid that has been converted into the ester. For an ideal kinetic resolution, the reaction is stopped at or near 50% conversion.

  • Enantiomeric Excess (e.e.): A measure of the stereochemical purity of a sample. It is calculated for both the product (ester) and the remaining substrate (acid). High e.e. values for both are indicative of a highly enantioselective enzyme.

Conclusion

The enzymatic resolution of racemic 2-phenylbutyric acid using lipases is a robust and highly selective method for the production of its enantiomers. Candida antarctica Lipase B is generally preferred for producing the (R)-ester, while Candida rugosa Lipase can be employed for the (S)-ester. The provided protocols offer a solid foundation for researchers to develop and optimize this process for their specific needs in pharmaceutical and chemical synthesis. Careful monitoring of the reaction and optimization of parameters are key to achieving high yields and enantiopurity.

(S)-(+)-2-Phenylbutyric Acid: A Versatile Chiral Tool in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-2-Phenylbutyric acid is a valuable and versatile chiral molecule widely employed in the field of asymmetric synthesis. Its utility stems from two primary applications: as a chiral resolving agent for the separation of racemic amines and as a chiral building block for the synthesis of complex, enantiomerically pure molecules, including important pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its role in these key areas of stereoselective chemistry.

Application as a Chiral Resolving Agent

This compound is an effective chiral resolving agent for racemic amines. The principle of this classical resolution technique lies in the formation of diastereomeric salts. When the chiral acid is reacted with a racemic amine, two diastereomeric salts are formed, which possess different physical properties, most notably different solubilities. This difference allows for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with a base regenerates the enantiomerically enriched amine.

Quantitative Data for Chiral Resolution

The efficiency of chiral resolution can be quantified by the enantiomeric excess (e.e.) of the resolved compound and the yield of the crystallization process. The following table summarizes data from the resolution of racemic 2-phenylbutyric acid using various chiral amino alcohols, illustrating the effectiveness of diastereomeric salt formation in achieving enantiomeric enrichment. While this example shows the resolution of the acid itself, the principles and expected efficiencies are analogous when using this compound to resolve racemic amines.

Resolving AgentEnantiomeric Excess (e.e.) of Precipitated Salt (%)Configuration of Enriched AcidYield (%)
(S)-(-)-2-Amino-1,1-diphenyl-1-propanol37S55
(S)-(-)-2-Amino-1,1-bis(4-methylphenyl)-1-propanol80S54
(S)-(-)-2-Amino-1,1-bis(4-methoxyphenyl)-1-propanol76S61
(R)-(-)-2-Amino-1,1-diphenyl-1-ethanol67R57

Data adapted from Broxterman, Q. B., et al. (2004). Efficient resolution of 2-phenylbutyric acid. ARKIVOC.[1]

Experimental Protocol: Resolution of a Racemic Amine

This protocol provides a general procedure for the resolution of a racemic primary amine, such as 1-phenylethylamine (B125046), using this compound.

Materials:

  • Racemic 1-phenylethylamine

  • This compound

  • Methanol (B129727) (or another suitable solvent)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Diastereomeric Salt Formation:

    • In a 100 mL Erlenmeyer flask, dissolve 10 mmol of racemic 1-phenylethylamine in 20 mL of warm methanol.

    • In a separate flask, dissolve 10 mmol of this compound in 20 mL of warm methanol.

    • Slowly add the acid solution to the amine solution with constant stirring.

    • Allow the mixture to cool to room temperature and then place it in an ice bath for 1-2 hours to facilitate crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any soluble impurities.

    • The collected solid is the diastereomerically enriched salt. The enantiomeric excess can be improved by recrystallization from a minimal amount of hot methanol.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the crystalline diastereomeric salt in 30 mL of water.

    • Add 1 M NaOH solution dropwise while stirring until the solution is basic (pH > 10).

    • Transfer the mixture to a separatory funnel and extract the liberated amine with diethyl ether (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous MgSO₄.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched 1-phenylethylamine.

  • Analysis:

    • Determine the enantiomeric excess of the resolved amine using chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

Logical Workflow for Chiral Resolution

G racemic_amine Racemic Amine diastereomeric_salts Mixture of Diastereomeric Salts racemic_amine->diastereomeric_salts chiral_acid This compound chiral_acid->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Solution) crystallization->more_soluble_salt base_treatment Treatment with Base less_soluble_salt->base_treatment enriched_amine Enantiomerically Enriched Amine base_treatment->enriched_amine

Caption: Workflow for the chiral resolution of a racemic amine.

Application as a Chiral Building Block

This compound serves as a valuable chiral starting material for the synthesis of more complex enantiopure molecules. A key application is in the synthesis of non-proteinogenic amino acids, such as (S)-2-amino-4-phenylbutanoic acid (L-homophenylalanine), which is a crucial intermediate in the production of several Angiotensin-Converting Enzyme (ACE) inhibitors.

A common strategy to extend the carbon chain of a carboxylic acid while retaining its stereochemistry is the Arndt-Eistert homologation.[2][3][4][5][6] This reaction sequence converts a carboxylic acid to its next higher homologue.

Experimental Protocol: Synthesis of (S)-3-Phenylpentanoic Acid via Arndt-Eistert Homologation

This protocol outlines the conversion of this compound to (S)-3-phenylpentanoic acid.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Diazomethane (B1218177) (CH₂N₂) in diethyl ether (handle with extreme caution in a fume hood)

  • Silver(I) oxide (Ag₂O)

  • Dioxane

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of the Acid Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 10 mmol of this compound and 5 mL of thionyl chloride.

    • Gently reflux the mixture for 1 hour.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude (S)-2-phenylbutyroyl chloride.

  • Reaction with Diazomethane:

    • Caution: Diazomethane is toxic and explosive. This step must be performed by trained personnel in a specialized fume hood with a blast shield.

    • Dissolve the crude acid chloride in 20 mL of anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

    • Slowly add a freshly prepared ethereal solution of diazomethane (approximately 25 mmol) with stirring until the yellow color of diazomethane persists.

    • Allow the reaction to stir at 0 °C for 1 hour.

  • Wolff Rearrangement:

    • Carefully add a catalytic amount of silver(I) oxide (Ag₂O) to the diazoketone solution.

    • Warm the reaction mixture to room temperature and then reflux gently for 2 hours. The reaction can be monitored by the evolution of nitrogen gas.

    • After the reaction is complete, cool the mixture to room temperature.

  • Hydrolysis of the Ketene (B1206846):

    • Add 10 mL of a 1:1 mixture of dioxane and water to the reaction mixture and stir for 1 hour to hydrolyze the ketene intermediate to the carboxylic acid.

    • Acidify the mixture with 1 M HCl and extract the product with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with saturated NaHCO₃ solution.

    • Acidify the aqueous layer with concentrated HCl and extract with diethyl ether (3 x 20 mL).

    • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-3-phenylpentanoic acid.

Synthetic Pathway to a Chiral Amino Acid

G start This compound step1 SOCl₂ start->step1 acid_chloride (S)-2-Phenylbutyroyl Chloride step1->acid_chloride step2 CH₂N₂ acid_chloride->step2 diazoketone Diazoketone Intermediate step2->diazoketone step3 Ag₂O, H₂O (Wolff Rearrangement) diazoketone->step3 homologated_acid (S)-3-Phenylpentanoic Acid step3->homologated_acid step4 Further Transformations (e.g., Hell-Volhard-Zelinsky, Amination) homologated_acid->step4 amino_acid (S)-2-Amino-4-phenylbutanoic Acid (L-Homophenylalanine) step4->amino_acid

References

(S)-(+)-2-Phenylbutyric Acid: A Chiral Moiety with Emerging Pharmacological Significance

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-2-Phenylbutyric acid , a chiral carboxylic acid, is gaining recognition in pharmacology for its role as a versatile intermediate and its potential therapeutic applications, particularly through its derivatives. While much of the existing research has focused on the broader activities of phenylbutyrate, evidence is emerging that highlights the specific contributions and potential advantages of the (S)-(+) enantiomer, primarily in the realm of epigenetic modification through histone deacetylase (HDAC) inhibition.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the pharmacological applications of this compound and its derivatives.

Application Notes

Histone Deacetylase (HDAC) Inhibition

This compound serves as a scaffold for the development of potent HDAC inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer.

A key application of the (S)-(+) enantiomer is in the synthesis of highly potent and specific HDAC inhibitors. For instance, a derivative, (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide , has demonstrated remarkable efficacy in inhibiting HDAC activity.[1] This suggests that the stereochemistry of the 2-phenylbutyric acid moiety is critical for optimal interaction with the active site of HDAC enzymes.

Key Features:

  • Stereospecificity: The (S)-configuration appears to be favored for potent HDAC inhibition in certain derivative classes.

  • Broad-Spectrum Inhibition: Phenylbutyrate, in general, is considered a pan-HDAC inhibitor, affecting multiple HDAC isoforms.[2]

  • Therapeutic Potential: As HDAC inhibitors have shown promise in cancer therapy, derivatives of this compound represent a promising avenue for the development of novel anti-cancer agents.

Chemical Chaperone Activity

While not yet specifically demonstrated for the (S)-(+) enantiomer, 4-phenylbutyric acid is known to act as a chemical chaperone, assisting in the proper folding of misfolded proteins. This mechanism is relevant for a range of protein misfolding diseases. Further research is warranted to investigate if this chaperone activity exhibits enantioselectivity.

Quantitative Data

The following table summarizes the available quantitative data for a key derivative of this compound.

CompoundTargetAssay TypeIC50 (nM)Reference
(S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamideHDACIn vitro enzyme16[1]

Experimental Protocols

Protocol 1: In Vitro Fluorometric Histone Deacetylase (HDAC) Inhibition Assay

This protocol is adapted from commercially available kits and is suitable for determining the HDAC inhibitory activity of this compound derivatives.

Materials:

  • HeLa nuclear extract (or purified HDAC enzyme)

  • HDAC Fluorometric Substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Lysine Developer

  • Trichostatin A (HDAC inhibitor positive control)

  • This compound derivative (test compound)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Create a dilution series of the test compound in Assay Buffer.

  • Reaction Setup:

    • To each well of a 96-well plate, add 85 µL of ddH2O.

    • For test wells, add a desired volume of the diluted test compound.

    • For the positive control, add a known concentration of Trichostatin A.

    • For the no-inhibitor control, add an equivalent volume of Assay Buffer.

    • Add 10 µL of 10X HDAC Assay Buffer to each well.

    • Add diluted HeLa nuclear extract or purified HDAC enzyme to each well (except for the blank).

  • Substrate Addition: Add 5 µL of the HDAC Fluorometric Substrate to each well. Mix thoroughly.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Development: Stop the reaction by adding 10 µL of Lysine Developer to each well. Incubate at 37°C for 15-30 minutes.

  • Measurement: Read the fluorescence on a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 2: Cell-Based Chemical Chaperone Activity Assay (General Protocol)

This protocol provides a general framework to assess the potential chemical chaperone activity of this compound. It is based on the principle of measuring the prevention of protein aggregation under stress conditions.

Materials:

  • A protein prone to aggregation under stress (e.g., Citrate Synthase, Malate Dehydrogenase).

  • Assay Buffer (e.g., 40 mM HEPES-KOH, pH 7.5).

  • This compound (test compound).

  • Spectrophotometer or spectrofluorometer capable of measuring light scattering at 360 nm or a suitable fluorescent dye for aggregation.

  • Temperature-controlled cuvette holder or plate reader.

Procedure:

  • Compound and Protein Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a working solution of the target protein in Assay Buffer.

  • Assay Setup:

    • In a quartz cuvette or a 96-well plate, add Assay Buffer.

    • Add the desired concentration of this compound to the test samples. Add vehicle control to the control samples.

    • Pre-incubate the mixture at the desired stress temperature (e.g., 43°C for Citrate Synthase).

  • Initiation of Aggregation: Add the target protein to the pre-warmed mixture to initiate thermal aggregation.

  • Monitoring Aggregation: Immediately begin monitoring the increase in light scattering at 360 nm over time.

  • Data Analysis: Compare the rate and extent of aggregation in the presence and absence of this compound. A reduction in light scattering indicates chaperone activity.

Visualizations

HDAC_Inhibition_Pathway Signaling Pathway of HDAC Inhibition HDACi This compound Derivative HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibition Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylation Histones Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin TSG Tumor Suppressor Genes Chromatin->TSG Repression Open_Chromatin->TSG Activation Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Apoptosis Apoptosis TSG->Apoptosis

Caption: HDAC Inhibition by this compound Derivatives.

Experimental_Workflow_HDAC_Inhibition Workflow for HDAC Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Derivative Dilutions Reaction_Setup Set up Reaction in 96-well Plate (Enzyme + Inhibitor) Compound_Prep->Reaction_Setup Reagent_Prep Prepare Assay Reagents (Enzyme, Substrate, Buffer) Reagent_Prep->Reaction_Setup Incubation1 Pre-incubation (15 min, 37°C) Reaction_Setup->Incubation1 Reaction_Start Add Fluorogenic Substrate Incubation1->Reaction_Start Incubation2 Incubation (30 min, 37°C) Reaction_Start->Incubation2 Reaction_Stop Add Developer Solution Incubation2->Reaction_Stop Fluorescence_Read Measure Fluorescence Reaction_Stop->Fluorescence_Read Data_Processing Calculate % Inhibition Fluorescence_Read->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination

Caption: Experimental Workflow for HDAC Inhibition Assay.

Chemical_Chaperone_Logic Logical Flow of Chemical Chaperone Activity Misfolded_Protein Misfolded Protein Chaperone This compound Misfolded_Protein->Chaperone Binding Aggregation Protein Aggregation Misfolded_Protein->Aggregation Proper_Folding Proper Protein Folding Chaperone->Proper_Folding Facilitates Toxicity Cellular Toxicity Aggregation->Toxicity Functional_Protein Functional Protein Proper_Folding->Functional_Protein Cellular_Stress Cellular Stress (e.g., Heat) Cellular_Stress->Misfolded_Protein

Caption: Conceptual Diagram of Chemical Chaperone Action.

References

Application Notes and Protocols: (S)-(+)-2-Phenylbutyric Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Phenylbutyric acid is a valuable chiral building block in organic synthesis, prized for its role in the preparation of a variety of enantiomerically pure compounds, particularly in the pharmaceutical industry. Its stereogenic center and functional group versatility make it a crucial starting material for the synthesis of complex molecular architectures. These application notes provide an overview of its use in the synthesis of key drug molecules, detailed experimental protocols for its derivatization, and an exploration of the biological pathways influenced by its derivatives.

Physicochemical Properties and Data

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance White to off-white powder
Melting Point 46-48 °C
Boiling Point 124-125 °C at 13 mmHg
Optical Rotation [α]²⁰/D +96° (c=1 in ethanol)
CAS Number 4286-15-1

Applications in Drug Synthesis

This compound serves as a key chiral intermediate in the synthesis of several important pharmaceuticals. Its primary applications include its use in the production of the anti-thrombotic agent Indobufen and as a precursor for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.

Synthesis of (S)-Indobufen

(S)-Indobufen is the biologically active enantiomer of the platelet aggregation inhibitor Indobufen. The (S)-enantiomer exhibits more potent anti-thrombotic activity compared to its (R)-counterpart, allowing for reduced dosage and fewer side effects. This compound is a crucial starting material for the stereoselective synthesis of (S)-Indobufen.

Experimental Protocol: Synthesis of (S)-Indobufen via Amide Coupling

This protocol outlines the synthesis of (S)-Indobufen starting from this compound. The key step involves the formation of an amide bond with 2-aminoisoindolin-1-one.

Step 1: Activation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield (S)-2-phenylbutyryl chloride as a crude oil, which is used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve 2-aminoisoindolin-1-one (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add the crude (S)-2-phenylbutyryl chloride solution from Step 1 dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford (S)-Indobufen.

Logical Workflow for (S)-Indobufen Synthesis

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A This compound B (S)-2-Phenylbutyryl Chloride A->B Oxalyl Chloride, cat. DMF DCM, 0°C to rt C 2-Aminoisoindolin-1-one D (S)-Indobufen B->D B->D Triethylamine DCM, 0°C to rt C->D

Caption: Synthetic route from this compound to (S)-Indobufen.

Precursor to Angiotensin-Converting Enzyme (ACE) Inhibitor Intermediates

This compound can be converted into key chiral building blocks for the synthesis of various ACE inhibitors, such as Benazepril. One common strategy involves the homologation of the carboxylic acid to a β-amino acid, specifically (S)-3-amino-4-phenylbutanoic acid.

Experimental Protocol: Arndt-Eistert Homologation of this compound

This protocol describes the one-carbon chain extension of this compound to form the corresponding β-amino acid derivative, a precursor to ACE inhibitors.

Step 1: Formation of the Acid Chloride

  • Follow the procedure described in Step 1 of the (S)-Indobufen synthesis to convert this compound to (S)-2-phenylbutyryl chloride.

Step 2: Formation of the Diazoketone

  • Caution: Diazomethane (B1218177) is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Prepare a solution of diazomethane in diethyl ether.

  • Slowly add the crude (S)-2-phenylbutyryl chloride to the ethereal solution of diazomethane at 0 °C with vigorous stirring.

  • Allow the reaction to proceed for 2-3 hours at 0 °C.

  • Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color of diazomethane disappears.

  • Wash the ethereal solution with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain the crude diazoketone.

Step 3: Wolff Rearrangement and Hydrolysis

  • Dissolve the crude diazoketone in a mixture of dioxane and water.

  • Add a catalytic amount of silver oxide (Ag₂O) or other suitable silver salt.

  • Heat the reaction mixture at 50-70 °C with stirring. The reaction progress can be monitored by the evolution of nitrogen gas.

  • After the reaction is complete, cool the mixture and filter to remove the catalyst.

  • Acidify the filtrate with 1 M HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (S)-3-amino-4-phenylbutanoic acid. Further protection of the amino group may be required for subsequent synthetic steps.[2][3][4][5]

Workflow for Arndt-Eistert Homologation

G A This compound B (S)-2-Phenylbutyryl Chloride A->B Oxalyl Chloride, cat. DMF C Diazoketone Intermediate B->C Diazomethane (CH2N2) D Ketene Intermediate C->D Wolff Rearrangement (Ag2O, heat) E (S)-3-Amino-4-phenylbutanoic Acid Derivative D->E Hydrolysis (H2O)

Caption: Arndt-Eistert homologation of this compound.

Mechanism of Action of (S)-Indobufen: Inhibition of the COX-1 Pathway

(S)-Indobufen exerts its anti-thrombotic effect by reversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme. COX-1 is a key enzyme in the arachidonic acid cascade, which is responsible for the synthesis of prostaglandins (B1171923) and thromboxanes.

In platelets, COX-1 catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H₂ (PGH₂). PGH₂ is then converted by thromboxane (B8750289) synthase into thromboxane A₂ (TXA₂). Thromboxane A₂ is a potent vasoconstrictor and promoter of platelet aggregation, playing a critical role in thrombus formation.

By inhibiting COX-1, (S)-Indobufen blocks the production of PGH₂ and, consequently, TXA₂. This reduction in TXA₂ levels leads to a decrease in platelet aggregation and vasoconstriction, thereby exerting its anti-thrombotic effect.

COX-1 Signaling Pathway and Inhibition by (S)-Indobufen

G cluster_enzymes Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PGH2 Prostaglandin H₂ (PGH₂) AA->PGH2 PLA2 Phospholipase A₂ PLA2->AA COX1 COX-1 COX1->PGH2 TXA2 Thromboxane A₂ (TXA₂) PGH2->TXA2 TXS Thromboxane Synthase TXS->TXA2 Platelet Platelet Aggregation Vasoconstriction TXA2->Platelet Indobufen (S)-Indobufen Indobufen->COX1 Inhibition PLA2_label COX1_label TXS_label

Caption: Inhibition of the COX-1 pathway by (S)-Indobufen.

Alternative Synthetic Transformations

This compound can also be a precursor for other chiral synthons, such as chiral alcohols and aldehydes, through standard functional group transformations.

Experimental Protocol: Reduction to (S)-2-Phenylbutan-1-ol

  • Caution: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be oven-dried, and the reaction must be carried out under an inert atmosphere.

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% NaOH solution, and then water again (Fieser workup).

  • Filter the resulting white precipitate and wash it thoroughly with ether.

  • Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-2-phenylbutan-1-ol.[6][7][8]

Experimental Protocol: Oxidation to (S)-2-Phenylbutanal

  • Caution: Pyridinium chlorochromate (PCC) is a toxic and potentially carcinogenic chromium(VI) compound. Handle with appropriate personal protective equipment in a fume hood.

  • To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous DCM, add a solution of (S)-2-phenylbutan-1-ol (1.0 eq) in DCM.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad thoroughly with diethyl ether.

  • Combine the filtrate and washings and concentrate under reduced pressure to afford crude (S)-2-phenylbutanal, which can be purified by distillation or column chromatography.[9]

Summary of Applications and Transformations

Starting MaterialTransformationReagentsProductApplication
This compoundAmide Coupling1. Oxalyl chloride, DMF2. 2-Aminoisoindolin-1-one, Et₃N(S)-IndobufenAnti-thrombotic agent
This compoundArndt-Eistert Homologation1. Oxalyl chloride, DMF2. CH₂N₂3. Ag₂O, H₂O(S)-3-Amino-4-phenylbutanoic acid derivativePrecursor to ACE inhibitors
This compoundReductionLiAlH₄(S)-2-Phenylbutan-1-olChiral alcohol synthon
(S)-2-Phenylbutan-1-olOxidationPCC(S)-2-PhenylbutanalChiral aldehyde synthon

These protocols and application notes highlight the versatility of this compound as a chiral building block in the synthesis of medicinally important compounds and other valuable chiral synthons. The stereochemical integrity of the starting material is crucial for the biological activity of the final products, underscoring the importance of this and other chiral building blocks in modern drug discovery and development.

References

Application Notes and Protocols for the Synthesis of (S)-Indobufen from (S)-2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (S)-indobufen, a nonsteroidal anti-inflammatory drug with antiplatelet activity, starting from (S)-2-phenylbutyric acid. The synthesis involves a three-step process: nitration of the phenyl ring, reduction of the nitro group to an amine, and subsequent condensation to form the final isoindolinone ring structure. Particular attention is given to maintaining the stereochemical integrity of the chiral center throughout the synthesis.

Chemical Structures

Compound NameStructure
(S)-2-Phenylbutyric acid[Image of (S)-2-phenylbutyric acid structure]
(S)-Indobufen[Image of (S)-indobufen structure]

Experimental Workflow

The overall synthetic pathway is illustrated below.

SynthesisWorkflow A (S)-2-Phenylbutyric Acid B (S)-2-(4-Nitrophenyl)butyric Acid A->B Nitration C (S)-2-(4-Aminophenyl)butyric Acid B->C Reduction D (S)-Indobufen C->D Condensation

Figure 1: Synthetic workflow for (S)-indobufen.

Experimental Protocols

Step 1: Synthesis of (S)-2-(4-Nitrophenyl)butyric Acid

This step involves the nitration of the phenyl ring of (S)-2-phenylbutyric acid at the para position. It is crucial to perform this reaction at low temperatures to control the regioselectivity and minimize side reactions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(S)-2-Phenylbutyric acid164.2010.0 g0.0609
Concentrated Sulfuric Acid (98%)98.08100 mL-
Concentrated Nitric Acid (70%)63.0111.5 mL0.183
Acetic Acid (Glacial)60.0550 mL-
Ice-As needed-
Chloroform (B151607)119.38As needed-
Toluene (B28343)92.14As needed-
Hexane (B92381)86.18As needed-
Magnesium Sulfate (anhydrous)120.37As needed-

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of (S)-2-phenylbutyric acid in 100 mL of concentrated sulfuric acid.

  • Cool the solution to -10 °C using an ice-salt bath.

  • Slowly add a pre-cooled mixture of 11.5 mL of 70% nitric acid and 50 mL of glacial acetic acid dropwise from the dropping funnel, ensuring the temperature is maintained below 0 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to 20 °C over a period of 1 hour with continuous stirring.

  • Pour the reaction mixture into a beaker containing 500 g of crushed ice.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dissolve the crude solid in chloroform. Separate the aqueous layer and dry the organic layer over anhydrous magnesium sulfate.

  • Remove the chloroform under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a mixture of toluene and hexane to yield pure (S)-2-(4-nitrophenyl)butyric acid as a solid.

Expected Yield: Approximately 70-80%.

Characterization Data:

  • Appearance: White to pale yellow solid.

  • Melting Point: 122-123 °C.[2]

  • Optical Rotation: Specific rotation should be measured to confirm retention of stereochemistry.

Step 2: Synthesis of (S)-2-(4-Aminophenyl)butyric Acid

This step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and effective method for this transformation, generally proceeding with retention of configuration at the chiral center.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(S)-2-(4-Nitrophenyl)butyric acid209.2010.0 g0.0478
Palladium on Carbon (10%)-1.0 g-
Methanol (B129727)32.04200 mL-
Hydrogen Gas2.02Balloon or H₂ source-

Procedure:

  • In a 500 mL hydrogenation flask, dissolve 10.0 g of (S)-2-(4-nitrophenyl)butyric acid in 200 mL of methanol.

  • Carefully add 1.0 g of 10% palladium on carbon to the solution.

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogen gas source.

  • Evacuate the flask and then fill it with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (typically monitored by TLC or HPLC).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain (S)-2-(4-aminophenyl)butyric acid. The product can be used in the next step without further purification if deemed sufficiently pure.

Expected Yield: Quantitative.

Characterization Data:

  • Appearance: Off-white to light brown solid.

  • NMR Spectroscopy: Should show the disappearance of the nitro group signals and the appearance of signals corresponding to the amino group.

Step 3: Synthesis of (S)-Indobufen

The final step is the formation of the isoindolinone ring via condensation of the amino group with 2-formylbenzoic acid in the presence of a reducing agent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(S)-2-(4-Aminophenyl)butyric acid179.228.5 g0.0474
2-Formylbenzoic acid150.137.1 g0.0473
Sodium Borohydride (B1222165)37.833.6 g0.0951
Methanol32.04250 mL-
Hydrochloric Acid (1 M)36.46As needed-
Ethyl Acetate (B1210297)88.11As needed-
Brine-As needed-
Sodium Sulfate (anhydrous)142.04As needed-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 8.5 g of (S)-2-(4-aminophenyl)butyric acid and 7.1 g of 2-formylbenzoic acid in 250 mL of methanol.

  • Stir the solution at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 3.6 g of sodium borohydride in small portions, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by slowly adding 1 M hydrochloric acid until the pH is approximately 2-3.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude (S)-indobufen.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure (S)-indobufen.

Expected Yield: Approximately 60-70%.

Characterization Data:

AnalysisSpecification
Appearance White or almost white crystalline powder.
Melting Point Approximately 188-190 °C.
¹H NMR Consistent with the structure of (S)-indobufen.
Mass Spectrometry m/z = 296.1 [M+H]⁺.
Optical Rotation [α]D²⁰ = +35° to +39° (c=1 in acetone).

Logical Relationship of Synthesis Steps

SynthesisLogic cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Final Product A (S)-2-Phenylbutyric Acid B (S)-2-(4-Nitrophenyl)butyric Acid A->B Electrophilic Aromatic Substitution C (S)-2-(4-Aminophenyl)butyric Acid B->C Nitro Group Reduction D (S)-Indobufen C->D Reductive Amination/Lactamization

Figure 2: Logical flow of the synthesis.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids are highly corrosive and should be handled with extreme care.

  • Sodium borohydride is a reactive reducing agent and should be handled with caution, avoiding contact with water and acids.

  • Hydrogen gas is flammable and should be used with appropriate safety measures.

References

Application Notes and Protocols for the Analytical Detection of (S)-(+)-2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Phenylbutyric acid is a chiral carboxylic acid with significant interest in pharmaceutical development due to the potential for enantiomers of a compound to exhibit different pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for the enantioselective analysis of this compound are crucial for quality control, pharmacokinetic studies, and regulatory compliance. This document provides detailed application notes and protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Mechanism of Action of Phenylbutyrate

Phenylbutyrate, the parent compound of this compound, is known to exert its biological effects through multiple mechanisms, primarily as a histone deacetylase (HDAC) inhibitor and a chemical chaperone. Understanding these mechanisms is crucial for interpreting the therapeutic relevance of the compound being analyzed.

  • Histone Deacetylase (HDAC) Inhibition: Phenylbutyrate can inhibit HDACs, leading to hyperacetylation of histone proteins. This relaxes the chromatin structure, allowing for the transcription of various genes, including those involved in cell cycle arrest and apoptosis in cancer cells.

  • Chemical Chaperone Activity: Phenylbutyrate can also act as a chemical chaperone, aiding in the proper folding of proteins and preventing the aggregation of misfolded proteins. This is particularly relevant in diseases associated with endoplasmic reticulum (ER) stress.

G cluster_0 Mechanism of Action of Phenylbutyrate cluster_1 HDAC Inhibition cluster_2 Chemical Chaperone Activity PBA This compound (Phenylbutyrate) HDAC Histone Deacetylases (HDACs) PBA->HDAC Inhibits Misfolded Misfolded Proteins PBA->Misfolded Stabilizes Aggregation Protein Aggregation PBA->Aggregation Prevents Histones Histones HDAC->Histones Deacetylates Chromatin Chromatin Relaxation Histones->Chromatin Compaction Gene Gene Transcription (e.g., p21) Chromatin->Gene Suppresses Effect1 Cell Cycle Arrest, Apoptosis Gene->Effect1 ER Endoplasmic Reticulum (ER) Stress ER->Misfolded Misfolded->Aggregation Effect2 Improved Protein Folding and Trafficking Misfolded->Effect2

Figure 1: Mechanisms of action of phenylbutyrate.

General Analytical Workflow

The quantitative analysis of this compound from a pharmaceutical formulation typically follows a standardized workflow, from sample preparation to data analysis and reporting.

G Sample Sample Collection (e.g., Tablets, Bulk Powder) Prep Sample Preparation (Weighing, Dissolution, Dilution, Filtration) Sample->Prep Deriv Derivatization (for GC-MS) Prep->Deriv Analysis Chromatographic/Electrophoretic Analysis (HPLC / GC-MS / CE) Prep->Analysis Deriv->Analysis Data Data Acquisition and Processing (Peak Integration, Calibration) Analysis->Data Report Quantification and Reporting (Calculation of Concentration, Purity) Data->Report

Figure 2: General analytical workflow.

High-Performance Liquid Chromatography (HPLC) Method

Chiral HPLC is a widely used and robust technique for the separation and quantification of enantiomers. The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC-UV

Objective: To separate and quantify this compound from its (R)-enantiomer in a drug substance or formulation.

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase Column: CHIRALPAK® AGP (100 x 4 mm, 5 µm) or Chiralcel OJ-H (250 x 4.6 mm, 5 µm).

  • HPLC grade solvents: n-Hexane, Isopropanol (IPA), Acetonitrile, Methanol, Ammonium Acetate, Trifluoroacetic Acid (TFA).

  • Reference standards: this compound and racemic 2-Phenylbutyric acid.

2. Chromatographic Conditions:

ParameterMethod 1 (Reversed-Phase)Method 2 (Normal-Phase)
Column CHIRALPAK® AGP (100 x 4 mm, 5 µm)Chiralcel OJ-H (250 x 4.6 mm, 5 µm)
Mobile Phase 75mM Ammonium Acetate (pH 5.8) / 2-Propanol (95/5, v/v)n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)
Flow Rate 0.9 mL/min0.5 mL/min
Column Temperature 20°C25°C
Detection Wavelength 225 nm261 nm
Injection Volume 10 µL10 µL

3. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic 2-Phenylbutyric acid in 10 mL of the mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of 2-Phenylbutyric acid and transfer to a 10 mL volumetric flask.

    • Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.

    • Make up the volume to 10 mL with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Data Analysis:

  • Inject the working standard and sample solutions into the HPLC system.

  • Identify the peaks for the (S) and (R) enantiomers based on the retention times obtained from the injection of the pure (S)-enantiomer standard if available, or by comparing the peak areas in the racemate standard (should be 50:50).

  • Construct a calibration curve by plotting the peak area of the (S)-enantiomer against the concentration of the standard solutions.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Quantitative Data (Illustrative)

The following table summarizes typical validation parameters for a chiral HPLC-UV method, based on data from analogous compounds.[1][2]

ParameterTypical Performance
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Intraday< 2.0%
- Interday< 3.0%
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL
Specificity Baseline separation of enantiomers (Resolution > 2.0)

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For GC-MS analysis, the low volatility and polar nature of carboxylic acids necessitate a derivatization step to convert them into thermally stable and volatile compounds. For chiral analysis, either a chiral derivatizing agent can be used to form diastereomers that can be separated on an achiral column, or an achiral derivatizing agent can be used followed by separation on a chiral GC column.

Experimental Protocol: Chiral GC-MS after Derivatization

Objective: To quantify this compound through the formation of diastereomeric esters followed by GC-MS analysis.

1. Instrumentation and Materials:

  • GC-MS system with a standard achiral column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Chiral derivatizing agent: (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) or another suitable chiral alcohol/reagent.

  • Achiral derivatizing agent (for silylation): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvents: Dichloromethane, Pyridine (anhydrous).

2. Sample Preparation and Derivatization:

  • Extraction: Extract 2-Phenylbutyric acid from the sample matrix using a suitable liquid-liquid or solid-phase extraction method.

  • Diastereomeric Ester Formation:

    • To the dried extract, add 100 µL of a chiral alcohol (e.g., (R)-(-)-2-Butanol) and 20 µL of pyridine.

    • Heat at 60°C for 30 minutes.

    • Evaporate the reagents under a stream of nitrogen.

  • Silylation (if hydroxyl groups are present in the chiral derivatizing agent):

    • To the dried residue, add 50 µL of BSTFA + 1% TMCS.

    • Heat at 70°C for 20 minutes.

  • Final Preparation: Dilute the derivatized sample with an appropriate solvent (e.g., hexane) before injection.

3. GC-MS Conditions:

ParameterTypical Conditions
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250°C
Oven Program Initial 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification, Full Scan for identification

4. Data Analysis:

  • Identify the peaks corresponding to the diastereomeric derivatives of the (S) and (R) enantiomers.

  • Select specific ions for each diastereomer for quantification in SIM mode to enhance sensitivity and selectivity.

  • Create a calibration curve using a series of derivatized standards.

  • Quantify the amount of this compound in the sample.

Quantitative Data (Illustrative)

Quantitative performance for GC-MS methods can vary significantly based on the derivatization efficiency and the matrix.

ParameterExpected Performance
Linearity (R²) > 0.995
LOD 0.1 - 10 ng/mL
LOQ 0.5 - 50 ng/mL
Precision (% RSD) < 15%

Capillary Electrophoresis (CE) Method

Capillary electrophoresis is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species, including chiral acids. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE).

Experimental Protocol: Chiral CE

Objective: To achieve enantioseparation of 2-Phenylbutyric acid using a cyclodextrin-based chiral selector.

1. Instrumentation and Materials:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm).

  • Chiral selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).

  • Reagents for BGE: Sodium phosphate, Boric acid, Sodium hydroxide.

2. CE Conditions:

ParameterOptimized Conditions
Capillary Fused-silica, 50 µm i.d., 48.5 cm total length, 40 cm effective length
Background Electrolyte 25 mM Phosphate buffer (pH 8.0) containing 28 mg/mL SBE-β-CD and 20% acetonitrile
Voltage 22 kV
Temperature 20°C
Injection Hydrodynamic injection (e.g., 50 mbar for 5 s)
Detection UV at 206 nm

3. Sample Preparation:

  • Stock and Working Solutions: Prepare as described for the HPLC method, using the BGE as the diluent.

  • Sample from Formulation: Prepare as described for the HPLC method, using the BGE as the diluent, and filter through a 0.45 µm syringe filter.

4. Data Analysis:

  • The enantiomers will migrate at different velocities due to their differential interactions with the chiral selector, resulting in two separate peaks.

  • Quantification is performed similarly to HPLC, by constructing a calibration curve of peak area versus concentration.

Quantitative Data (Illustrative)

The following data is based on a validated CE method for a compound with two chiral centers.[3]

ParameterTypical Performance
Linearity (R²) ≥ 0.999
LOD ~0.8 µg/mL
LOQ ~2.5 µg/mL
Precision (% RSD) < 2.5%
Accuracy (% Recovery) 97.5% - 102.5%

Conclusion

The choice of analytical method for this compound will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. Chiral HPLC offers a robust and widely applicable method for quality control in pharmaceutical manufacturing. GC-MS, while requiring a derivatization step, can provide very high sensitivity, which is beneficial for bioanalytical studies. Capillary electrophoresis is a powerful alternative with high separation efficiency and low sample and reagent consumption. The protocols and data presented here provide a comprehensive guide for the development and implementation of analytical methods for the enantioselective analysis of this compound. It is recommended to perform a full method validation according to ICH guidelines for any method intended for regulatory submissions.

References

Application Notes and Protocols for the Analysis of (S)-(+)-2-Phenylbutyric Acid by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the structural elucidation and characterization of (S)-(+)-2-Phenylbutyric acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are fundamental in confirming the chemical structure, determining purity, and assessing the enantiomeric excess of chiral molecules critical in pharmaceutical and chemical research. This guide is intended for researchers, scientists, and professionals in drug development, offering standardized methodologies and data interpretation guidelines.

Introduction

This compound is a chiral carboxylic acid, a derivative of butyric acid with a phenyl substituent at the second carbon.[1] As a chiral molecule, it and its enantiomer can exhibit different pharmacological and toxicological profiles. Therefore, accurate analytical methods to confirm its structure and enantiomeric purity are essential. NMR spectroscopy provides detailed information about the molecular structure, while mass spectrometry is used to determine the molecular weight and fragmentation patterns, further confirming the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR are utilized to characterize this compound.

¹H and ¹³C NMR Spectral Data

The chemical shifts for this compound are influenced by the electronic environment of each nucleus. The phenyl group, the carboxylic acid, and the ethyl substituent all have characteristic signals.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for 2-Phenylbutyric Acid

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1 (Carboxyl)~11-12 (broad s, 1H)~180-185
C2 (CH)~3.4 (t, 1H)~59.7
C3 (CH₂)~1.7-2.0 (m, 2H)~29.0
C4 (CH₃)~0.9 (t, 3H)~14.6
Phenyl C (ipso)-~144.7
Phenyl C (ortho)~7.3-7.4 (m, 2H)~131.4
Phenyl C (meta)~7.2-7.3 (m, 2H)~130.5
Phenyl C (para)~7.2-7.3 (m, 1H)~129.4

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[2]

Chiral Analysis using NMR

To determine the enantiomeric purity of this compound, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed. These agents react with the carboxylic acid to form diastereomers, which are distinguishable by NMR, showing separate signals for each enantiomer. The integration of these signals allows for the quantification of the enantiomeric excess (ee).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for the analysis of 2-Phenylbutyric acid.

Mass Spectral Data

The molecular weight of 2-Phenylbutyric acid is 164.20 g/mol .[1] In mass spectrometry, the molecule can be ionized to produce a molecular ion peak and various fragment ions.

Table 2: Key Mass Spectrometry Data for 2-Phenylbutyric Acid

Technique Precursor Ion (m/z) Key Fragment Ions (m/z) Notes
GC-MS (EI)164 ([M]⁺)119, 91Fragmentation often involves the loss of the carboxyl group and parts of the ethyl chain. The tropylium (B1234903) ion (m/z 91) is a common fragment for compounds containing a benzyl (B1604629) group.[1]
LC-MS (ESI-)163 ([M-H]⁻)-Electrospray ionization in negative mode is a soft ionization technique that typically results in the deprotonated molecule with minimal fragmentation.[1][3]

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: 500 MHz NMR spectrometer or equivalent.[2]

    • Temperature: 298 K.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry Protocol (GC-MS)
  • Derivatization (Optional but Recommended): To improve volatility for GC analysis, the carboxylic acid can be derivatized, for example, by converting it to its trimethylsilyl (B98337) (TMS) ester.[4][5]

  • Sample Preparation: Prepare a 1 mg/mL solution of the derivatized or underivatized compound in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • GC-MS System:

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).

    • Mass Spectrometer: Capable of electron ionization (EI).[1]

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), then ramp to a higher temperature (e.g., 280°C) to ensure separation and elution.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to 2-Phenylbutyric acid and analyze its mass spectrum for the molecular ion and characteristic fragments.

Visualized Workflows

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Insert into NMR Spectrometer B->C D Acquire 1H and 13C Spectra C->D E Fourier Transform D->E F Phase & Baseline Correction E->F G Calibrate & Integrate F->G H Structure Elucidation G->H

Caption: Experimental workflow for NMR analysis.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis A_ms Prepare Solution B_ms Derivatization (Optional) A_ms->B_ms C_ms Inject into GC-MS System B_ms->C_ms D_ms Separation & Ionization C_ms->D_ms E_ms Record Mass Spectrum D_ms->E_ms F_ms Analyze Molecular Ion & Fragments E_ms->F_ms G_ms Confirm Structure F_ms->G_ms

Caption: Experimental workflow for GC-MS analysis.

Data_Integration NMR NMR Data (1H, 13C, Chiral) Structure This compound Structure Confirmation NMR->Structure Connectivity, Stereochemistry MS MS Data (Molecular Weight, Fragmentation) MS->Structure Molecular Formula, Substructures

Caption: Logical data integration for structural confirmation.

References

Application Notes and Protocols: (S)-(+)-2-Phenylbutyric Acid as a Versatile Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-2-Phenylbutyric acid is a chiral building block of significant interest in the pharmaceutical industry. Its stereospecific structure makes it a valuable starting material for the synthesis of a variety of Active Pharmaceutical Ingredients (APIs), particularly for single-enantiomer drugs where stereochemistry is critical for therapeutic efficacy and safety. This document provides detailed application notes and experimental protocols for the synthesis of several APIs, including the anti-inflammatory agent (S)-Indobufen, the selective estrogen receptor modulator (SERM) Tamoxifen, the antitussive Butethamate, and the sigma-1 receptor agonist Igmesine, all utilizing this compound or its derivatives as a key intermediate.

Introduction

The principle of chirality is fundamental in drug design and development, as the physiological effects of enantiomers of a chiral drug can differ significantly. This compound, with its defined stereocenter, serves as a crucial starting point for the asymmetric synthesis of complex APIs. Its utility stems from its reactive carboxylic acid group and the stable phenyl ring, which can be further functionalized to construct the desired molecular frameworks of various drugs. This document outlines synthetic strategies and detailed protocols for leveraging this versatile intermediate in the synthesis of commercially important APIs.

API Synthesis Protocols from this compound

This section details the multi-step synthesis for various APIs starting from this compound. The protocols are provided with specific reaction conditions and expected outcomes.

Synthesis of (S)-Indobufen

(S)-Indobufen is a reversible platelet aggregation inhibitor. The synthesis involves the introduction of an amino group at the para-position of the phenyl ring, followed by cyclization with phthalic anhydride (B1165640).

Experimental Protocol:

Step 1: Nitration of this compound

A solution of 33.9 g of this compound in 340 ml of concentrated sulfuric acid is cooled to -10°C with stirring.[1] A mixture of 39.4 ml of 70% nitric acid and 170 ml of acetic acid is added dropwise, maintaining the temperature below 0°C.[1] The mixture is then warmed to 20°C over 1 hour and poured into ice water. The resulting solid is filtered, washed with ice water, and dried. The crude product is recrystallized from a toluene/hexane mixture to yield (S)-2-(4-nitrophenyl)butyric acid.

Step 2: Reduction of (S)-2-(4-Nitrophenyl)butyric Acid

(S)-2-(4-Nitrophenyl)butyric acid is reduced to (S)-2-(4-aminophenyl)butyric acid using a standard reduction method, such as catalytic hydrogenation with H2 gas over a palladium on carbon (Pd/C) catalyst in a solvent like ethanol (B145695) or methanol.[2] The reaction is monitored by TLC until completion. After filtration of the catalyst, the solvent is evaporated to yield the amino acid.

Step 3: Cyclization to (S)-Indobufen

(S)-2-(4-aminophenyl)butyric acid and phthalic anhydride are heated together in a suitable solvent, such as glacial acetic acid, to induce cyclization and form (S)-Indobufen.[3][4] The product precipitates upon cooling and can be purified by recrystallization.

Quantitative Data for (S)-Indobufen Synthesis:

StepProductStarting MaterialKey ReagentsYield (%)Purity (%)
1(S)-2-(4-nitrophenyl)butyric acidThis compoundConc. H2SO4, 70% HNO3, Acetic Acid75-85>95
2(S)-2-(4-aminophenyl)butyric acid(S)-2-(4-nitrophenyl)butyric acidH2, Pd/C90-98>98
3(S)-Indobufen(S)-2-(4-aminophenyl)butyric acidPhthalic anhydride, Acetic Acid80-90>99
Synthesis of Tamoxifen

Tamoxifen is a selective estrogen receptor modulator (SERM). The synthesis outlined here uses a derivative of 2-phenylbutyric acid to construct the core triphenylethylene (B188826) structure.

Experimental Protocol:

Step 1: Synthesis of 2-Phenylbutyryl Chloride

This compound is converted to its acid chloride by reacting with thionyl chloride (SOCl2) or oxalyl chloride in an inert solvent like dichloromethane (B109758) (DCM). The excess reagent and solvent are removed under reduced pressure to yield crude 2-phenylbutyryl chloride.

Step 2: Friedel-Crafts Acylation

2-Phenylbutyryl chloride is reacted with N,N-dimethyl-2-phenoxyethanamine in the presence of a Lewis acid catalyst (e.g., AlCl3) in an appropriate solvent to yield 1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one.

Step 3: Grignard Reaction

The ketone from the previous step is treated with phenylmagnesium bromide (PhMgBr) in an anhydrous ether solvent. This Grignard reaction forms the tertiary alcohol, 1,2-diphenyl-1-(4-(2-(dimethylamino)ethoxy)phenyl)butan-1-ol.[5][6][7][8][9]

Step 4: Dehydration

The tertiary alcohol is dehydrated under acidic conditions (e.g., using sulfuric acid or p-toluenesulfonic acid) with heating to form a mixture of (E)- and (Z)-isomers of Tamoxifen. The desired (Z)-isomer can be isolated by chromatography or fractional crystallization.

Quantitative Data for Tamoxifen Synthesis:

StepProductStarting MaterialKey ReagentsYield (%)Purity (%)
12-Phenylbutyryl ChlorideThis compoundSOCl2>95Used directly
21-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one2-Phenylbutyryl ChlorideN,N-dimethyl-2-phenoxyethanamine, AlCl360-70>95
31,2-diphenyl-1-(4-(2-(dimethylamino)ethoxy)phenyl)butan-1-ol1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-onePhMgBr70-80>95
4(Z)-Tamoxifen1,2-diphenyl-1-(4-(2-(dimethylamino)ethoxy)phenyl)butan-1-olH2SO450-60 (of Z-isomer)>99
Synthesis of Butethamate

Butethamate is an antitussive (cough suppressant). Its synthesis is a direct esterification of 2-phenylbutyric acid.

Experimental Protocol:

Step 1: Esterification of 2-Phenylbutyric Acid

This compound is esterified with 2-(diethylamino)ethanol. A common method for this transformation under mild conditions is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in an aprotic solvent like dichloromethane (DCM).[10][11] The reaction mixture is stirred at room temperature until completion. The dicyclohexylurea (DCU) byproduct is removed by filtration, and the product, Butethamate, is purified from the filtrate.

Quantitative Data for Butethamate Synthesis:

StepProductStarting MaterialKey ReagentsYield (%)Purity (%)
1ButethamateThis compound2-(diethylamino)ethanol, DCC, DMAP85-95>99
Synthesis of Igmesine

Igmesine is a sigma-1 receptor agonist with potential antidepressant and anxiolytic effects. A plausible synthetic route starts with the conversion of 2-phenylbutyric acid to the corresponding nitrile.

Experimental Protocol:

Step 1: Synthesis of 2-Phenylbutyronitrile

This compound is first converted to its amide, for example, by reaction with thionyl chloride followed by ammonia. The resulting 2-phenylbutyramide (B1677664) is then dehydrated using a dehydrating agent like phosphorus pentoxide (P2O5) or thionyl chloride to yield 2-phenylbutyronitrile.[12][13][14]

Step 2: Alkylation

The α-carbon of 2-phenylbutyronitrile is deprotonated with a strong base like sodium amide (NaNH2) or lithium diisopropylamide (LDA) in an anhydrous solvent. The resulting carbanion is then alkylated with a suitable electrophile, such as N,N-bis(2-chloroethyl)methylamine, to introduce the bis(2-chloroethyl)methylamino moiety. Subsequent intramolecular cyclization would lead to the final Igmesine structure.

Quantitative Data for Igmesine Synthesis (Predicted):

StepProductStarting MaterialKey ReagentsPredicted Yield (%)Predicted Purity (%)
12-PhenylbutyronitrileThis compoundSOCl2, NH3, P2O570-80>95
2Igmesine2-PhenylbutyronitrileNaNH2, N,N-bis(2-chloroethyl)methylamine40-50>98

Visualization of Synthetic and Signaling Pathways

General Synthetic Workflow

The following diagram illustrates the central role of this compound as a versatile intermediate in the synthesis of the discussed APIs.

G cluster_indobufen Indobufen Synthesis cluster_tamoxifen Tamoxifen Synthesis cluster_butethamate Butethamate Synthesis cluster_igmesine Igmesine Synthesis S_2_Phenylbutyric_Acid This compound Nitration Nitration S_2_Phenylbutyric_Acid->Nitration Acid_Chloride_Formation Acid Chloride Formation S_2_Phenylbutyric_Acid->Acid_Chloride_Formation Esterification Esterification S_2_Phenylbutyric_Acid->Esterification Nitrile_Formation Nitrile Formation S_2_Phenylbutyric_Acid->Nitrile_Formation Reduction Reduction Nitration->Reduction Cyclization Cyclization Reduction->Cyclization Indobufen (S)-Indobufen Cyclization->Indobufen Friedel_Crafts Friedel-Crafts Acylation Acid_Chloride_Formation->Friedel_Crafts Grignard_Reaction Grignard Reaction Friedel_Crafts->Grignard_Reaction Dehydration Dehydration Grignard_Reaction->Dehydration Tamoxifen Tamoxifen Dehydration->Tamoxifen Butethamate Butethamate Esterification->Butethamate Alkylation Alkylation Nitrile_Formation->Alkylation Igmesine Igmesine Alkylation->Igmesine

Caption: Synthetic pathways from this compound to various APIs.

Signaling Pathways of the Synthesized APIs

The following diagrams illustrate the mechanisms of action of the synthesized APIs.

Indobufen (S)-Indobufen COX1 Cyclooxygenase-1 (COX-1) Indobufen->COX1 inhibits ThromboxaneA2 Thromboxane A2 Synthesis COX1->ThromboxaneA2 catalyzes PlateletAggregation Platelet Aggregation ThromboxaneA2->PlateletAggregation promotes

Caption: Mechanism of action of (S)-Indobufen.

Tamoxifen Tamoxifen EstrogenReceptor Estrogen Receptor (ER) Tamoxifen->EstrogenReceptor competitively binds to and blocks GeneTranscription Gene Transcription (Cell Proliferation) EstrogenReceptor->GeneTranscription activates Estrogen Estrogen Estrogen->EstrogenReceptor binds to

Caption: Mechanism of action of Tamoxifen.

Butethamate Butethamate CoughCenter Cough Center (Medulla Oblongata) Butethamate->CoughCenter acts on CoughReflex Cough Reflex CoughCenter->CoughReflex suppresses

Caption: Mechanism of action of Butethamate.

Igmesine Igmesine Sigma1Receptor Sigma-1 Receptor Igmesine->Sigma1Receptor agonizes NeuronalSignaling Modulation of Neuronal Signaling Sigma1Receptor->NeuronalSignaling leads to TherapeuticEffects Antidepressant & Anxiolytic Effects NeuronalSignaling->TherapeuticEffects results in

References

Application Notes and Protocols for the Stereoselective Enzymatic Hydrolysis for (S)-2-Phenylbutyric Acid Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-2-Phenylbutyric acid is a valuable chiral building block in the synthesis of various pharmaceuticals. Its enantioselective production is of significant interest to ensure the efficacy and reduce potential side effects of the final active pharmaceutical ingredients (APIs). Enzymatic kinetic resolution via stereoselective hydrolysis of racemic 2-phenylbutyric acid esters offers a green and efficient alternative to traditional chemical methods. This application note provides detailed protocols and comparative data for the preparation of (S)-2-phenylbutyric acid using various lipases. Lipases from Candida antarctica B (CALB), Candida rugosa (CRL), and Burkholderia cepacia (formerly Pseudomonas cepacia, PCL) are among the most commonly employed biocatalysts for this transformation due to their high enantioselectivity and stability.

Principle of the Method

The kinetic resolution of a racemic mixture of 2-phenylbutyric acid esters relies on the differential rate of hydrolysis of the two enantiomers by a lipase (B570770). In an ideal scenario, the lipase selectively hydrolyzes the (R)-ester, leaving the unreacted (S)-ester, which can then be hydrolyzed to the desired (S)-2-phenylbutyric acid. Alternatively, some lipases may preferentially hydrolyze the (S)-ester, directly yielding the target molecule. The efficiency of the resolution is determined by the conversion rate and the enantiomeric excess (e.e.) of the product and the remaining substrate. The enantioselectivity (E-value) is a measure of the enzyme's ability to discriminate between the two enantiomers.

Comparative Performance of Lipases

The choice of enzyme is critical for achieving high enantioselectivity and yield. The following tables summarize the performance of different lipases in the kinetic resolution of 2-phenylbutyric acid esters and structurally related compounds. It is important to note that reaction conditions such as substrate (ester group), solvent, pH, and temperature significantly influence the outcome.

Table 1: Enzymatic Hydrolysis for the Preparation of (S)-2-Phenylbutyric Acid and Analogs

EnzymeSubstrateConversion (%)Product e.e. (%)E-valueReference
Candida antarctica Lipase ARacemic 2-phenylbutyrate heptyl ester15.44>96 (for remaining ester)71.75[1]
Candida rugosa Lipase (CRL)Racemic Naproxen methyl ester49>98 (for (S)-Naproxen)174.2[2]
Burkholderia cepacia Lipase (PS IM)Racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate~50>99 (for remaining ester)>200[2]
Lipase AKRacemic ethyl-2-hydroxy-4-phenylbutyrate-up to 99 (for (R)-ester)-[3]

Note: Data for structurally similar compounds are included to provide insights into the potential applicability of these enzymes for 2-phenylbutyric acid esters.

Experimental Protocols

General Workflow for Enzymatic Hydrolysis

The following diagram outlines the general experimental workflow for the enzymatic kinetic resolution of racemic 2-phenylbutyric acid esters.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis RacemicEster Racemic 2-Phenylbutyric Acid Ester ReactionVessel Reaction Setup (Stirring, Temp. Control) RacemicEster->ReactionVessel Enzyme Lipase (e.g., CALB, CRL, PCL) Enzyme->ReactionVessel Buffer Buffer Solution (e.g., Phosphate (B84403) buffer) Buffer->ReactionVessel Quench Reaction Quenching ReactionVessel->Quench Incubation Extraction Extraction Quench->Extraction Separation Separation of Acid and Unreacted Ester Extraction->Separation Hydrolysis Hydrolysis of (S)-Ester (if necessary) Separation->Hydrolysis HPLC Chiral HPLC Analysis (e.e. & Conversion) Separation->HPLC Analysis of unreacted ester Product (S)-2-Phenylbutyric Acid Hydrolysis->Product Product->HPLC Analysis of product

Figure 1: General workflow for the enzymatic preparation of (S)-2-phenylbutyric acid.
Protocol 1: Screening of Lipases for Stereoselective Hydrolysis

Objective: To identify the most effective lipase for the kinetic resolution of a racemic 2-phenylbutyric acid ester.

Materials:

  • Racemic ethyl 2-phenylbutyrate

  • Lipases: Candida antarctica Lipase B (CALB, immobilized), Candida rugosa Lipase (CRL, powder), Burkholderia cepacia Lipase (PCL, powder)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Organic solvent (e.g., isooctane)

  • Ethyl acetate (B1210297)

  • Sodium sulfate (B86663) (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (5% w/v)

  • Reaction vials (e.g., 10 mL screw-cap vials)

  • Magnetic stirrer with heating plate

  • HPLC system with a chiral column

Procedure:

  • Prepare a stock solution of racemic ethyl 2-phenylbutyrate (e.g., 100 mM) in isooctane.

  • In separate reaction vials, add 5 mL of phosphate buffer.

  • Add 10 mg of each lipase to a separate vial.

  • Add 1 mL of the racemic ethyl 2-phenylbutyrate stock solution to each vial.

  • Seal the vials and place them on a magnetic stirrer at a controlled temperature (e.g., 30-40 °C) with vigorous stirring.

  • Take samples at regular intervals (e.g., 2, 4, 8, 24 hours).

  • To quench the reaction, add 1 mL of ethyl acetate to the sample and vortex.

  • Separate the organic layer.

  • Analyze the organic layer by chiral HPLC to determine the enantiomeric excess of the remaining ester and the conversion.

  • The aqueous layer can be acidified with 1 M HCl and extracted with ethyl acetate to analyze the produced (S)-2-phenylbutyric acid.

Protocol 2: Preparative Scale Synthesis of (S)-2-Phenylbutyric Acid

Objective: To produce (S)-2-phenylbutyric acid on a larger scale using the optimal enzyme identified in the screening.

Materials:

  • Racemic methyl 2-phenylbutyrate

  • Optimal Lipase (e.g., immobilized CALB)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Toluene

  • Sodium hydroxide (B78521) (2 M)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve racemic methyl 2-phenylbutyrate (e.g., 1 g) in 50 mL of toluene.

  • Add 50 mL of phosphate buffer (pH 7.0).

  • Add the optimal amount of lipase (e.g., 100 mg of immobilized CALB).

  • Stir the mixture vigorously at the optimal temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC.

  • Once the desired conversion (typically close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Separate the aqueous and organic layers using a separatory funnel.

  • Work-up for unreacted (S)-ester (if the enzyme is (R)-selective):

    • Wash the organic layer with 5% sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the enriched (S)-methyl-2-phenylbutyrate.

    • Hydrolyze the (S)-ester by refluxing with 2 M sodium hydroxide.

    • After cooling, acidify the solution with concentrated HCl and extract the (S)-2-phenylbutyric acid with diethyl ether.

    • Dry the ether extract and evaporate the solvent to yield the final product.

  • Work-up for (S)-acid (if the enzyme is (S)-selective):

    • Acidify the aqueous layer with concentrated HCl to pH 1-2.

    • Extract the (S)-2-phenylbutyric acid with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the product.

  • Determine the enantiomeric excess and purity of the final product by chiral HPLC and NMR.

Analytical Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess (e.e.) of 2-phenylbutyric acid and its esters, and to calculate the conversion of the enzymatic reaction.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H).[4]

Chromatographic Conditions (starting point for method development):

  • Mobile Phase: A mixture of n-hexane and a polar modifier like 2-propanol or ethanol. A small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) is often added to improve peak shape for acidic analytes.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dilute the reaction samples in the mobile phase to an appropriate concentration (e.g., 0.1-1 mg/mL).

  • Filter the samples through a 0.45 µm syringe filter before injection.

Calculations:

  • Enantiomeric Excess (e.e.) %: [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] * 100

  • Conversion (c) %: [e.e._s / (e.e._s + e.e._p)] * 100 (where e.e._s is the e.e. of the substrate and e.e._p is the e.e. of the product)

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the kinetic resolution process.

kinetic_resolution cluster_S_selective (S)-Selective Hydrolysis cluster_R_selective (R)-Selective Hydrolysis RacemicEster Racemic (R,S)-Ester Lipase Lipase Water H2O S_Acid (S)-Acid R_Alcohol (R)-Alcohol UnreactedEster Unreacted (S)-Ester R_Acid (R)-Acid S_Alcohol (S)-Alcohol RacemicEster_S Racemic (R,S)-Ester Lipase_S Lipase RacemicEster_S->Lipase_S Fast UnreactedEster_R Unreacted (R)-Ester RacemicEster_S->UnreactedEster_R Slow (k_R) Lipase_S->S_Acid k_S R_Alcohol_S Alcohol Lipase_S->R_Alcohol_S RacemicEster_R Racemic (R,S)-Ester Lipase_R Lipase RacemicEster_R->Lipase_R Fast UnreactedEster_S Unreacted (S)-Ester RacemicEster_R->UnreactedEster_S Slow (k_S) Lipase_R->R_Acid k_R S_Alcohol_R Alcohol Lipase_R->S_Alcohol_R

Figure 2: Logical diagram of (S)- and (R)-selective enzymatic hydrolysis.

Conclusion

The stereoselective enzymatic hydrolysis of 2-phenylbutyric acid esters is a powerful method for the preparation of enantiomerically pure (S)-2-phenylbutyric acid. The choice of lipase is crucial, with enzymes from Candida antarctica, Candida rugosa, and Burkholderia cepacia showing high potential. The provided protocols offer a starting point for the development and optimization of this biocatalytic process. Careful selection of the enzyme, substrate, and reaction conditions, coupled with a robust analytical method, will enable the efficient and scalable production of this important chiral intermediate for the pharmaceutical industry.

References

Application Notes and Protocols: (S)-(+)-2-Phenylbutyric Acid in Cancer Cell Proliferation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Phenylbutyric acid, a derivative of butyric acid, is an aromatic fatty acid that has garnered significant interest in cancer research. It is often studied in the form of its sodium salt, sodium phenylbutyrate (SPB) or 4-phenylbutyric acid (4-PBA). Phenylbutyrate is a multi-functional molecule with well-documented roles as a histone deacetylase (HDAC) inhibitor, a chemical chaperone that alleviates endoplasmic reticulum (ER) stress, and an ammonia (B1221849) scavenger.[1][2][3] Its ability to modulate critical cellular pathways makes it a compelling agent for investigation in oncology.

These application notes provide an overview of the mechanisms of action of phenylbutyrate and detailed protocols for its use in cancer cell proliferation studies. While some research indicates its potential as an anti-cancer agent by reducing cell proliferation and inducing apoptosis, other studies suggest a context-dependent tumor-promoting role, highlighting the importance of careful experimental design and interpretation.[4][5]

Mechanisms of Action in Cancer Cells

This compound and its related compounds exert their effects on cancer cells through several mechanisms:

  • Histone Deacetylase (HDAC) Inhibition : As an HDAC inhibitor, phenylbutyrate can lead to the hyperacetylation of histones, altering chromatin structure and reactivating the expression of silenced tumor suppressor genes.[6][7] This is a primary mechanism for its anti-neoplastic effects.

  • Induction of Apoptosis : Phenylbutyrate has been shown to induce programmed cell death in various cancer cell lines.[4][6][8] This is often associated with the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-XL, and survivin, and the cleavage of executioner caspases like caspase-3.[2][4][6][9]

  • Cell Cycle Arrest : The compound can halt the progression of the cell cycle, typically at the G1/G0 or S and G2/M phases, thereby inhibiting cancer cell proliferation.[4][6][10] This is often mediated by the upregulation of cell cycle inhibitors like p21.[4][6][10]

  • Modulation of Signaling Pathways : Phenylbutyrate can disrupt pro-survival signaling pathways such as the Akt and NF-κB pathways.[6] It has also been shown to interfere with the Fanconi Anemia/BRCA DNA damage response pathway, potentially sensitizing cancer cells to other therapies like cisplatin (B142131).[11]

  • Inhibition of Epithelial-Mesenchymal Transition (EMT) : In some cancers, like oral squamous cell carcinoma, phenylbutyrate can inhibit EMT, a process crucial for cancer cell migration, invasion, and metastasis.[2]

  • ER Stress Regulation : As a chemical chaperone, it can reduce ER stress, which can have context-dependent effects on cell survival and apoptosis.[1][3][5]

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory effects of phenylbutyrate on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Phenylbutyrate in Cancer Cell Lines

Cell LineCancer TypeIC50 (mM)Reference
CAL27Oral Squamous Cell Carcinoma4.0[2]
HSC3Oral Squamous Cell Carcinoma3.7[2]
SCC4Oral Squamous Cell Carcinoma3.0[2]

Table 2: Effective Concentrations of Phenylbutyrate for Inducing Biological Effects

Cell LineCancer TypeConcentration (mM)Observed EffectReference
LN-229Glioblastoma5 and 15Inhibition of cell growth and proliferation, S and G2/M cell cycle arrest, apoptosis[4]
VariousSolid TumorsStarting at 0.5Inhibition of histone deacetylase and induction of apoptosis[10]

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound on cancer cell proliferation.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/CCK-8)

This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • This compound (or its sodium salt)

  • Vehicle control (e.g., sterile water or DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

  • DMSO (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A broad concentration range (e.g., 100 µM to 10 mM) is recommended for initial experiments.[3]

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the vehicle used to dissolve the compound).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT/CCK-8 Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[3]

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay by Hoechst Staining

This protocol is used to visualize morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.

Materials:

  • Cancer cells cultured on coverslips or in chamber slides

  • This compound

  • Complete culture medium

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Hoechst 33342 staining solution

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips or in chamber slides.

    • Treat the cells with the desired concentrations of this compound for the desired time.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash twice with PBS.

  • Staining:

    • Incubate the cells with Hoechst 33342 staining solution for 10-15 minutes in the dark.

    • Wash twice with PBS.

  • Visualization:

    • Mount the coverslips on microscope slides.

    • Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.

Protocol 3: Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression of specific proteins involved in apoptosis, cell cycle regulation, or other signaling pathways following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, p21, cleaved caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated and control cells with RIPA buffer.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Phenylbutyrate's Anti-Cancer Mechanisms PB This compound HDAC HDAC Inhibition PB->HDAC ER ER Stress Modulation PB->ER Signal Signaling Pathway Interference PB->Signal Histone Histone Acetylation ↑ HDAC->Histone Apoptosis Apoptosis ↑ ER->Apoptosis Akt_NFkB Akt & NF-κB Signaling ↓ Signal->Akt_NFkB FA_BRCA Fanconi Anemia/BRCA Pathway ↓ Signal->FA_BRCA EMT EMT ↓ Signal->EMT TSG Tumor Suppressor Gene Expression ↑ Histone->TSG TSG->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S/G2/M) TSG->CellCycleArrest Proliferation Cancer Cell Proliferation ↓ Apoptosis->Proliferation CellCycleArrest->Proliferation Akt_NFkB->Proliferation FA_BRCA->Proliferation EMT->Proliferation

Caption: Overview of Phenylbutyrate's Anti-Cancer Mechanisms.

G cluster_1 Experimental Workflow: Cell Viability (MTT/CCK-8) Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Phenylbutyrate Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddReagent Add MTT or CCK-8 Reagent Incubate2->AddReagent Measure Measure Absorbance AddReagent->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: Workflow for Cell Viability Assay.

G cluster_2 Apoptosis Induction Pathway PB This compound Bcl2 Bcl-2 / Bcl-XL (Anti-apoptotic) Expression ↓ PB->Bcl2 Survivin Survivin Expression ↓ PB->Survivin Caspase3 Caspase-3 Cleavage ↑ Bcl2->Caspase3 relieves inhibition Survivin->Caspase3 relieves inhibition Apoptosis Apoptosis Caspase3->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-(+)-2-Phenylbutyric Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of (S)-(+)-2-Phenylbutyric acid. The focus is on enzymatic kinetic resolution, a common and effective method for achieving high enantiopurity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the enzymatic kinetic resolution of racemic 2-phenylbutyric acid esters to produce this compound.

Question: My reaction yield is low. What are the common causes and how can I improve it?

Answer: Low yield in enzymatic resolutions can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Conversion: The reaction may not have reached its optimal endpoint. As kinetic resolution approaches 50% conversion, the concentration of the reactive enantiomer decreases, slowing the reaction rate.

    • Solution: Monitor the reaction over time using HPLC or GC to determine the optimal reaction time that balances yield and enantiomeric excess (ee). Prolonging the reaction excessively can lead to undesired hydrolysis of the target enantiomer.

  • Enzyme Inhibition: High concentrations of the substrate or the product (the fatty acid or alcohol co-product) can inhibit the enzyme, reducing its activity.[1]

    • Solution: Employ a fed-batch strategy by adding the substrate gradually to maintain a low, optimal concentration. Consider in-situ product removal if the co-product is known to be inhibitory.

  • Enzyme Deactivation: The enzyme may lose activity during the reaction due to suboptimal conditions.

    • Solution:

      • Verify pH and Temperature: Ensure the reaction pH and temperature are within the optimal range for the specific lipase (B570770) used (e.g., for many Candida antarctica lipase B preparations, a temperature of 40-50°C and a pH of 7.0 is a good starting point).[2]

      • Immobilize the Enzyme: Immobilized enzymes often exhibit greater stability against temperature, pH, and organic solvents.[2][3] This also simplifies enzyme recovery and reuse.

      • Solvent Choice: The organic solvent can affect enzyme stability.[4] If using a solvent, choose one known to be compatible with lipases, such as hexane (B92381), heptane, or methyl tert-butyl ether (MTBE).

  • Poor Substrate Solubility: The racemic ester of 2-phenylbutyric acid has limited solubility in aqueous buffers, which can limit the reaction rate.[5]

    • Solution: Adding a co-solvent like DMSO can improve solubility. Another effective strategy is the addition of cyclodextrins, which can act as phase-transfer catalysts and increase substrate availability to the enzyme, thereby improving the conversion rate.

Question: The enantiomeric excess (ee) of my this compound is poor. How can I increase enantioselectivity?

Answer: Achieving high enantiomeric excess is the primary goal of kinetic resolution. Low ee is a common problem that can be addressed by optimizing several parameters.

  • Suboptimal Temperature: Temperature significantly impacts the enantioselectivity (E-value) of an enzyme.

    • Solution: Generally, lower reaction temperatures lead to higher enantioselectivity, as the difference in activation energy between the two enantiomers becomes more pronounced.[6] Perform a temperature screening study (e.g., 20°C, 30°C, 40°C) to find the best balance between reaction rate and ee.

  • Inappropriate Enzyme Choice: The selected lipase may have inherently low selectivity for your specific substrate.

    • Solution: Screen a panel of different lipases (e.g., Candida antarctica lipase A (CALA), Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), Candida rugosa lipase (CRL)) to find the most selective one for your 2-phenylbutyrate ester.[7][8][9]

  • Incorrect Reaction Time (Conversion Level): The enantiomeric excess of the product is highest at the beginning of the reaction and decreases as the reaction continues past the optimal point. For the unreacted starting material, the ee continuously increases. It is crucial to stop the reaction at the right time.

    • Solution: Monitor both conversion and the ee of the product and substrate over time. Aim for a conversion that maximizes the ee of the desired product, which is often below 50%.

  • Solvent Effects: The nature of the organic solvent can influence the enzyme's conformation and, consequently, its enantioselectivity.[6]

    • Solution: Screen various organic solvents. Non-polar solvents like hexane and toluene (B28343) are often good choices for lipase-catalyzed resolutions.[6]

  • Structure of the Ester Group: The size and nature of the alcohol moiety in the racemic ester substrate can dramatically affect enantioselectivity.

    • Solution: Synthesize and test different esters (e.g., methyl, ethyl, hexyl, benzyl). Bulky ester groups can sometimes enhance the enzyme's ability to discriminate between the two enantiomers.[10]

Frequently Asked Questions (FAQs)

Q1: Which enzyme is best for the kinetic resolution of 2-phenylbutyrate esters? A1: There is no single "best" enzyme, as performance is substrate-dependent. However, lipases are most commonly used. Candida antarctica lipase A (CALA) has been shown to be highly effective and stereoselective for the hydrolysis of racemic 2-phenylbutyrate esters to produce (S)-2-phenylbutyric acid with high optical purity (ee ≥96%).[11] Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is also a very robust and widely used catalyst for kinetic resolutions.[8][10][12] Screening multiple enzymes is always recommended.

Q2: How do I perform the work-up without causing racemization of the product? A2: Racemization of chiral carboxylic acids can occur under harsh pH (especially basic) and high-temperature conditions.[13][14]

  • Stop the Reaction: After the reaction, filter off the (immobilized) enzyme.

  • Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate (B1210297), MTBE) to remove the unreacted (R)-ester.

  • Acidification: Carefully acidify the remaining aqueous phase to a pH of ~2-3 with a dilute acid (e.g., 1 M HCl) at a low temperature (e.g., in an ice bath). This protonates the carboxylate salt of (S)-2-phenylbutyric acid, making it soluble in organic solvents.

  • Final Extraction: Extract the acidified aqueous phase with an organic solvent to isolate the (S)-2-phenylbutyric acid product.

  • Drying and Evaporation: Dry the organic extracts over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure at a low temperature.

Q3: What are common side reactions, and how can they be minimized? A3: The primary side reaction in an enzymatic hydrolysis is the further, non-selective hydrolysis of the desired ester product if the reaction is left for too long, which reduces yield. In the synthesis steps to create the racemic ester starting material (e.g., from 2-phenylbutyric acid and an alcohol), incomplete esterification can leave unreacted starting acid, complicating purification. Using standard esterification procedures, such as those involving thionyl chloride, and ensuring the reaction goes to completion can minimize this.[15]

Q4: Can I reuse the enzyme? A4: Yes, especially if you are using an immobilized enzyme preparation like Novozym 435. After the reaction, the enzyme can be recovered by simple filtration, washed with a suitable solvent (e.g., the reaction solvent, followed by a low-boiling-point solvent like hexane or acetone (B3395972) to aid drying), and dried under vacuum. The stability and reusability should be tested, but immobilized lipases can often be reused for multiple cycles with minimal loss of activity.[16]

Quantitative Data Summary

The following tables summarize key data for optimizing the synthesis.

Table 1: Effect of Reaction Conditions on Enantioselectivity (E-value) of Lipases

Enzyme Substrate Solvent Temp (°C) E-value Reference
Candida antarctica Lipase A Heptyl 2-phenylbutyrate Tris/HCl Buffer 85 71.75 [11]
Candida antarctica Lipase B (immob.) Ethyl 3-phenylbutanoate Phosphate (B84403) Buffer 20 25 [8]
Pseudomonas cepacia Lipase Ethyl 3-phenylbutanoate Phosphate Buffer 20 >200 [8]
Alcaligenes spp. Lipase Ethyl 3-phenylbutanoate Phosphate Buffer 20 >200 [8]

| Thermomyces lanuginosus Lipase | (R,S)-2-methylbutyric acid | Hexane | 37 | 26 |[9] |

Table 2: Influence of Ester Moiety on Enantioselectivity (ee) of CALB

Ester Substrate Enantiomeric Excess (ee) of Product
Ethyl-3-hydroxybutyrate Moderate
Octyl-3-hydroxybutyrate Lower
Benzyl-3-hydroxybutyrate Improved
t-Butyl-3-hydroxybutyrate Improved

(Data adapted from a study on 3-hydroxybutyrate, illustrating the principle that the ester group affects enantioselectivity)[10]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic 2-Phenylbutyrate Ester

This protocol describes a typical procedure for the lipase-catalyzed hydrolysis of a racemic ester to yield this compound.

  • Reaction Setup: To a temperature-controlled reaction vessel, add phosphate buffer (e.g., 100 mM, pH 7.0).

  • Add Substrate: Add the racemic 2-phenylbutyrate ester (e.g., hexyl 2-phenylbutyrate) to the desired concentration (e.g., 50 mM). If solubility is an issue, a minimal amount of a co-solvent like DMSO can be added.

  • Add Enzyme: Add the lipase (e.g., immobilized Candida antarctica lipase B, ~10-20% w/w of the substrate).

  • Reaction: Stir the mixture at a constant temperature (e.g., 40°C).

  • Monitoring: Periodically withdraw small aliquots. Quench the reaction (e.g., with acetonitrile), filter, and analyze by chiral HPLC to determine the conversion rate and the enantiomeric excess of both the produced acid and the remaining ester.

  • Work-up: Once the desired conversion/ee is reached, stop the reaction by filtering off the enzyme.

  • Extraction: Extract the filtrate with MTBE or ethyl acetate to remove the unreacted (R)-ester.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. Extract the aqueous layer multiple times with ethyl acetate.

  • Drying: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the optimization of this compound synthesis.

G cluster_workflow General Workflow for Enzymatic Kinetic Resolution racemate Racemic 2-Phenylbutyrate Ester reaction Enzymatic Hydrolysis (e.g., Lipase, pH 7, 40°C) racemate->reaction separation Reaction Work-up: 1. Filter Enzyme 2. Separate Ester/Acid reaction->separation acidification Acidification (pH 2-3) separation->acidification Aqueous Phase ester Unreacted (R)-(-)-2-Phenylbutyrate Ester separation->ester Organic Phase product This compound acidification->product

Caption: General workflow for enzymatic kinetic resolution.

G cluster_troubleshooting Troubleshooting Flowchart: Low Enantiomeric Excess (ee) start Low ee Observed check_temp Is Temperature Optimized? start->check_temp lower_temp Lower Reaction Temperature (e.g., from 40°C to 30°C) check_temp->lower_temp No check_enzyme Is Enzyme Choice Optimal? check_temp->check_enzyme Yes lower_temp->check_enzyme screen_enzymes Screen a Panel of Lipases (CALA, CALB, PCL, etc.) check_enzyme->screen_enzymes No check_conv Is Reaction Time (Conversion) Optimized? check_enzyme->check_conv Yes screen_enzymes->check_conv time_study Perform Time-Course Study (Monitor ee vs. Conversion) check_conv->time_study No check_solvent Is Solvent Appropriate? check_conv->check_solvent Yes time_study->check_solvent solvent_screen Screen Different Solvents (Hexane, MTBE, Toluene) check_solvent->solvent_screen No success High ee Achieved check_solvent->success Yes solvent_screen->success

Caption: Troubleshooting flowchart for low enantiomeric excess.

G cluster_pathway Simplified Reaction Pathway r_ester (R)-Ester r_ester->r_ester k_slow (unreacted) s_ester (S)-Ester s_acid (S)-Acid s_ester->s_acid k_fast h2o + H₂O lipase Lipase s_ester->lipase lipase->s_acid

Caption: Simplified enzymatic kinetic resolution pathway.

References

Technical Support Center: Improving the Enantiomeric Excess of (S)-(+)-2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution and synthesis of (S)-(+)-2-Phenylbutyric acid. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in improving the enantiomeric excess (ee) of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for increasing the enantiomeric excess of this compound?

A1: The three main strategies for obtaining enantiomerically enriched this compound are:

  • Enzymatic Kinetic Resolution: This method uses an enzyme, typically a lipase (B570770), to selectively react with one enantiomer of a racemic mixture (often an ester derivative of the acid), leaving the other enantiomer unreacted and thus enriched.

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting racemic 2-phenylbutyric acid with a chiral resolving agent (a chiral base) to form two diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized and separated.[1][2]

  • Asymmetric Synthesis: This approach involves synthesizing the desired (S)-enantiomer directly from a prochiral precursor, for example, through the asymmetric hydrogenation of an unsaturated precursor or the asymmetric reduction of a keto-acid.[3]

Q2: I have a racemic mixture of 2-phenylbutyric acid. Which resolution method is best to start with?

A2: For racemic 2-phenylbutyric acid, diastereomeric salt crystallization is a robust and widely used starting point, particularly for larger scale resolutions.[1] It relies on well-established principles of physical chemistry. Enzymatic kinetic resolution is also an excellent choice, especially if high enantioselectivity is required and suitable enzymes are available. Asymmetric synthesis is ideal when a synthetic route from a precursor is being developed from scratch.

Q3: How do I accurately determine the enantiomeric excess of my 2-Phenylbutyric acid sample?

A3: The most common and reliable method for determining the enantiomeric excess of 2-Phenylbutyric acid is through Chiral High-Performance Liquid Chromatography (Chiral HPLC).[4][5] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of each. Chiral Gas Chromatography (GC) after derivatization to a volatile ester is also a viable method.[6]

Troubleshooting Guides

Enzymatic Kinetic Resolution

Issue 1: Low Enantiomeric Excess (ee) of the unreacted this compound ester.

  • Question: My enzymatic resolution of racemic 2-phenylbutyric acid ester is resulting in a low ee for the remaining starting material. What are the potential causes and solutions?

  • Answer: Low ee in kinetic resolution can be attributed to several factors:

    • Suboptimal Enzyme Selection: The chosen lipase may have low enantioselectivity (E-value) for your specific substrate.

      • Solution: Screen a panel of different lipases (e.g., from Candida antarctica, Pseudomonas fluorescens) to identify one with a higher E-value for your substrate.

    • Reaction Conditions: Temperature, pH, and solvent can significantly impact enzyme selectivity.

      • Solution: Optimize these parameters. Lower temperatures often increase enantioselectivity. The solvent choice is critical; for instance, non-polar solvents like hexane (B92381) or toluene (B28343) are often used.[6]

    • Reaction Conversion: The ee of the unreacted starting material increases with conversion.

      • Solution: Allow the reaction to proceed to approximately 50% conversion to maximize the ee of the unreacted substrate. Monitor the reaction progress over time using HPLC or GC.

    • Enzyme Inhibition: The product or substrate at high concentrations can inhibit the enzyme, affecting its performance.

      • Solution: Consider a fed-batch approach for the substrate or in-situ product removal to maintain optimal enzyme activity.

Issue 2: The reaction is very slow or has stalled.

  • Question: My lipase-catalyzed resolution is proceeding very slowly. How can I increase the reaction rate?

  • Answer: A slow reaction rate can be due to:

    • Inactive Enzyme: The enzyme may have denatured due to improper storage or harsh reaction conditions (e.g., extreme pH or temperature).

      • Solution: Use a fresh batch of enzyme and ensure it is stored correctly. Verify that the reaction pH and temperature are within the optimal range for the specific lipase.

    • Poor Enzyme-Substrate Interaction: The enzyme may not be easily accessible to the substrate, especially in a biphasic system.

      • Solution: Ensure adequate mixing or agitation to increase the interfacial area between the aqueous enzyme phase (if any) and the organic substrate phase. Immobilizing the enzyme can also improve its stability and reusability.[7]

    • Presence of Water: For esterification reactions in organic solvents, the water produced can lead to a competing hydrolysis reaction, slowing the net forward reaction.

      • Solution: Add a dehydrating agent, such as molecular sieves, to the reaction mixture.

Diastereomeric Salt Crystallization

Issue 1: No crystals are forming after adding the resolving agent.

  • Question: I've mixed my racemic 2-phenylbutyric acid with a chiral amine, but no crystallization is occurring. What should I do?

  • Answer: Failure to crystallize is usually a solubility issue:

    • High Solubility of Diastereomeric Salts: The salts may be too soluble in the chosen solvent.

      • Solution: Slowly add an anti-solvent (a solvent in which the salts are less soluble) to induce precipitation. Alternatively, carefully evaporate some of the solvent to increase the concentration.[8]

    • Insufficient Supersaturation: The solution may not be saturated enough for nucleation to occur.

      • Solution: Try cooling the solution to a lower temperature. If that fails, "seeding" the solution with a tiny crystal of the desired diastereomeric salt can initiate crystallization.[8]

Issue 2: The crystallized salt has a low diastereomeric excess (de).

  • Question: I've isolated the crystals, but after liberating the acid, the enantiomeric excess is low. Why is this happening?

  • Answer: Low diastereomeric excess in the crystalline product suggests poor separation:

    • Poor Choice of Resolving Agent/Solvent: The solubility difference between the two diastereomeric salts in your chosen solvent may not be large enough.

      • Solution: Screen different resolving agents and a variety of solvents or solvent mixtures to find a combination that maximizes the solubility difference.[9]

    • Crystallization Occurred Too Quickly: Rapid cooling or solvent evaporation can trap the more soluble diastereomer in the crystal lattice of the less soluble one.

      • Solution: Slow down the crystallization process. Use a slower cooling rate or a slower addition of anti-solvent.[9]

    • Recrystallization: A single crystallization may not be sufficient to achieve high purity.

      • Solution: Perform one or more recrystallizations of the diastereomeric salt to improve its purity.

Data Presentation

Table 1: Comparison of Chiral Resolving Agents for 2-Phenylbutyric Acid

Resolving AgentConfiguration of Acid in Crystalee of Acid (%)Yield (%)SolventReference
(S)-(-)-2-amino-1,1-bis(4-tolyl)-2-phenyl-1-ethanolR6757Methanol[10]
Phenylglycine derivative 5S8054Methanol[10]
Phenylalanine derivative 7S7661Methanol[10]

Table 2: Lipase-Catalyzed Kinetic Resolution of 2-Phenylbutyrate Esters

Lipase SourceSubstrateReaction Typeee of Product/SubstrateConversion (%)Reference
Lipase AKEthyl-2-hydroxy-4-phenylbutyrateEsterification>99% ee (R-ester)~50[11]
Thermomyces lanuginosusEthyl-2-hydroxy-4-phenylbutyrateHydrolysis>99% ee (R-ester remaining)~50[7]
Chromobacterium viscosum3-phenylbutyric acidHydrolysis of resin-bound ester>99% ee (R-acid)N/A[12]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic 2-Phenylbutyric Acid Methyl Ester

This protocol describes the lipase-catalyzed hydrolysis of the methyl ester of 2-phenylbutyric acid. The enzyme will preferentially hydrolyze the (R)-ester, leaving the (S)-ester unreacted.

Materials:

  • Racemic 2-phenylbutyric acid methyl ester

  • Immobilized Lipase B from Candida antarctica (CALB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., Hexane)

  • Sodium bicarbonate solution (5% w/v)

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve racemic 2-phenylbutyric acid methyl ester (1 equivalent) in hexane.

  • Add an equal volume of phosphate buffer (pH 7.0).

  • Add immobilized CALB (typically 10-20% by weight of the substrate).

  • Stir the biphasic mixture vigorously at a controlled temperature (e.g., 30°C).

  • Monitor the reaction progress by taking small aliquots of the organic phase and analyzing them by chiral HPLC or GC to determine the ee of the ester and the concentration of the acid product.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with a 5% sodium bicarbonate solution to remove the (R)-2-phenylbutyric acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enriched (S)-2-phenylbutyric acid methyl ester.

  • Acidify the combined aqueous layers with HCl and extract with diethyl ether to isolate the (R)-2-phenylbutyric acid.

  • The enriched (S)-ester can then be hydrolyzed to this compound.

Protocol 2: Diastereomeric Salt Crystallization of Racemic 2-Phenylbutyric Acid

This protocol uses (S)-(-)-1-phenylethylamine as the chiral resolving agent.

Materials:

  • Racemic 2-phenylbutyric acid

  • (S)-(-)-1-phenylethylamine

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (2 M)

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve racemic 2-phenylbutyric acid (1 equivalent) in hot methanol.

  • In a separate flask, dissolve (S)-(-)-1-phenylethylamine (1 equivalent) in methanol.

  • Slowly add the amine solution to the hot acid solution with stirring.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This is the diastereomeric salt.

  • To determine the diastereomeric purity, a small sample of the salt can be treated with acid, and the resulting 2-phenylbutyric acid can be analyzed by chiral HPLC.

  • If the desired purity is not achieved, recrystallize the salt from fresh hot methanol.

  • To recover the (S)-2-phenylbutyric acid, suspend the purified diastereomeric salt in water and add 2 M HCl until the solution is acidic.

  • Extract the aqueous solution with diethyl ether (3 times).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Visualizations

Enzymatic_Kinetic_Resolution cluster_setup Reaction Setup cluster_reaction Selective Hydrolysis cluster_separation Workup & Separation racemic_ester Racemic (R,S)-2-Phenylbutyric Acid Ester lipase Lipase (e.g., CALB) in Buffer/Solvent racemic_ester->lipase Add reaction Enzymatic Reaction (~50% Conversion) lipase->reaction mixture Mixture: (S)-Ester (R)-Acid reaction->mixture separation Liquid-Liquid Extraction mixture->separation s_ester (S)-Ester (Enriched) separation->s_ester Organic Phase r_acid (R)-Acid separation->r_acid Aqueous Phase hydrolysis Hydrolysis s_ester->hydrolysis s_acid (S)-(+)-2-Phenylbutyric Acid hydrolysis->s_acid

Caption: Workflow for enzymatic kinetic resolution of 2-phenylbutyric acid ester.

Diastereomeric_Salt_Crystallization cluster_formation Salt Formation cluster_crystallization Selective Crystallization cluster_isolation Isolation & Liberation racemic_acid Racemic (R,S)-2-Phenylbutyric Acid chiral_amine Chiral Amine (e.g., (S)-1-Phenylethylamine) racemic_acid->chiral_amine Mix in Solvent diastereomers Diastereomeric Salts: (R,S)-Salt (S,S)-Salt crystallization Cool & Crystallize diastereomers->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Salt (e.g., (S,S)-Salt) filtration->less_soluble Solid mother_liquor Mother Liquor (Enriched in (R,S)-Salt) filtration->mother_liquor Liquid acidification Acidification less_soluble->acidification s_acid (S)-(+)-2-Phenylbutyric Acid acidification->s_acid Troubleshooting_Logic cluster_method Identify Method cluster_ekr Enzymatic Kinetic Resolution cluster_dsc Diastereomeric Salt Crystallization start Low Enantiomeric Excess (ee) method_q Which method was used? start->method_q ekr_q1 Is conversion ~50%? method_q->ekr_q1 Enzymatic dsc_q1 Was crystallization slow? method_q->dsc_q1 Crystallization ekr_a1_no Adjust reaction time. Monitor conversion. ekr_q1->ekr_a1_no No ekr_a1_yes Optimize Conditions ekr_q1->ekr_a1_yes Yes ekr_q2 Screen Enzymes & Solvents ekr_a1_yes->ekr_q2 dsc_a1_no Slow down cooling rate. Use anti-solvent slowly. dsc_q1->dsc_a1_no No dsc_a1_yes Screen Resolving Agents & Solvents dsc_q1->dsc_a1_yes Yes dsc_q2 Recrystallize the salt dsc_a1_yes->dsc_q2

References

Technical Support Center: Synthesis of 2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-phenylbutyric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-phenylbutyric acid?

A1: The most common laboratory-scale synthetic routes to 2-phenylbutyric acid are the malonic ester synthesis and the Grignard synthesis. The malonic ester synthesis involves the alkylation of diethyl malonate with a suitable haloalkane followed by hydrolysis and decarboxylation. The Grignard route typically involves the reaction of a phenylmagnesium halide with an appropriate carbonyl compound or the reaction of a Grignard reagent with carbon dioxide.

Q2: What are the primary side reactions to be aware of during the malonic ester synthesis of 2-phenylbutyric acid?

A2: The primary side reactions include dialkylation of the malonic ester, E2 elimination of the alkyl halide, hydrolysis of the ester groups, and transesterification if the alkoxide base does not match the ester's alcohol.[1]

Q3: How can I minimize the formation of biphenyl (B1667301) as a byproduct in a Grignard synthesis?

A3: The formation of biphenyl, which arises from the coupling of the Grignard reagent with unreacted aryl halide, can be minimized by ensuring slow addition of the aryl halide to the magnesium turnings to maintain a low concentration of the halide. Additionally, using a slight excess of magnesium can help to ensure all of the aryl halide is converted to the Grignard reagent.

Q4: My yield is low, and I'm having trouble with the decarboxylation step. What could be the issue?

A4: Incomplete hydrolysis of the diester to the dicarboxylic acid can hinder decarboxylation, as the monoester does not decarboxylate under the same conditions. Ensure that the hydrolysis step is complete by using a sufficient amount of a strong acid or base and allowing for adequate reaction time and temperature.

Troubleshooting Guides

Malonic Ester Synthesis of 2-Phenylbutyric Acid

This guide addresses common issues encountered when synthesizing 2-phenylbutyric acid via the alkylation of diethyl malonate with 1-bromo-1-phenylethane.

Possible Cause: Dialkylation of the diethyl malonate. The mono-alkylated product can be deprotonated again and react with another molecule of the alkyl halide.[1][2][3]

Troubleshooting Steps:

  • Stoichiometry Control: Use a strict 1:1 molar ratio of diethyl malonate to 1-bromo-1-phenylethane. A slight excess of diethyl malonate can favor mono-alkylation.[1]

  • Slow Addition: Add the 1-bromo-1-phenylethane slowly to the reaction mixture. This helps to ensure it reacts with the initial enolate before the enolate of the mono-alkylated product can form and react.[1]

  • Base Selection: Use a less reactive base or carefully control the amount of base to ensure just enough is present for the initial deprotonation.[1]

  • Purification: Separation of the mono- and di-alkylated products can often be achieved through careful column chromatography.[1]

Possible Cause: A competing E2 elimination reaction of 1-bromo-1-phenylethane is occurring. The basic conditions used for deprotonation can also promote the elimination of HBr from the secondary alkyl halide.[1]

Troubleshooting Steps:

  • Temperature Control: Maintain a lower reaction temperature during the alkylation step to favor the SN2 reaction over elimination.

  • Base Selection: Consider using a bulkier, less nucleophilic base, which may favor deprotonation of the malonic ester over elimination of the alkyl halide.

ParameterIdeal ConditionsSuboptimal Conditions (High Dialkylation)Suboptimal Conditions (High Elimination)
Yield of 2-Phenylbutyric Acid 75-85%40-50%50-60%
Dialkylated Impurity < 5%> 30%< 5%
Styrene Impurity < 1%< 1%> 20%
Unreacted Diethyl Malonate < 5%< 5%10-20%

Note: The data in this table are representative examples and can vary based on specific experimental conditions.

Grignard Synthesis of 2-Phenylbutyric Acid

This guide addresses common issues when synthesizing 2-phenylbutyric acid via the reaction of phenylmagnesium bromide with ethyl 2-bromobutyrate.

Possible Cause: Coupling of the phenylmagnesium bromide with unreacted bromobenzene (B47551).

Troubleshooting Steps:

  • Slow Addition of Bromobenzene: Add the bromobenzene dropwise to the magnesium turnings in ether to maintain a low concentration of bromobenzene.

  • Excess Magnesium: Use a slight excess of magnesium turnings to ensure complete conversion of bromobenzene to the Grignard reagent.

  • Initiation: Ensure the Grignard reaction has initiated before adding the bulk of the bromobenzene. The appearance of a cloudy or brownish solution and gentle refluxing are indicators of initiation.

Possible Cause: The Grignard reagent is highly reactive with protic sources, such as water. The presence of moisture will quench the Grignard reagent, reducing the yield.[4]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[4]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

  • Reagent Quality: Use freshly distilled or high-purity reagents to avoid introducing water.

ParameterIdeal ConditionsSuboptimal Conditions (Presence of Water)
Yield of 2-Phenylbutyric Acid 60-70%20-30%
Biphenyl Impurity < 5%< 5%
Unreacted Phenyl Bromide < 2%30-40%
Benzene (from quenching) < 1%> 20%

Note: The data in this table are representative examples and can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Malonic Ester Synthesis of 2-Phenylbutyric Acid
  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol (B145695) under an inert atmosphere. To this solution, add diethyl malonate (1.0 eq) dropwise with stirring.

  • Alkylation: Add 1-bromo-1-phenylethane (1.0 eq) dropwise to the stirred solution at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

  • Hydrolysis and Decarboxylation: After cooling, remove the ethanol by rotary evaporation. Add a solution of sodium hydroxide (B78521) (3.0 eq) in water and reflux for 4-6 hours to hydrolyze the ester. Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is ~1-2. Heat the acidic solution to reflux for 4-6 hours to effect decarboxylation.

  • Workup and Purification: Cool the mixture and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-phenylbutyric acid can be purified by vacuum distillation or recrystallization.

Protocol 2: Grignard Synthesis of 2-Phenylbutyric Acid
  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.1 eq). Add a small crystal of iodine to help initiate the reaction. Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle boiling. Continue the dropwise addition to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.

  • Reaction with Carbon Dioxide: Cool the Grignard solution in an ice bath. Carefully add crushed dry ice (solid CO2) in small portions to the stirred solution. A vigorous reaction will occur. Continue adding dry ice until the reaction subsides.

  • Workup and Purification: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding dilute hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-phenylbutyric acid can be purified by vacuum distillation or recrystallization.

Visualizations

Malonic_Ester_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products & Byproducts Diethyl Malonate Diethyl Malonate Enolate Formation Enolate Formation Diethyl Malonate->Enolate Formation 1-Bromo-1-phenylethane 1-Bromo-1-phenylethane Alkylation (SN2) Alkylation (SN2) 1-Bromo-1-phenylethane->Alkylation (SN2) Styrene (Elimination) Styrene (Elimination) 1-Bromo-1-phenylethane->Styrene (Elimination) Side Reaction (E2) Base (NaOEt) Base (NaOEt) Base (NaOEt)->Enolate Formation Enolate Formation->Alkylation (SN2) Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Alkylation (SN2)->Hydrolysis & Decarboxylation Dialkylated Product Dialkylated Product Alkylation (SN2)->Dialkylated Product Side Reaction 2-Phenylbutyric Acid 2-Phenylbutyric Acid Hydrolysis & Decarboxylation->2-Phenylbutyric Acid

Caption: Workflow for the malonic ester synthesis of 2-phenylbutyric acid highlighting potential side reactions.

Grignard_Synthesis_Troubleshooting Start Start Low Yield? Low Yield? Start->Low Yield? Check for Biphenyl Impurity Check for Biphenyl Impurity Low Yield?->Check for Biphenyl Impurity Yes Anhydrous Conditions? Anhydrous Conditions? Low Yield?->Anhydrous Conditions? No Slow Addition of Aryl Halide? Slow Addition of Aryl Halide? Check for Biphenyl Impurity->Slow Addition of Aryl Halide? Yes Successful Synthesis Successful Synthesis Check for Biphenyl Impurity->Successful Synthesis No Dry Glassware & Solvents Dry Glassware & Solvents Anhydrous Conditions?->Dry Glassware & Solvents No Use Inert Atmosphere Use Inert Atmosphere Anhydrous Conditions?->Use Inert Atmosphere No Add Aryl Halide Dropwise Add Aryl Halide Dropwise Slow Addition of Aryl Halide?->Add Aryl Halide Dropwise No Biphenyl Formation Biphenyl Formation Slow Addition of Aryl Halide?->Biphenyl Formation Yes Dry Glassware & Solvents->Successful Synthesis Use Inert Atmosphere->Successful Synthesis Add Aryl Halide Dropwise->Successful Synthesis

Caption: Troubleshooting logic for low yield in the Grignard synthesis of 2-phenylbutyric acid.

References

Stability issues of (S)-(+)-2-Phenylbutyric acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-(+)-2-Phenylbutyric Acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The solvent system used can also play a role in the compound's stability.

Q2: In which solvents is this compound most soluble and stable?

A2: this compound is a white to off-white crystalline solid at room temperature.[1] It exhibits moderate solubility in organic solvents such as ethanol, methanol, and acetone.[2][3] Its solubility in water is relatively low due to the non-polar nature of the phenyl group.[1][2] For aqueous solutions, preparing a salt form, such as sodium (S)-2-phenylbutyrate, can significantly improve solubility. Stability is generally better in neutral to slightly acidic conditions and in the absence of light and strong oxidizing agents.

Q3: Are there known degradation pathways for this compound?

A3: While specific degradation pathways in solution under various stress conditions are not extensively documented in publicly available literature, potential degradation can be inferred from its chemical structure. The carboxylic acid moiety may be susceptible to decarboxylation under high heat. The phenyl ring and the benzylic carbon are potential sites for oxidation. Under forced degradation conditions, hydrolysis of potential esters or amides formed in complex media could also occur.

Q4: How should I store solutions of this compound?

A4: To ensure maximum stability, solutions of this compound should be stored in tightly sealed containers, protected from light, and kept at refrigerated temperatures (2-8 °C). For long-term storage, freezing the solution may be an option, but freeze-thaw cycles should be avoided. It is recommended to prepare fresh solutions for critical experiments.

Troubleshooting Guide

Issue 1: Unexpected loss of compound concentration in my prepared solution.

This is a common issue that can arise from several factors. Follow this logical troubleshooting workflow to identify the potential cause.

G start Start: Unexpected Loss of Concentration check_storage 1. Review Storage Conditions - Protected from light? - Correct temperature? - Tightly sealed container? start->check_storage improper_storage Outcome: Improper Storage - Implement proper storage - Prepare fresh solution check_storage->improper_storage No check_ph 2. Measure pH of the Solution - Is it within the expected range? check_storage->check_ph Yes end Problem Resolved improper_storage->end ph_issue Outcome: pH-induced Degradation - Adjust pH to neutral/slightly acidic - Buffer the solution if necessary check_ph->ph_issue No check_oxidation 3. Consider Oxidative Degradation - Are there oxidizing agents present? - Was the solution exposed to air for a prolonged time? check_ph->check_oxidation Yes ph_issue->end oxidation_issue Outcome: Oxidative Degradation - Use de-gassed solvents - Consider adding an antioxidant (if compatible with experiment) check_oxidation->oxidation_issue No check_adsorption 4. Investigate Adsorption - Is the container made of appropriate material? - Has low recovery been observed with similar compounds? check_oxidation->check_adsorption Yes oxidation_issue->end adsorption_issue Outcome: Adsorption to Container - Use low-binding containers - Pre-rinse container with solution check_adsorption->adsorption_issue No check_adsorption->end Yes adsorption_issue->end G cluster_main Potential Degradation Pathways cluster_thermal Thermal Stress (High Temp) cluster_oxidative Oxidative Stress (e.g., H2O2) cluster_photolytic Photolytic Stress (UV Light) parent This compound decarboxylated 1-Phenylpropane + CO2 (Decarboxylation) parent->decarboxylated Heat oxidized_ring Hydroxylated Phenyl Ring Derivatives parent->oxidized_ring Oxidation oxidized_sidechain 2-Hydroxy-2-phenylbutyric acid parent->oxidized_sidechain Oxidation photodegradant Complex mixture of radical-induced products parent->photodegradant UV Light G start Start: Method Development select_column 1. Select Column and Mobile Phase - C18 column is a good starting point - Mobile phase: Acetonitrile/Water or Methanol/Water with acid modifier (e.g., 0.1% Formic Acid) start->select_column optimize_conditions 2. Optimize Chromatographic Conditions - Gradient or isocratic elution - Flow rate (e.g., 1.0 mL/min) - Column temperature - UV detection wavelength (e.g., ~210 nm) select_column->optimize_conditions force_degradation 3. Perform Forced Degradation Study - Prepare samples under acidic, basic, oxidative, thermal, and photolytic stress optimize_conditions->force_degradation check_specificity 4. Check Specificity - Inject stressed samples - Ensure separation of parent peak from degradation products - Check peak purity force_degradation->check_specificity reoptimize Re-optimize Conditions check_specificity->reoptimize Not Specific validate_method 5. Validate Method (as per ICH guidelines) - Linearity, Accuracy, Precision - LOD, LOQ, Robustness check_specificity->validate_method Specific reoptimize->optimize_conditions end End: Validated Method validate_method->end

References

Technical Support Center: Purification of (S)-(+)-2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-(+)-2-Phenylbutyric acid.

Section 1: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a classical and effective method for separating enantiomers of racemic 2-phenylbutyric acid. The process involves reacting the racemic acid with a chiral resolving agent (typically a base) to form diastereomeric salts, which can be separated due to their different physical properties, such as solubility.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate chiral resolving agent?

A1: The selection of a resolving agent is critical and often empirical. For 2-phenylbutyric acid, chiral amino alcohols and amines have proven effective. A study tested a series of chiral amino alcohols derived from amino acids, with derivatives of phenylglycine and phenylalanine showing high efficiencies.[1] Chiral bases like brucine, strychnine, quinine, and synthetic amines such as 1-phenylethanamine are also commonly used for resolving racemic acids.[2] The ideal agent forms a salt with one enantiomer that is significantly less soluble in a given solvent system, allowing for selective crystallization.

Q2: My diastereomeric salt is not precipitating. What are the possible causes and solutions?

A2: Failure to precipitate can be due to several factors:

  • Solvent Choice: The diastereomeric salts may be too soluble in the chosen solvent. Try changing the solvent polarity. For instance, resolutions of 2-phenylbutyric acid have been successful in methanol (B129727) or benzene/methanol mixtures.[1]

  • Supersaturation: The solution may be supersaturated. Try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.

  • Concentration: The solution might be too dilute. Carefully evaporate some of the solvent to increase the concentration.

  • Temperature: Crystallization is temperature-dependent. Try cooling the solution slowly.

Q3: The enantiomeric excess (e.e.) of my resolved this compound is low. How can I improve it?

A3: Low enantiomeric excess can result from incomplete separation of the diastereomeric salts. To improve the e.e.:

  • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt before liberating the free acid. This will purify the desired diastereomer, thereby increasing the e.e. of the final product.

  • Optimize Resolution Conditions: Experiment with different resolving agents, solvents, and crystallization temperatures, as these factors significantly influence the efficiency of the resolution.[1]

  • Purity of Reagents: Ensure both the starting racemic acid and the resolving agent are free from impurities that might interfere with crystallization.

Q4: How do I recover the enantiomerically pure acid from the diastereomeric salt?

A4: Once the diastereomeric salt is isolated and purified, the chiral resolving agent must be removed to yield the free acid. This is typically achieved by acidification. The salt is dissolved in water or a suitable solvent, and a strong acid (like HCl or H₂SO₄) is added to protonate the carboxylate, making the 2-phenylbutyric acid insoluble in the aqueous phase.[2][3] The free acid can then be extracted with an organic solvent (e.g., diethyl ether), dried, and the solvent evaporated.[3]

Troubleshooting Guide: Chiral Resolution
Problem Possible Cause Suggested Solution
No crystal formation - Inappropriate solvent. - Solution is too dilute. - Lack of nucleation sites.- Test different solvents or solvent mixtures.[1] - Slowly evaporate the solvent. - Scratch the flask or add a seed crystal.
Oily precipitate forms instead of crystals - Compound is "oiling out" due to low melting point or impurities. - Cooling rate is too fast.- Try a different solvent system. - Allow the solution to cool more slowly to room temperature, then transfer to an ice bath.
Low yield of diastereomeric salt - The desired salt has significant solubility in the mother liquor.- Cool the crystallization mixture for a longer period. - Reduce the amount of solvent used.
Low enantiomeric excess (e.e.) - Inefficient separation of diastereomers. - Co-precipitation of the undesired diastereomer.- Recrystallize the diastereomeric salt multiple times. - Optimize the choice of resolving agent and solvent.[1]
Quantitative Data: Efficiency of Resolving Agents

The following table summarizes the resolution efficiency of various chiral amino alcohols for 2-phenylbutyric acid.[1]

Resolving AgentEnantiomeric Excess (e.e.)ConfigurationYield (%)Efficiency (Sexp)
Agent 5 80%S54%0.86
Agent 6 67%R57%0.76
Agent 8 *85%S48%0.81

Note: The specific structures of agents 5, 6, and 8 are detailed in the cited literature.[1] This data illustrates how different resolving agents can yield different enantiomers with varying efficiencies.

Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution

  • Dissolution: Dissolve one equivalent of racemic 2-phenylbutyric acid and one equivalent of the chosen chiral resolving agent (e.g., an L-phenylalanine derivative) in a suitable solvent (e.g., hot methanol) in an Erlenmeyer flask.[1][4]

  • Crystallization: Swirl the flask to ensure a clear solution. Allow the solution to cool slowly to room temperature. If crystals do not form, induce crystallization. Let the mixture stand for a designated period (e.g., 20 minutes to several hours) to allow for complete crystallization.[4]

  • Isolation: Collect the crystals by suction filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (e.g., acetone) to remove any adhering mother liquor.[4]

  • Drying: Air-dry the crystals in the funnel with continued suction.

  • Liberation of Free Acid: Dissolve the collected salt in water. Add a strong acid (e.g., 2M HCl) until the solution is acidic.

  • Extraction: Extract the liberated this compound with an organic solvent like diethyl ether (perform 3 extractions).[3]

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent using a rotary evaporator to obtain the purified product.[3]

Diagrams and Workflows

G Workflow for Chiral Resolution A 1. Dissolve Racemic Acid & Resolving Agent in Solvent B 2. Cool Solution to Induce Crystallization A->B C 3. Isolate Diastereomeric Salt via Filtration B->C D 4. Recrystallize Salt (Optional, for higher e.e.) C->D Low e.e.? E 5. Liberate Free Acid with Strong Acid (e.g., HCl) C->E Sufficient e.e. D->E F 6. Extract Pure Enantiomer with Organic Solvent E->F G 7. Dry and Evaporate Solvent F->G H Purified (S)-2-Phenylbutyric Acid G->H

Caption: A typical experimental workflow for purification via chiral resolution.

Section 2: Chromatographic Purification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), are powerful for both analytical determination of enantiomeric excess and preparative separation of enantiomers.

Frequently Asked Questions (FAQs)

Q1: What type of chiral column is suitable for separating 2-phenylbutyric acid enantiomers?

A1: Polysaccharide-based CSPs are highly effective. For 2-phenylbutyric acid, columns such as the Daicel CHIRALCEL OD-H have been successfully used.[1] The choice of column is crucial and it is often recommended to screen several different types of chiral columns (e.g., amylose-based vs. cellulose-based) to find the one that provides the best separation.

Q2: I am not getting baseline separation of the enantiomers on my chiral HPLC. What can I adjust?

A2: Poor resolution in chiral HPLC can be addressed by systematically optimizing several parameters:

  • Mobile Phase Composition: The ratio of solvents in the mobile phase (e.g., isopropanol/hexane) is a key factor. Vary the percentage of the polar modifier (e.g., isopropanol) in small increments.[1][5]

  • Mobile Phase Additives: For acidic compounds like 2-phenylbutyric acid, adding a small amount of a strong acid (e.g., 0.1% trifluoroacetic acid - TFA) to the mobile phase can significantly improve peak shape and resolution by suppressing ionization.[1]

  • Flow Rate: Lowering the flow rate generally increases the interaction time with the stationary phase, which can improve resolution, albeit at the cost of longer run times.

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., from 10°C to 40°C) as this can sometimes dramatically change the selectivity.[5]

Q3: My peaks are tailing or fronting. What is causing this poor peak shape?

A3: Poor peak shape is a common issue. Potential causes include:

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or sample concentration.[5]

  • Column Contamination: The column may be contaminated with strongly adsorbed impurities. Flush the column with a strong, compatible solvent as recommended by the manufacturer.[6]

  • Inappropriate Mobile Phase pH: For acidic analytes, an unbuffered or improperly pH-adjusted mobile phase can lead to peak tailing. The use of an acidic additive like TFA is often essential.[5]

  • Column Degradation: The column may be old or damaged. If flushing does not resolve the issue, the column may need to be replaced.

Troubleshooting Guide: Chiral HPLC

G Troubleshooting Poor HPLC Resolution Start Problem: Poor or No Peak Resolution CheckMobilePhase Is an acidic additive (e.g., 0.1% TFA) present? Start->CheckMobilePhase AddAdditive Add acidic modifier to suppress ionization CheckMobilePhase->AddAdditive No OptimizeSolventRatio Systematically vary the % of polar modifier (e.g., Hexane/IPA) CheckMobilePhase->OptimizeSolventRatio Yes AddAdditive->OptimizeSolventRatio AdjustFlowRate Decrease the flow rate in small increments OptimizeSolventRatio->AdjustFlowRate ChangeTemp Optimize column temperature (e.g., 10-40 °C) AdjustFlowRate->ChangeTemp CheckColumn Is the column old or contaminated? ChangeTemp->CheckColumn FlushColumn Flush with a strong, compatible solvent CheckColumn->FlushColumn Yes Resolved Peaks Resolved CheckColumn->Resolved No, column is new ReplaceColumn Consider a new column or a different CSP FlushColumn->ReplaceColumn No Improvement FlushColumn->Resolved Improvement ReplaceColumn->Resolved

Caption: A logical workflow for troubleshooting poor peak resolution in chiral HPLC.

Experimental Protocols

Protocol 2: Analytical Chiral HPLC Method

  • Column: Daicel CHIRALCEL OD-H (or similar polysaccharide-based CSP).[1]

  • Mobile Phase: Isopropanol/Hexane (e.g., 5:95 v/v) with 0.1% Trifluoroacetic Acid (TFA).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Sample Preparation: Dissolve a small amount of the 2-phenylbutyric acid sample in the mobile phase.

  • Injection: Inject the sample onto the column and record the chromatogram. The two enantiomers should appear as distinct peaks. The enantiomeric excess can be calculated from the peak areas.

Formula for Enantiomeric Excess (e.e.): e.e. (%) = [ (Area S - Area R) / (Area S + Area R) ] * 100 Where 'Area S' and 'Area R' are the integrated peak areas of the (S) and (R) enantiomers, respectively.[7][8]

Section 3: General Purification and Purity Analysis

Q1: How can I remove achiral impurities from my sample before chiral separation?

A1: Standard purification techniques can be used. A common method involves esterification of the industrial-grade acid to its methyl or ethyl ester, purification of the ester by distillation or chromatography, followed by hydrolysis back to the high-purity acid.[9][10] Alternatively, simple extraction or recrystallization from a suitable solvent like hot water (though recovery may be low) or distillation under reduced pressure can be effective for removing many impurities.[3][11]

Q2: What methods are used to confirm the purity and identity of the final product?

A2: A combination of analytical techniques should be used:

  • Purity: HPLC or Gas Chromatography (GC) can determine the chemical purity.[1] A purity of >99.5% is achievable.[9]

  • Enantiomeric Excess: Chiral HPLC or Chiral GC is used to determine the e.e.[1]

  • Identity: Techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the chemical structure.

  • Optical Rotation: A polarimeter is used to measure the specific rotation [α], which confirms the identity of the enantiomer. This compound will have a positive optical rotation.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 2-phenylbutyric acid.

Troubleshooting Guides & FAQs

1. Basic Solubility & Handling

Q1: What is the expected aqueous solubility of 2-phenylbutyric acid? I'm seeing conflicting data.

A1: You are correct to be cautious about the reported aqueous solubility of 2-phenylbutyric acid. It is generally considered to have low water solubility.[1][2] There are conflicting values in public databases. For instance, the Human Metabolome Database (HMDB) reports a predicted water solubility of 1.39 g/L (or 1.39 mg/mL), while other sources state it is "insoluble".[3][4] Another experimental value from the HMDB is listed as 417 mg/mL, which is likely an outlier or refers to specific experimental conditions (e.g., a salt form at a particular pH).[5]

Recommendation: We advise performing an in-house equilibrium solubility study to determine the baseline solubility in your specific aqueous medium (e.g., water, buffer) before proceeding with solubility enhancement experiments.

Q2: My 2-phenylbutyric acid powder is not dissolving in water even with vigorous vortexing and sonication. What am I doing wrong?

A2: This is a common observation due to the compound's hydrophobic phenyl group and crystalline solid state.[1] Simply adding the powder to water at room temperature is unlikely to achieve a significant concentration. The low solubility is a known characteristic of this compound.[2] To improve dissolution, consider the methods outlined in the following sections, such as pH adjustment, the use of co-solvents, or complexation agents.

2. pH Adjustment Strategy

Q3: How can I use pH to increase the solubility of 2-phenylbutyric acid?

A3: 2-Phenylbutyric acid is a weak acid with a predicted pKa between 4.34 and 4.66.[3][4] By adjusting the pH of the aqueous medium to be at least 1-2 units above its pKa, you can deprotonate the carboxylic acid group. This forms the more polar and significantly more water-soluble phenylbutyrate salt.

Troubleshooting Tip: If you observe precipitation after initially dissolving the compound by raising the pH, it could be due to a subsequent drop in pH (e.g., from atmospheric CO₂ absorption in an unbuffered solution). Ensure your final solution is adequately buffered to maintain the desired pH.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol provides two validated co-solvent systems to enhance the solubility of 2-phenylbutyric acid for in vitro and in vivo studies.

Objective: To prepare a stock solution of 2-phenylbutyric acid at a concentration of ≥ 2.5 mg/mL.

Materials:

  • 2-Phenylbutyric acid powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Sterile vials and pipettes

Method A: DMSO/PEG300/Tween-80 Formulation

  • Prepare a stock solution of 2-phenylbutyric acid in DMSO at 25 mg/mL. Gentle warming and sonication may be required to fully dissolve the compound.

  • In a sterile vial, add 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 to the vial and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL. The final concentration of 2-phenylbutyric acid will be 2.5 mg/mL.[6]

Method B: DMSO/SBE-β-CD Formulation

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a stock solution of 2-phenylbutyric acid in DMSO at 25 mg/mL.

  • In a sterile vial, add 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 900 µL of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly. The final concentration of 2-phenylbutyric acid will be 2.5 mg/mL in a vehicle of 10% DMSO and 18% SBE-β-CD in saline.[6]

Protocol 2: Preparation of a 2-Phenylbutyric Acid/Cyclodextrin Inclusion Complex by Kneading

Objective: To prepare a solid inclusion complex of 2-phenylbutyric acid with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its wettability and dissolution rate.

Materials:

  • 2-Phenylbutyric acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Spatula

  • Drying oven or desiccator

Method:

  • Calculate the required amounts of 2-phenylbutyric acid and HP-β-CD for a 1:1 molar ratio.

  • Place the HP-β-CD in a mortar.

  • Add a small amount of deionized water to the HP-β-CD and triturate with the pestle to form a homogeneous paste.

  • Gradually add the 2-phenylbutyric acid powder to the paste while continuously kneading for 30-45 minutes. The mixture should remain a consistent paste.

  • Scrape the resulting solid from the mortar and spread it on a clean, flat surface.

  • Dry the product in an oven at 40-50°C until a constant weight is achieved, or alternatively, dry it in a desiccator under vacuum.

  • The resulting dried complex can be gently pulverized and sieved to obtain a fine, uniform powder.[7]

Protocol 3: Quantification of 2-Phenylbutyric Acid by HPLC-UV

Objective: To quantify the concentration of 2-phenylbutyric acid in aqueous solutions. This method is adapted from protocols for similar short-chain fatty acids.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • 2-Phenylbutyric acid reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid (for UV detection) or 0.1% formic acid (for MS compatibility). The ratio can be optimized based on the column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Approximately 210 nm (a UV scan of the analyte in the mobile phase is recommended to determine the optimal wavelength).

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution (e.g., 1 mg/mL) of the 2-phenylbutyric acid reference standard in the mobile phase. From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute the experimental samples with the mobile phase to fall within the concentration range of the calibration curve. Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of 2-phenylbutyric acid in the samples by interpolating their peak areas from the calibration curve.[8][9]

Data Presentation

Table 1: Solubility of 2-Phenylbutyric Acid in Various Solvent Systems

Solvent SystemAchieved Concentration (mg/mL)Molar Concentration (mM)NotesReference
Water (Predicted)1.398.46Predicted value from ALOGPS.[4]
DMSO100609.00Requires sonication.[6]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5≥ 15.22Clear solution for in vivo use.[6]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5≥ 15.22Clear solution.[6]
10% DMSO + 90% Corn Oil≥ 2.5≥ 15.22Clear solution.[6]

Visualizations

Logical Workflow for Solubility Enhancement

This diagram outlines a decision-making process for selecting an appropriate solubility enhancement strategy for 2-phenylbutyric acid.

G start Start: Poorly Soluble 2-Phenylbutyric Acid ph_check Is pH adjustment a viable and stable option for the final formulation? start->ph_check ph_yes Implement pH Adjustment: - Adjust pH > 6.5 - Use appropriate buffer ph_check->ph_yes Yes cosolvent_check Is a co-solvent system (e.g., DMSO, PEG300) acceptable for the application? ph_check->cosolvent_check No end Achieved Desired Solubility ph_yes->end cosolvent_yes Use Co-solvent Formulation: - Test biocompatible systems - See Protocol 1 cosolvent_check->cosolvent_yes Yes cyclo_check Is complexation with cyclodextrins a suitable approach? cosolvent_check->cyclo_check No cosolvent_yes->end cyclo_yes Formulate with Cyclodextrins: - HP-β-CD or SBE-β-CD - See Protocol 2 cyclo_check->cyclo_yes Yes solid_disp Consider Advanced Methods: - Solid Dispersions - Nanosuspensions cyclo_check->solid_disp No cyclo_yes->end solid_disp->end

Caption: Decision workflow for selecting a solubility enhancement technique.

Potential Signaling Pathway Modulation by 2-Phenylbutyric Acid

2-Phenylbutyric acid is known to act as a histone deacetylase (HDAC) inhibitor and a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress.[10][11] The diagram below illustrates these two key mechanisms of action.

G cluster_0 Mechanism 1: HDAC Inhibition cluster_1 Mechanism 2: ER Stress Reduction pba1 2-Phenylbutyric Acid hdac HDACs pba1->hdac Inhibits histones Histones hdac->histones Deacetylates acetylation Increased Histone Acetylation histones->acetylation chromatin Chromatin Remodeling acetylation->chromatin gene_exp Altered Gene Expression chromatin->gene_exp pba2 2-Phenylbutyric Acid (Chemical Chaperone) protein_folding Improved Protein Folding & Trafficking pba2->protein_folding er_stress ER Stress (e.g., from unfolded proteins) er_stress->protein_folding Alleviates upr Reduced Unfolded Protein Response (UPR) protein_folding->upr apoptosis Decreased Apoptosis upr->apoptosis

Caption: Potential mechanisms of action for 2-phenylbutyric acid.

References

Technical Support Center: Optimization of Enzymatic Reactions Involving 2-Phenylbutyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the optimization of enzymatic reactions involving 2-phenylbutyric acid derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimental procedures.

Problem Possible Cause Solution
Low or No Product Yield Suboptimal Reaction Conditions: The pH and temperature may not be optimal for the enzyme being used. For instance, L-phenylalanine dehydrogenase has an optimal pH of 8.5.[1]Ensure that the pH and temperature are optimized for your specific enzyme. Immobilizing the enzyme can sometimes broaden the optimal pH range.[1]
Inactive Enzyme: Improper storage or age of the enzyme can lead to a loss of activity.Confirm the enzyme's functionality by performing an activity assay. Always check the storage conditions and expiration date of the enzyme.
Cofactor Depletion: Reductive amination reactions, such as those catalyzed by L-phenylalanine dehydrogenase, require a cofactor like NADH.[1]Implement a cofactor regeneration system. A common method is using formate (B1220265) dehydrogenase to regenerate NADH from NAD+.[1][2]
Substrate Inhibition High Substrate Concentration: High concentrations of 2-oxo-4-phenylbutyric acid can inhibit enzymes like L-phenylalanine dehydrogenase.[1][3]Determine the kinetic parameters, including the inhibition constant (Ki), for your specific experimental setup to identify the optimal substrate concentration. A substrate feeding strategy can also be implemented to maintain a low but sufficient substrate concentration.[4]
Inconsistent or Irreproducible Results Fluctuations in Temperature or pH: Variations in reaction conditions can lead to inconsistent results.Use a calibrated pH meter and a temperature-controlled environment (e.g., incubator or water bath) to maintain stable reaction conditions.[1]
Inaccurate Concentration Measurements: Errors in measuring the concentrations of substrates, enzymes, or cofactors will affect the reaction outcome.Ensure all reagents are accurately measured using calibrated equipment.
Difficulty in Product Purification Presence of Unreacted Substrates and Byproducts: The final reaction mixture will contain unreacted starting materials and potentially byproducts.Utilize chromatographic techniques for purification. High-performance liquid chromatography (HPLC) is suitable for analyzing and isolating 2-oxo-4-phenylbutanoic acid and its products.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic approaches for producing chiral 2-hydroxy-4-phenylbutyric acid derivatives?

A1: The main enzymatic methods are the asymmetric reduction of a prochiral precursor, such as 2-oxo-4-phenylbutyric acid (OPBA), and the kinetic resolution of a racemic mixture.[5][6] Dehydrogenases and reductases are commonly used for asymmetric synthesis, while lipases are often employed for kinetic resolution.[5][6]

Q2: Why is cofactor regeneration important in these enzymatic reactions?

A2: Many of the dehydrogenase and reductase enzymes used in the synthesis of 2-phenylbutyric acid derivatives require expensive cofactors like NADH or NADPH.[1][4] A cofactor regeneration system, which continuously replenishes the active form of the cofactor, is crucial for the economic feasibility and efficiency of the process on a larger scale.[1][2][4] A common system involves coupling the primary reaction with a second enzyme, such as formate dehydrogenase or glucose dehydrogenase.[1][2][4]

Q3: What are the optimal conditions for the enzymatic conversion of 2-oxo-4-phenylbutanoic acid?

A3: The optimal conditions are enzyme-specific. For example, L-phenylalanine dehydrogenase from Rhodococcus sp. has an optimal pH of 8.5.[1] For the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) using a carbonyl reductase, the purified enzyme showed maximum activity at pH 6.0 and 30 °C.[6] It is essential to determine the optimal pH and temperature for the specific enzyme and reaction setup being used.[1]

Q4: Can the enzyme be inhibited by the substrate?

A4: Yes, high concentrations of substrates like 2-oxo-4-phenylbutanoic acid can lead to substrate inhibition in reactions catalyzed by enzymes such as L-phenylalanine dehydrogenase.[1][3] It is recommended to perform kinetic studies to determine the substrate inhibition constant for your specific system.

Q5: How can I improve the efficiency of a lipase-catalyzed kinetic resolution?

A5: The efficiency of lipase-catalyzed kinetic resolution can be influenced by several factors. The choice of solvent, acylating agent, and temperature can significantly affect the reaction rate and enantioselectivity.[7] For example, using vinyl acetate (B1210297) as the acylating agent in diethyl ether or diisopropyl ether has shown high enantioselectivity.[7] Immobilization of the lipase (B570770) can also improve its stability and allow for easier recycling.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on enzymatic reactions involving 2-phenylbutyric acid derivatives.

Table 1: Kinetic Constants of L-phenylalanine Dehydrogenase for the Synthesis of L-Homophenylalanine [1]

SubstrateMichaelis-Menten Constant (Km)
2-oxo-4-phenylbutanoic acid0.23 mM
Ammonium (B1175870) (NH₄⁺)185 mM
NADH0.033 mM

Table 2: Performance of an Engineered Bi-enzyme Coupled System for (R)-HPBE Production [4]

ParameterValue
Enzyme Activity (Recombinant Strain)69.78 U/mg
Conversion Rate (30 mM OPBE)98.3%
Enantiomeric Excess (ee)99.9%
Final Product Concentration (with substrate feeding)912 mM

Experimental Protocols

Protocol 1: Enzymatic Synthesis of L-Homophenylalanine (L-HPA)

This protocol is based on the reductive amination of 2-oxo-4-phenylbutanoic acid using L-phenylalanine dehydrogenase (PheDH) with NADH regeneration by formate dehydrogenase (FDH).[1][2]

Materials:

  • L-phenylalanine dehydrogenase (PheDH)

  • Formate dehydrogenase (FDH)

  • 2-oxo-4-phenylbutanoic acid

  • Ammonium formate

  • NAD⁺

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 8.5)

  • Acid/base for pH adjustment (e.g., HCl/NaOH)

Procedure:

  • Prepare a reaction mixture containing 2-oxo-4-phenylbutanoic acid, ammonium formate, and a catalytic amount of NAD⁺ in the reaction buffer.

  • Equilibrate the reaction mixture to the optimal temperature for the enzymes (e.g., 25°C or as determined for your specific enzymes).[1]

  • Initiate the reaction by adding L-phenylalanine dehydrogenase and formate dehydrogenase to the mixture.

  • Maintain the pH of the reaction at the optimum for PheDH (e.g., pH 8.5) throughout the reaction by adding a suitable acid or base as needed.[1]

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them using a suitable method like HPLC.

  • Once the reaction is complete, proceed with product purification using chromatographic techniques.[1]

Protocol 2: Lipase-Catalyzed Kinetic Resolution of rac-ethyl-2-hydroxy-4-phenylbutyrate

This protocol describes the kinetic resolution of racemic ethyl-2-hydroxy-4-phenylbutyrate using a lipase.

Materials:

  • Racemic ethyl-2-hydroxy-4-phenylbutyrate

  • Lipase (e.g., Lipase AK)[6]

  • Acylating agent (e.g., vinyl acetate)

  • Organic solvent (e.g., diisopropyl ether)

  • Reaction vessel

Procedure:

  • Dissolve the racemic ethyl-2-hydroxy-4-phenylbutyrate in the organic solvent in the reaction vessel.

  • Add the lipase to the reaction mixture.

  • Add the acylating agent to start the reaction.

  • Incubate the reaction at the optimal temperature (e.g., 30°C) with agitation.[6]

  • Monitor the reaction progress by analyzing the enantiomeric excess (ee) of the substrate and product using chiral HPLC.

  • Stop the reaction at approximately 50% conversion to obtain both the unreacted enantiomer and the acylated product in high enantiomeric purity.

  • Separate the unreacted alcohol from the esterified product by column chromatography.

Visualizations

Enzymatic_Synthesis_of_L_HPA cluster_main Reductive Amination cluster_regen Cofactor Regeneration 2-oxo-4-phenylbutanoic_acid 2-oxo-4-phenylbutanoic acid PheDH L-phenylalanine Dehydrogenase 2-oxo-4-phenylbutanoic_acid->PheDH NH4+ NH₄⁺ NH4+->PheDH L-HPA L-Homophenylalanine PheDH->L-HPA NAD+ NAD⁺ PheDH->NAD+ NADH NADH NADH->PheDH NADH->NAD+ FDH Formate Dehydrogenase NAD+->FDH Formate Formate Formate->FDH CO2 CO₂ FDH->CO2

Caption: Enzymatic synthesis of L-Homophenylalanine with cofactor regeneration.

Experimental_Workflow_Kinetic_Resolution Start Start: Racemic Mixture (R/S)-Substrate Reaction Enzymatic Reaction (Lipase + Acyl Donor) Start->Reaction Monitoring Reaction Monitoring (Chiral HPLC) Reaction->Monitoring Quench Quench Reaction (at ~50% conversion) Monitoring->Quench Separation Separation (Chromatography) Quench->Separation Product1 Product 1: (S)-Substrate Separation->Product1 Product2 Product 2: (R)-Ester Separation->Product2 End End: Enantiopure Products

Caption: Workflow for lipase-catalyzed kinetic resolution.

References

Technical Support Center: Resolution of Racemic 2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the resolution of racemic 2-phenylbutyric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving racemic 2-phenylbutyric acid?

A1: The most prevalent methods for resolving racemic 2-phenylbutyric acid include classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).[1] Classical resolution is often preferred in laboratory settings due to its cost-effectiveness and scalability.[2]

Q2: How does classical resolution by diastereomeric salt formation work?

A2: This technique involves reacting the racemic 2-phenylbutyric acid with an enantiomerically pure chiral resolving agent, typically a chiral amine like (R)-(+)-1-phenylethylamine.[1][3] This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[1][4] The less soluble diastereomeric salt crystallizes preferentially, allowing for its isolation. Subsequently, the resolving agent is removed to yield the enantiomerically enriched 2-phenylbutyric acid.[1]

Q3: Why is the choice of solvent critical for a successful resolution?

A3: The success of a diastereomeric salt resolution hinges on the difference in solubility between the two diastereomeric salts.[5] An ideal solvent will maximize this difference, dissolving the undesired diastereomer while having low solubility for the desired one.[5] It is common to screen various solvents with different polarities to find the optimal system.[2] In some cases, the choice of solvent can even influence which enantiomer's salt is less soluble, a phenomenon known as "chirality switching".[2]

Q4: How is the enantiomeric excess (% ee) of the resolved acid determined?

A4: The enantiomeric excess (% ee) is a measure of the purity of the final product and is typically determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Capillary Electrophoresis (CE).[6] Chiral HPLC with a chiral stationary phase (CSP) is a widely used method for separating and quantifying the enantiomers.[6]

Troubleshooting Guides

Issue 1: No Crystals are Forming

Question: I've mixed the racemic 2-phenylbutyric acid and the chiral resolving agent in the chosen solvent, but no crystals are forming, even after cooling. What should I do?

Answer:

This is a common issue that usually points to problems with supersaturation. Here are several troubleshooting steps:

  • Possible Cause: High Solubility of Diastereomeric Salts. The salts may be too soluble in the selected solvent.

    • Solution: Increase the concentration by carefully evaporating some of the solvent.[5] Alternatively, you can introduce an "anti-solvent" (a solvent in which the salts are less soluble) dropwise to induce precipitation.[2][5]

  • Possible Cause: Insufficient Supersaturation. The concentration of the salt may be below its solubility limit at the current temperature.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize precipitation.[1]

  • Possible Cause: Lack of Nucleation Sites. Crystallization may be kinetically hindered.

    • Solution: Induce nucleation by scratching the inside of the flask with a glass rod at the air-liquid interface. If available, adding a small seed crystal of the desired diastereomeric salt can be very effective.[2]

Issue 2: An Oil is Forming Instead of Crystals ("Oiling Out")

Question: Instead of solid crystals, an oily substance is separating from the solution. How can I fix this?

Answer:

"Oiling out" occurs when the solute separates as a liquid phase, often because the supersaturation level is too high or the solution temperature is above the melting point of the solvated solid.[5]

  • Possible Cause: Supersaturation is too high.

    • Solution: Use a more dilute solution or slow down the cooling rate significantly. If using an anti-solvent, add it much more slowly and at a slightly higher temperature.[5]

  • Possible Cause: Crystallization temperature is too high.

    • Solution: Try to find a solvent system that allows for crystallization at a lower temperature, well below the melting point of the diastereomeric salt.[2]

  • Possible Cause: Inadequate Agitation.

    • Solution: Ensure the solution is being stirred appropriately to encourage the formation of an ordered crystal lattice.[5]

Issue 3: Low Yield of the Desired Diastereomeric Salt

Question: I've successfully obtained crystals, but the yield is very low. How can I improve it?

Answer:

A low yield indicates that a significant amount of the desired diastereomer remains in the mother liquor.[5]

  • Possible Cause: Suboptimal Solubility. The desired salt may still have considerable solubility in the chosen solvent.

    • Solution: Screen for a different solvent or solvent mixture that further decreases the solubility of the target salt. Experimenting with lower final crystallization temperatures can also help.[5]

  • Possible Cause: Premature Isolation. The crystallization process may not have reached equilibrium.

    • Solution: Ensure the crystallization process is complete by allowing sufficient time at a low temperature before filtration.[5]

  • Possible Cause: Loss during washing.

    • Solution: Wash the collected crystals sparingly with a small amount of ice-cold solvent to remove the mother liquor without dissolving a significant amount of the product.[1]

  • Advanced Strategy: Recycle the Mother Liquor. The unwanted enantiomer in the mother liquor can sometimes be racemized and recycled to improve the overall process yield.[5][7]

Issue 4: Low Enantiomeric Excess (ee) of the Final Product

Question: After liberating the acid from the salt, the enantiomeric excess (% ee) is lower than expected. How can I improve the purity?

Answer:

Low enantiomeric excess is often due to the co-precipitation of the undesired diastereomer.[2]

  • Possible Cause: Similar Solubilities of Diastereomeric Salts. The chosen solvent may not provide a sufficient difference in solubility between the two diastereomeric salts.

    • Solution: A thorough solvent screening is crucial. Test a range of solvents with varying polarities.[3]

  • Possible Cause: Cooling Rate is Too Fast. Rapid cooling can lead to the entrapment of impurities and the co-crystallization of the more soluble diastereomer.

    • Solution: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[1]

  • Solution: Recrystallization. The most effective way to improve the purity of the diastereomeric salt is to perform one or more recrystallizations.[2] Dissolve the obtained salt in a minimal amount of hot solvent and allow it to recrystallize slowly. Each recrystallization step should increase the diastereomeric excess.

Data Presentation

The choice of resolving agent significantly impacts the efficiency of the resolution. The following table summarizes the enantiomeric excess (e.e.) and yield for the resolution of 2-phenylbutyric acid with various chiral amino alcohols derived from amino acids.

Resolving Agente.e. (Configuration)Yield (%)
2 37 (S)55
3 50 (S)25
5 80 (S)54
6 67 (R)57
7 76 (S)61
8 39 (R)43
12 62 (R)35

Data sourced from a study on the resolution of 2-phenylbutyric acid with a series of chiral amino alcohols.[6]

Experimental Protocols

Key Experiment: Resolution of Racemic 2-Phenylbutyric Acid via Diastereomeric Salt Formation

Objective: To separate the enantiomers of racemic 2-phenylbutyric acid using (R)-(+)-1-phenylethylamine as the resolving agent.

Materials:

  • Racemic 2-phenylbutyric acid

  • (R)-(+)-1-phenylethylamine

  • Ethanol (B145695) (or other suitable solvent)

  • 10% aqueous HCl

  • Ether

  • Anhydrous magnesium sulfate

Methodology:

  • Diastereomeric Salt Formation and Crystallization: a. Dissolve the racemic 2-phenylbutyric acid in hot ethanol in an Erlenmeyer flask.[1] b. In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in hot ethanol.[1] c. Slowly add the amine solution to the acid solution with stirring.[1] d. Allow the mixture to cool slowly to room temperature to induce the crystallization of one of the diastereomeric salts.[1] e. Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 20 minutes to maximize the yield.[1] f. Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.[1]

  • Recrystallization for Purity Enhancement (Optional but Recommended): a. Dissolve the collected crystals in a minimal amount of hot ethanol. b. Allow the solution to cool slowly to room temperature, then in an ice bath. c. Collect the purified crystals by vacuum filtration.

  • Liberation of the Enantiomerically Enriched 2-Phenylbutyric Acid: a. Suspend the crystalline diastereomeric salt in water.[1] b. Add 10% aqueous HCl dropwise until the solution is acidic (pH ~2) to liberate the 2-phenylbutyric acid.[1] c. Extract the liberated acid with ether (perform at least three extractions).[1] d. Combine the organic layers and dry over anhydrous magnesium sulfate.[1] e. Filter and evaporate the solvent under reduced pressure to yield the enantiomerically enriched 2-phenylbutyric acid.[1]

  • Analysis: a. Determine the yield of the enriched acid. b. Determine the enantiomeric excess (% ee) of the product using chiral HPLC.

Visualizations

G process process decision decision issue issue solution solution startend startend start Start Resolution form_salt Form Diastereomeric Salt in Hot Solvent start->form_salt cool Cool Solution Slowly form_salt->cool crystals Crystals Formed? cool->crystals oil Oiling Out? cool->oil filter Filter Crystals crystals->filter Yes no_crystals No Crystals crystals->no_crystals No oil->crystals No oiling_out Oiling Out oil->oiling_out Yes check_ee Check % ee filter->check_ee ee_ok ee > 95%? check_ee->ee_ok liberate Liberate Acid ee_ok->liberate Yes low_ee Low ee ee_ok->low_ee No end Enriched Product liberate->end sol_no_xtal Increase Concentration Add Anti-Solvent Scratch/Seed no_crystals->sol_no_xtal sol_oil Dilute Solution Slower Cooling Change Solvent oiling_out->sol_oil sol_low_ee Recrystallize Salt low_ee->sol_low_ee sol_no_xtal->form_salt sol_oil->form_salt sol_low_ee->filter

Caption: Troubleshooting workflow for diastereomeric salt crystallization.

G cluster_0 reagent reagent process process product product mixture mixture racemic_acid Racemic 2-Phenylbutyric Acid dissolve Dissolve in Hot Ethanol racemic_acid->dissolve chiral_base (R)-(+)-1-Phenylethylamine chiral_base->dissolve salt_mixture Mixture of Diastereomeric Salts (R,R) and (S,R) dissolve->salt_mixture crystallize Cool Slowly & Filter salt_mixture->crystallize less_soluble Less Soluble Salt (e.g., R,R) crystallize->less_soluble mother_liquor Mother Liquor with More Soluble Salt (e.g., S,R) crystallize->mother_liquor acidify Acidify (HCl) less_soluble->acidify final_product Enriched (R)-2-Phenylbutyric Acid acidify->final_product

Caption: Experimental workflow for classical resolution.

References

Technical Support Center: Enhancing the Efficiency of (S)-(+)-2-Phenylbutyric Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient production of (S)-(+)-2-Phenylbutyric acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing enantiomerically pure this compound?

A1: The main strategies include classical chemical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and asymmetric synthesis, primarily through asymmetric hydrogenation. Each method offers distinct advantages and challenges in terms of yield, enantiomeric excess (ee), scalability, and cost.

Q2: Which method is most suitable for large-scale production?

A2: Classical resolution via diastereomeric salt formation is a well-established and often cost-effective method for large-scale separations.[1][2] However, it can be labor-intensive and requires efficient recycling of the resolving agent to be economical.[2] Asymmetric hydrogenation can also be highly efficient for large-scale synthesis, provided an effective catalyst is identified.

Q3: How do I choose the best resolving agent for diastereomeric salt crystallization?

A3: The choice of resolving agent is critical and often requires empirical screening.[1] An effective resolving agent should form a stable crystalline salt with one enantiomer of the racemic acid, with a significant difference in solubility between the two resulting diastereomeric salts.[3] Commonly used resolving agents for carboxylic acids are chiral amines, such as (R)-(+)-1-phenylethylamine.[4]

Q4: What factors influence the enantioselectivity of an enzymatic resolution?

A4: Several factors can impact the enantioselectivity of an enzymatic resolution, including the choice of enzyme, solvent, temperature, and pH.[5] Screening different lipases or esterases is a common starting point.[5] Lowering the reaction temperature can sometimes increase enantioselectivity, though it may decrease the reaction rate.[5] The nature of the organic solvent can also significantly affect enzyme performance.[5]

Q5: Can I achieve a yield greater than 50% with a kinetic resolution?

A5: In a standard kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%, as the other enantiomer is left unreacted. To overcome this, a process known as dynamic kinetic resolution (DKR) can be employed. DKR combines the kinetic resolution with in-situ racemization of the undesired enantiomer, allowing for a theoretical yield of up to 100%.

Troubleshooting Guides

Classical Resolution via Diastereomeric Salt Crystallization
Problem Possible Cause Solution
No crystallization occurs. The diastereomeric salt is too soluble in the chosen solvent.- Concentrate the solution by carefully evaporating some of the solvent.- Add an anti-solvent (a solvent in which the salt is less soluble) dropwise to induce precipitation.- Lower the crystallization temperature.- Add seed crystals of the desired diastereomeric salt.[6]
An oil or gum forms instead of crystals ("oiling out"). The solution is too supersaturated, or the crystallization temperature is too high.- Dilute the solution with more solvent.- Slow down the cooling rate to allow for more ordered crystal growth.- Choose a solvent system where crystallization can occur at a lower temperature.[1]
Low diastereomeric excess (de) of the crystallized salt. - The resolving agent is not very effective.- Crystallization occurred too quickly, trapping the undesired diastereomer.- Screen for a more effective resolving agent.- Slow down the crystallization process by reducing the cooling rate or using a slower solvent evaporation method.[1]
Low yield of the desired diastereomeric salt. The desired salt has significant solubility in the mother liquor.- Optimize the solvent system to minimize the solubility of the target salt.- Lower the final crystallization temperature to decrease solubility.- Ensure crystallization is complete before filtration.[1]
Enzymatic Kinetic Resolution
Problem Possible Cause Solution
Low enantiomeric excess (ee). - The chosen enzyme has low intrinsic selectivity for the substrate.- Suboptimal reaction conditions (temperature, pH, solvent).- Screen a variety of commercially available lipases or esterases.- Optimize the reaction temperature; lower temperatures often improve enantioselectivity.- Adjust the pH of the reaction medium if using an aqueous system.- Screen different organic solvents, as they can significantly influence enzyme selectivity.[5]
Slow or incomplete reaction. - Low enzyme activity under the chosen conditions.- Enzyme inhibition by the substrate or product.- Increase the enzyme loading.- Optimize temperature and pH for enzyme activity.- If substrate/product inhibition is suspected, consider a fed-batch approach for the substrate or in-situ product removal.
Difficulty in separating the product from the unreacted enantiomer. The physical properties of the product (e.g., ester) and the starting material (acid) are too similar for easy separation.- Ensure the reaction goes to approximately 50% conversion for easier separation.- Use a different ester substrate (e.g., a longer chain alcohol) that may alter the physical properties of the resulting ester product, facilitating separation by chromatography or distillation.
Asymmetric Hydrogenation
Problem Possible Cause Solution
Low enantiomeric excess (ee). - Ineffective chiral ligand.- Suboptimal reaction conditions (pressure, temperature, solvent).- Screen different chiral ligands (e.g., various BINAP derivatives).- Optimize hydrogen pressure and reaction temperature.- The choice of solvent can have a significant impact on enantioselectivity.[7]
Low conversion or slow reaction rate. - Catalyst deactivation or poisoning.- Insufficient hydrogen pressure or temperature.- Ensure the substrate and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).- Increase hydrogen pressure and/or temperature.- Increase the catalyst loading.
Inconsistent results between batches. - Variation in catalyst quality or preparation.- Trace impurities in the substrate or solvent.- Inconsistent reaction setup (e.g., temperature or pressure fluctuations).- Use a consistent source and batch of catalyst, or standardize the catalyst preparation procedure.- Purify the substrate and distill the solvent before use.- Ensure accurate and stable control of reaction parameters.[8]

Data Presentation: Comparison of Production Methods

Method Typical Reagents/Catalyst Typical Yield (%) Typical Enantiomeric Excess (ee) (%) Advantages Disadvantages
Diastereomeric Salt Resolution Racemic 2-phenylbutyric acid, Chiral amine (e.g., (R)-(+)-1-phenylethylamine)30-45 (per cycle)>95- Well-established and scalable.- Can achieve high enantiopurity with optimization.- Theoretical max yield of 50% per resolution.- Can be labor-intensive.- Requires screening of resolving agents and solvents.
Enzymatic Kinetic Resolution Racemic 2-phenylbutyric acid or its ester, Lipase (B570770) (e.g., Candida antarctica Lipase B)40-48>99- High enantioselectivity.- Mild reaction conditions.- Environmentally friendly ("green chemistry").- Theoretical max yield of 50% without DKR.- Enzyme cost and stability can be a factor.- Requires screening of enzymes and conditions.
Asymmetric Hydrogenation Prochiral precursor (e.g., 2-phenyl-2-butenoic acid), Chiral catalyst (e.g., Ru-BINAP)>90>95- High yield and enantioselectivity.- Atom economical.- Potentially very efficient for large scale.- High cost of chiral catalysts.- Requires screening of catalysts, ligands, and conditions.- May require high pressure equipment.

Note: Yields and ee values are highly dependent on the specific substrate, reagents, and reaction conditions and should be considered as representative examples.

Experimental Protocols

Classical Resolution of Racemic 2-Phenylbutyric Acid via Diastereomeric Salt Formation

This protocol is adapted from procedures for resolving racemic carboxylic acids using a chiral amine.[4][9][10]

Materials:

  • Racemic 2-phenylbutyric acid

  • (R)-(+)-1-phenylethylamine

  • Ethanol (B145695) (or other suitable solvent)

  • 6M Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • Salt Formation: a. In a 250 mL Erlenmeyer flask, dissolve racemic 2-phenylbutyric acid (e.g., 10 g, 60.9 mmol) in hot ethanol (e.g., 100 mL). b. In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine (e.g., 7.38 g, 60.9 mmol) in hot ethanol (e.g., 50 mL). c. Slowly add the warm amine solution to the stirred acid solution. d. Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may improve the yield.

  • Isolation of Diastereomeric Salt: a. Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol. b. The solid is the less soluble diastereomeric salt. The mother liquor contains the more soluble diastereomer. c. The diastereomeric excess of the salt can be improved by recrystallization from the same solvent.

  • Liberation of this compound: a. Suspend the crystallized diastereomeric salt in water and add diethyl ether. b. Cool the mixture in an ice bath and acidify to pH 1-2 by the dropwise addition of 6M HCl with vigorous stirring. c. Separate the layers in a separatory funnel. Extract the aqueous layer with two additional portions of diethyl ether. d. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-phenylbutyric acid.

  • Analysis: a. Determine the yield and melting point. b. Measure the optical rotation using a polarimeter. c. Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral alcohol followed by GC or NMR analysis.

Enzymatic Kinetic Resolution of Ethyl 2-Phenylbutyrate

This protocol is based on typical lipase-catalyzed resolutions of chiral esters.[7]

Materials:

  • Racemic ethyl 2-phenylbutyrate

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., isooctane (B107328) or toluene)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

Procedure:

  • Enzymatic Hydrolysis: a. To a flask, add racemic ethyl 2-phenylbutyrate (e.g., 1 g, 5.2 mmol), phosphate buffer (e.g., 25 mL), and an organic solvent (e.g., 25 mL) to create a biphasic system. b. Add the immobilized lipase (e.g., 100 mg). c. Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC. d. Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted ester and the produced acid.

  • Work-up and Separation: a. Filter off the immobilized enzyme. The enzyme can be washed with solvent and reused. b. Separate the organic and aqueous layers. c. The aqueous layer contains the sodium salt of the resolved (S)-2-phenylbutyric acid. Acidify the aqueous layer with HCl to pH 1-2 and extract the acid with diethyl ether. Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to obtain this compound. d. The organic layer contains the unreacted (R)-ethyl 2-phenylbutyrate. Wash the organic layer with saturated sodium bicarbonate solution to remove any residual acid, dry over anhydrous sodium sulfate, and evaporate the solvent to recover the (R)-ester.

  • Analysis: a. Determine the yield of the recovered acid and ester. b. Determine the enantiomeric excess of both the acid and the ester by chiral HPLC or GC.

Asymmetric Hydrogenation of 2-Phenyl-2-butenoic Acid

This protocol is a generalized procedure based on Ru-BINAP catalyzed asymmetric hydrogenations.[3][7]

Materials:

  • 2-Phenyl-2-butenoic acid (or its methyl/ethyl ester)

  • Chiral Ruthenium catalyst, e.g., [Ru(OAc)₂( (S)-BINAP )]

  • Anhydrous, degassed methanol (B129727)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • Reaction Setup: a. In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the substrate, 2-phenyl-2-butenoic acid (e.g., 1 g, 6.16 mmol) and the chiral ruthenium catalyst (e.g., 0.1-1 mol%). b. Add anhydrous, degassed methanol (e.g., 20 mL). c. Seal the liner inside the autoclave.

  • Hydrogenation: a. Purge the autoclave several times with hydrogen gas. b. Pressurize the vessel with hydrogen to the desired pressure (e.g., 4-100 atm). c. Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C). d. Monitor the reaction progress by hydrogen uptake or by analyzing aliquots (if the setup allows for safe sampling) via HPLC or GC. e. Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure.

  • Work-up and Purification: a. Remove the solvent from the reaction mixture under reduced pressure. b. The crude product can be purified by column chromatography or crystallization to remove the catalyst and any byproducts.

  • Analysis: a. Determine the yield of the purified this compound. b. Determine the enantiomeric excess by chiral HPLC.

Visualizations

Classical_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation & Liberation racemic_acid Racemic 2-Phenylbutyric Acid dissolve Dissolve in Hot Solvent racemic_acid->dissolve resolving_agent Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) resolving_agent->dissolve mix Mix Solutions dissolve->mix cool Cool Slowly mix->cool crystallize Crystallization of Less Soluble Diastereomer cool->crystallize filter Filter crystallize->filter mother_liquor Mother Liquor (More Soluble Diastereomer) filter->mother_liquor crystals Diastereomeric Crystals filter->crystals acidify Acidify (HCl) crystals->acidify extract Extract with Ether acidify->extract product This compound extract->product

Caption: Workflow for Classical Resolution via Diastereomeric Salt Crystallization.

Enzymatic_Resolution_Workflow cluster_workup Product Separation racemic_ester Racemic Ethyl 2-Phenylbutyrate reaction Enzymatic Hydrolysis (Monitor to ~50% conversion) racemic_ester->reaction enzyme Immobilized Lipase enzyme->reaction buffer Buffer/Solvent System buffer->reaction separation Separate Enzyme (Filtration) reaction->separation aqueous_phase Aqueous Phase ((S)-Acid Salt) separation->aqueous_phase organic_phase Organic Phase ((R)-Ester) separation->organic_phase acidify Acidify & Extract aqueous_phase->acidify wash Wash & Evaporate organic_phase->wash s_product This compound acidify->s_product r_product (R)-(-)-Ethyl 2-Phenylbutyrate wash->r_product

Caption: Workflow for Enzymatic Kinetic Resolution.

Asymmetric_Hydrogenation_Workflow substrate Prochiral Substrate (2-Phenyl-2-butenoic Acid) autoclave Charge Autoclave (Inert Atmosphere) substrate->autoclave catalyst Chiral Catalyst (e.g., Ru-(S)-BINAP) catalyst->autoclave solvent Anhydrous Solvent solvent->autoclave hydrogenation Hydrogenation (H₂, Pressure, Temp) autoclave->hydrogenation workup Solvent Removal & Purification hydrogenation->workup product This compound workup->product

Caption: Workflow for Asymmetric Hydrogenation.

References

Technical Support Center: Troubleshooting Laboratory Experiments and Optimizing Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during key laboratory experiments. Detailed protocols and visual workflows are also provided to assist in optimizing your experimental success.

Table of Contents

  • Troubleshooting Guides & FAQs

    • Western Blot

    • Polymerase Chain Reaction (PCR)

    • Enzyme-Linked Immunosorbent Assay (ELISA)

    • Cell Culture

  • Experimental Protocols

    • Western Blot Protocol

    • Real-Time PCR (qPCR) Protocol for Gene Expression Analysis

    • Sandwich ELISA Protocol for Protein Quantification

    • Adherent Cell Culture Protocol

  • Signaling Pathways in Drug Development

    • EGFR Signaling Pathway

    • mTOR Signaling Pathway

    • NF-κB Signaling Pathway

Troubleshooting Guides & FAQs

This section provides solutions to common problems encountered in various laboratory techniques.

Western Blot

FAQs

  • Q: Why is there no signal or a very weak signal on my Western Blot?

    • A: This could be due to several factors including issues with the primary or secondary antibody, insufficient protein load, or problems with the transfer process. Ensure your antibodies are active and used at the recommended concentration. You can verify transfer efficiency by staining the membrane with Ponceau S after transfer. Also, confirm that your target protein is abundant in your sample or consider loading more protein.[1][2]

  • Q: What causes high background on my Western Blot?

    • A: High background can result from insufficient blocking, an overly concentrated antibody, or inadequate washing.[2] To troubleshoot, try extending the blocking time, using a different blocking agent (e.g., BSA instead of milk), increasing the number and duration of wash steps, or reducing the antibody concentration.[1][2]

  • Q: Why do I see non-specific bands?

    • A: Non-specific bands can be caused by the primary antibody recognizing other proteins, too high a concentration of the secondary antibody, or sample degradation.[2] Consider optimizing the primary antibody concentration and incubation time. Ensure your samples are properly prepared and stored to prevent degradation. Running a secondary antibody-only control can help determine if the non-specific bands are from the secondary antibody.

Troubleshooting Summary Table

ProblemPossible CauseRecommended Solution
No/Weak Signal Inactive/improperly diluted antibodyUse fresh antibody dilutions; optimize antibody concentration.
Inefficient protein transferCheck transfer efficiency with Ponceau S staining; optimize transfer time and voltage.
Low target protein abundanceIncrease protein load; use a positive control.[1]
High Background Insufficient blockingIncrease blocking time or change blocking agent.[2]
Antibody concentration too highReduce primary or secondary antibody concentration.
Inadequate washingIncrease the number and duration of wash steps.[2]
Non-Specific Bands Primary antibody cross-reactivityOptimize primary antibody concentration and incubation time.
Secondary antibody non-specificityRun a secondary antibody control; use a more specific secondary antibody.
Sample degradationUse fresh samples with protease inhibitors.

Western Blot Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_transfer Transfer cluster_detection Detection Sample_Prep Sample Lysis & Protein Quantification Gel_Electrophoresis SDS-PAGE Sample_Prep->Gel_Electrophoresis Transfer Protein Transfer to Membrane Gel_Electrophoresis->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection PCR_Troubleshooting Start PCR Fails Check_Template Check Template DNA (Concentration & Purity) Start->Check_Template Check_Primers Check Primers (Design & Integrity) Check_Template->Check_Primers Template OK Successful_PCR Successful PCR Check_Template->Successful_PCR Template Issue Fixed Check_Reagents Check Reagents (Polymerase, dNTPs, Buffer) Check_Primers->Check_Reagents Primers OK Redesign_Primers Redesign Primers Check_Primers->Redesign_Primers Primer Issue Optimize_Annealing Optimize Annealing Temperature Check_Reagents->Optimize_Annealing Reagents OK Check_Reagents->Successful_PCR Reagent Issue Fixed Optimize_Annealing->Successful_PCR Optimized Redesign_Primers->Successful_PCR New Primers Work EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation mTOR_Signaling Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis, Cell Growth mTORC1->Protein_Synthesis NFkB_Signaling Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Gene_Expression Gene Expression (Inflammation, Survival) NFkB->Gene_Expression Translocates to Nucleus

References

Technical Support Center: Industrial Scale-Up of (S)-(+)-2-Phenylbutyric Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial scale-up of (S)-(+)-2-Phenylbutyric acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for producing enantiomerically pure this compound?

A1: The main industrial routes to this compound are:

  • Chiral Resolution: This is a common method that involves separating a racemic mixture of 2-phenylbutyric acid.[1][2] This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[1][2]

  • Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired (S)-enantiomer.[3] This approach is favored for its mild reaction conditions and high selectivity.

  • Asymmetric Synthesis: This involves synthesizing the (S)-enantiomer directly using chiral catalysts or auxiliaries. While potentially more efficient by avoiding the loss of 50% of the material inherent in resolution, developing a robust and cost-effective asymmetric synthesis can be challenging.

Q2: Why is the (S)-enantiomer of 2-Phenylbutyric acid of particular interest?

A2: The (S)-enantiomer of 2-Phenylbutyric acid is a key intermediate in the synthesis of various pharmaceuticals. For instance, it is used in the production of Indobufen, an anti-platelet drug, where the (S)-isomer exhibits the desired therapeutic activity. Using a single enantiomer can lead to a better therapeutic index, reduced side effects, and a lower required dosage compared to the racemic mixture.

Q3: What are the critical quality attributes for this compound in pharmaceutical applications?

A3: For pharmaceutical use, the critical quality attributes include:

  • High Enantiomeric Purity (typically >99% ee): To ensure the desired therapeutic effect and minimize potential side effects from the other enantiomer.

  • High Chemical Purity: To avoid the presence of impurities that could affect the safety and efficacy of the final drug product.

  • Low Residual Solvents: Solvents used in the synthesis and purification must be below the limits specified by regulatory bodies like the ICH.

  • Controlled Polymorphic Form: The crystalline form of the final product can affect its physical properties, such as solubility and stability.

Q4: What safety precautions should be taken when handling 2-Phenylbutyric acid on an industrial scale?

A4: 2-Phenylbutyric acid is classified as harmful if swallowed and can cause skin and eye irritation.[4][5][6] When handling this compound, especially on a large scale, it is crucial to:

  • Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and lab coats.[7]

  • Work in a well-ventilated area to avoid inhalation of dust or vapors.[4][6]

  • Have safety data sheets (SDS) readily available for all chemicals used.[4][5][6][7][8]

  • Implement proper grounding and bonding procedures to prevent static discharge, as combustible dusts can be an explosion hazard.

  • Have emergency procedures in place for spills and accidental exposure.[4][6]

Troubleshooting Guides

Section 1: Enzymatic Kinetic Resolution
Problem Potential Cause Troubleshooting Steps
Low Yield (<50%) Incomplete reaction.- Optimize Reaction Time: Monitor the reaction progress using HPLC or GC to determine the optimal time for ~50% conversion. - Check Enzyme Activity: Ensure the enzyme is not denatured or inhibited. Consider adding a fresh batch of enzyme. - Sub-optimal Conditions: Verify and optimize pH, temperature, and solvent conditions for the specific lipase (B570770) being used.[3]
Poor recovery during work-up.- Extraction Efficiency: Ensure the pH adjustment is optimal for separating the acid and ester. Perform multiple extractions with an appropriate solvent. - Distillation/Crystallization Losses: Optimize the purification procedure to minimize product loss.
Low Enantiomeric Excess (ee) Poor enzyme selectivity.- Enzyme Screening: Test different lipases, as selectivity can vary significantly. - Optimize Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity.[9] - Solvent Choice: The solvent can influence enzyme conformation and selectivity. Screen a range of organic solvents.
Reaction has proceeded beyond 50% conversion.- Reaction Monitoring: Closely monitor the reaction and stop it as close to 50% conversion as possible to maximize the ee of both the product and the remaining substrate.
Enzyme Deactivation Denaturation due to pH or temperature extremes.- Maintain Optimal Conditions: Ensure the reaction is carried out within the recommended pH and temperature range for the enzyme.[3]
Presence of inhibitors in the substrate or solvent.- Substrate Purity: Use high-purity starting materials. - Solvent Purity: Ensure the solvent is free from impurities that could inhibit the enzyme.
Mechanical stress on immobilized enzyme.- Agitation Method: Use gentle agitation to avoid damaging the enzyme support, especially in stirred tank reactors. A packed-bed or loop reactor can be a better alternative for large-scale operations.[10]
Section 2: Chiral Resolution via Diastereomeric Salt Crystallization
Problem Potential Cause Troubleshooting Steps
Failure to Crystallize Salts are too soluble in the chosen solvent.- Solvent Screening: Test a range of solvents with varying polarities.[11] - Increase Concentration: Carefully evaporate some of the solvent. - Anti-Solvent Addition: Slowly add an anti-solvent in which the salts are less soluble to induce precipitation.[11]
Insufficient supersaturation.- Lower Temperature: Gradually cool the solution to a lower temperature.[11] - Seeding: Add a small amount of seed crystals of the desired diastereomeric salt to initiate crystallization.[11]
Low Diastereomeric Excess (de) Co-crystallization of both diastereomers.- Optimize Solvent: The choice of solvent is critical for maximizing the solubility difference between the two diastereomers.[11] - Controlled Cooling: Employ a slow and controlled cooling profile to allow for selective crystallization of the less soluble diastereomer.[11]
Incorrect stoichiometry of the resolving agent.- Verify Stoichiometry: Ensure the correct molar ratio of the racemic acid to the resolving agent is used.
Low Yield of Desired Diastereomer The desired salt is too soluble in the mother liquor.- Optimize Solvent and Temperature: Screen for a solvent that minimizes the solubility of the target salt and experiment with lower final crystallization temperatures.[11]
Premature isolation.- Allow Sufficient Time: Ensure the crystallization process has reached equilibrium before filtering.
Oiling Out High level of supersaturation.- Use a More Dilute Solution: Reduce the initial concentration of the salts. - Slower Cooling Rate: Cool the solution more slowly. - Slower Anti-Solvent Addition: Add any anti-solvent at a much slower rate.[11]
Crystallization temperature is too high.- Adjust Temperature: Find a solvent system that allows crystallization to occur at a lower temperature.

Data Presentation

Table 1: Comparison of Chiral Resolution Methods for 2-Phenylbutyric Acid

MethodResolving AgentSolventTypical Enantiomeric Excess (ee) of (S)-acidReference
Diastereomeric Salt Crystallization(S)-(-)-2-amino-1,1-bis(4-tolyl)-2-phenyl-1-ethanolMethanol>90%[12]
Diastereomeric Salt CrystallizationPhenylglycine derivativesMethanolHigh (S-values ~0.9)[12]
Diastereomeric Salt CrystallizationPhenylalanine derivativesMethanolHigh (S-values ~0.9)[12]
Enzymatic Kinetic ResolutionLipase from Candida antarcticaBuffer/Organic co-solvent≥96%

Table 2: Physical and Safety Data for 2-Phenylbutyric Acid

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₂[7]
Molecular Weight164.20 g/mol [7]
Melting Point39-42 °C[7]
Boiling Point270-272 °C[7]
Flash Point113 °C[7]
Hazard StatementsH302 (Harmful if swallowed)[7]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic 2-Phenylbutyrate

Objective: To obtain this compound via lipase-catalyzed hydrolysis of its racemic ester.

Materials:

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a biphasic system containing the phosphate buffer and the organic co-solvent.

  • Substrate Addition: Add the racemic 2-phenylbutyrate to the reactor.

  • pH and Temperature Control: Adjust the temperature to the optimal range for the enzyme (typically 30-40 °C) and the pH to 7.0.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Reaction Monitoring: Start agitation and monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC. Maintain the pH at 7.0 by the controlled addition of sodium hydroxide solution.

  • Reaction Termination: Stop the reaction when approximately 50% conversion is reached by filtering off the immobilized enzyme. The enzyme can be washed and reused.

  • Work-up: a. Separate the aqueous and organic layers. b. Acidify the aqueous layer with hydrochloric acid to a pH of ~2 to protonate the (S)-2-phenylbutyric acid. c. Extract the aqueous layer multiple times with ethyl acetate. d. Combine the organic extracts and dry over anhydrous magnesium sulfate. e. Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by crystallization or distillation to achieve the desired chemical and enantiomeric purity.

Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization

Objective: To isolate this compound from a racemic mixture using a chiral resolving agent.

Materials:

  • Racemic 2-Phenylbutyric acid

  • Chiral resolving agent (e.g., (S)-(-)-2-amino-1,1-bis(4-tolyl)-2-phenyl-1-ethanol)

  • Methanol

  • Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Salt Formation: In a suitable reactor, dissolve one equivalent of racemic 2-phenylbutyric acid and one equivalent of the chiral resolving agent in hot methanol.[12]

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can improve the yield.

  • Isolation of Diastereomer: Collect the crystals by filtration and wash them with a small amount of cold methanol. The mother liquor contains the more soluble diastereomer.

  • Enantiomeric Purity Check: Determine the diastereomeric excess of the crystallized salt using HPLC or NMR. If necessary, recrystallize the salt to improve purity.

  • Liberation of the Enantiomer: a. Suspend the diastereomeric salt in a mixture of water and ethyl acetate. b. Acidify the mixture with hydrochloric acid to a pH of ~2 to protonate the carboxylic acid and the amine of the resolving agent. c. Separate the organic layer, which contains the this compound. d. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting this compound by crystallization or distillation.

Mandatory Visualizations

experimental_workflow_enzymatic_resolution cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification racemic_ester Racemic 2-Phenylbutyrate reaction_vessel Biphasic System (Buffer/Organic Solvent) racemic_ester->reaction_vessel lipase Immobilized Lipase lipase->reaction_vessel monitoring Reaction Monitoring (Chiral HPLC) reaction_vessel->monitoring ~50% Conversion filtration Filter off Enzyme monitoring->filtration separation Separate Layers filtration->separation acidification Acidify Aqueous Layer separation->acidification Aqueous Layer extraction Extract with Ethyl Acetate acidification->extraction purification Purify (Crystallization/ Distillation) extraction->purification s_acid This compound purification->s_acid

Caption: Workflow for the enzymatic kinetic resolution of racemic 2-phenylbutyrate.

experimental_workflow_chiral_resolution cluster_salt_formation Diastereomeric Salt Formation cluster_separation Separation & Liberation racemic_acid Racemic 2-Phenylbutyric Acid dissolution Dissolve in Hot Methanol racemic_acid->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution crystallization Cool to Crystallize Less Soluble Diastereomer dissolution->crystallization filtration Filter Crystals crystallization->filtration liberation Liberate Acid (Acidification & Extraction) filtration->liberation Crystals purification Purify (Crystallization/ Distillation) liberation->purification s_acid This compound purification->s_acid

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

References

Validation & Comparative

Validating the Purity of (S)-(+)-2-Phenylbutyric Acid: A Comparative Guide to Chiral Chromatography and Electrophoresis Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds is a critical aspect of quality control and regulatory compliance. (S)-(+)-2-Phenylbutyric acid, a key chiral building block in the synthesis of various pharmaceuticals, requires robust analytical methods to accurately quantify its enantiomeric excess. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) for the validation of this compound purity, supported by experimental data and detailed protocols.

Performance Comparison of Chiral Separation Techniques

The selection of an appropriate analytical technique for chiral separation depends on various factors, including desired resolution, analysis time, solvent consumption, and sample characteristics. Below is a comparative summary of typical performance parameters for the analysis of 2-phenylbutyric acid enantiomers using chiral HPLC, SFC, and CE.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Chiral Selector Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H)Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H)Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin)
Typical Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic acidCO₂/Methanol/Additive (e.g., Isopropylamine)Phosphate (B84403) buffer with chiral selector
Typical Flow Rate 1.0 mL/min3.0 mL/minNot applicable (electroosmotic flow)
Analysis Time 10 - 20 minutes< 10 minutes15 - 30 minutes
Resolution (Rs) > 2.0> 2.0Variable, can achieve high resolution
Limit of Detection (LOD) ~0.1 µg/mL~0.1 µg/mL~1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.3 µg/mL~3 µg/mL
Advantages Well-established, robust, wide range of available columnsFast analysis, reduced organic solvent consumption, "green" techniqueHigh efficiency, low sample and reagent consumption
Disadvantages Higher organic solvent consumption, longer analysis time than SFCRequires specialized instrumentationCan be less robust than HPLC, lower sensitivity for some analytes

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and laboratory conditions.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical method for the enantiomeric separation of 2-phenylbutyric acid using a polysaccharide-based chiral stationary phase.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Racemic 2-phenylbutyric acid standard

  • This compound sample

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, Isopropanol, and Trifluoroacetic acid in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of racemic 2-phenylbutyric acid at a concentration of 1.0 mg/mL in the mobile phase.

    • Prepare a sample solution of this compound at a concentration of 1.0 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

    • Inject the this compound sample to determine its purity.

  • Data Analysis: Calculate the enantiomeric purity of the this compound sample using the peak areas of the two enantiomers in the chromatogram.

Chiral Supercritical Fluid Chromatography (SFC)

This protocol outlines a rapid method for the enantiomeric separation of 2-phenylbutyric acid using SFC.

Instrumentation and Materials:

  • SFC system with a UV detector

  • Chiral Column: Chiralpak® AD-H (150 x 4.6 mm, 5 µm)

  • Racemic 2-phenylbutyric acid standard

  • This compound sample

  • Supercritical CO₂

  • HPLC-grade Methanol

  • Isopropylamine (IPA)

Procedure:

  • Mobile Phase Preparation: The mobile phase consists of supercritical CO₂ and a modifier of Methanol with 0.1% Isopropylamine.

  • Standard and Sample Preparation:

    • Prepare a stock solution of racemic 2-phenylbutyric acid at a concentration of 1.0 mg/mL in Methanol.

    • Prepare a sample solution of this compound at a concentration of 1.0 mg/mL in Methanol.

  • Chromatographic Conditions:

    • Flow Rate: 3.0 mL/min

    • Column Temperature: 40 °C

    • Back Pressure: 150 bar

    • Detection Wavelength: 210 nm

    • Injection Volume: 5 µL

    • Gradient: Isocratic with 15% Methanol (containing 0.1% IPA).

  • Analysis:

    • Equilibrate the column with the mobile phase.

    • Inject the racemic standard to identify the retention times of the enantiomers.

    • Inject the this compound sample.

  • Data Analysis: Determine the enantiomeric purity based on the peak areas.

Chiral Capillary Electrophoresis (CE)

This protocol provides a method for the enantiomeric separation of 2-phenylbutyric acid using a cyclodextrin (B1172386) chiral selector.[1]

Instrumentation and Materials:

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

  • Racemic 2-phenylbutyric acid standard

  • This compound sample

  • Sodium phosphate monobasic

  • Sodium phosphate dibasic

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

Procedure:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 7.0. Dissolve the required amount of Hydroxypropyl-β-cyclodextrin (e.g., 15 mM) in the buffer.

  • Standard and Sample Preparation:

    • Prepare a stock solution of racemic 2-phenylbutyric acid at 1.0 mg/mL in the buffer.

    • Prepare a sample solution of this compound at 1.0 mg/mL in the buffer.

  • Electrophoretic Conditions:

    • Voltage: 20 kV

    • Capillary Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Analysis:

    • Rinse the capillary with 0.1 M NaOH, water, and then the running buffer.

    • Inject the racemic standard.

    • Inject the this compound sample.

  • Data Analysis: Calculate the enantiomeric purity from the corrected peak areas.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the logical workflows for method development and sample analysis.

Chiral_Method_Development_Workflow cluster_0 Method Development Define Analyte Define Analyte Select Chiral Selector Select Chiral Selector Define Analyte->Select Chiral Selector Input Screen Mobile Phase Screen Mobile Phase Select Chiral Selector->Screen Mobile Phase Initial Screening Optimize Conditions Optimize Conditions Screen Mobile Phase->Optimize Conditions Iterative Process Validate Method Validate Method Optimize Conditions->Validate Method Final Method

Caption: A strategic workflow for chiral method development.

Sample_Analysis_Workflow Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup System Suitability Test System Suitability Test Instrument Setup->System Suitability Test System Suitability Test->Instrument Setup Fail Sample Injection Sample Injection System Suitability Test->Sample Injection Pass Data Acquisition Data Acquisition Sample Injection->Data Acquisition Data Processing & Purity Calculation Data Processing & Purity Calculation Data Acquisition->Data Processing & Purity Calculation Report Generation Report Generation Data Processing & Purity Calculation->Report Generation

Caption: Workflow for routine sample analysis and purity determination.

References

Comparative study of (S)-(+)-2-Phenylbutyric acid and its racemate

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of (S)-(+)-2-Phenylbutyric acid and its racemate for researchers, scientists, and drug development professionals. This guide provides supporting experimental data, detailed protocols, and workflow visualizations.

Introduction

In pharmaceutical sciences, the stereochemistry of a molecule is a critical determinant of its pharmacological and toxicological profile. Chiral compounds can exist as enantiomers, which are non-superimposable mirror images that often exhibit different biological activities. This guide presents a comparative study of the enantiomerically pure this compound and its corresponding racemate, a 1:1 mixture of the (S)- and (R)-enantiomers. We will explore their physicochemical properties, differential metabolism, and the experimental protocols necessary for their separation and analysis.

Physicochemical Properties

While enantiomers share many physical properties, they differ in their interaction with plane-polarized light. The racemate, being an equal mixture, is optically inactive. Key properties are summarized below.

PropertyThis compoundRacemic (±)-2-Phenylbutyric acid
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol 164.20 g/mol [1]
Appearance Colorless to light yellow liquid[2]White to yellowish crystalline solid[3][4]
Melting Point Not applicable (liquid at RT)47.5 °C[1]
Boiling Point 98-100 °C at 0.3 mmHg272.9 °C at 760 mmHg[2]
Density 1.055 g/mL at 25 °C1.03 g/cm³[4]
Optical Rotation [α]/D +92° (c=0.9 in toluene)0° (optically inactive)
Solubility Poorly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone[4]Poorly soluble in water; soluble in organic solvents[4]

Pharmacological Activity and Differential Metabolism

Racemic 2-phenylbutyric acid is a versatile intermediate in the pharmaceutical industry, used in the synthesis of drugs such as the breast cancer medication Tamoxifen and the cough suppressant Butethamate[5]. It is also utilized in research focused on fatty acid metabolism and its role in metabolic disorders[6][7].

The primary difference between the (S)-enantiomer and the racemate lies in their interaction with chiral biological systems, such as enzymes. Studies on the microbial degradation of 2-phenylbutyric acid (2-PBA) by the bacterium Xanthobacter flavus PA1 have revealed significant enantioselectivity.

  • Enantioselective Degradation: When exposed to the racemic mixture, the bacterium degrades the (S)-enantiomer much faster than the (R)-enantiomer[8].

  • Unidirectional Chiral Inversion: When the pure (S)-enantiomer is supplied as the sole carbon source, a unidirectional chiral inversion to the (R)-enantiomer is observed[8].

  • Metabolic Pathway: The degradation pathway for both enantiomers involves an initial oxidation of the alkyl side chain to form intermediates like 3-hydroxy-2-phenylbutanoic acid before the aromatic ring is cleaved[8].

This enantioselective metabolism underscores the importance of studying single enantiomers, as the presence of one can influence the metabolic fate of the other and potentially lead to different pharmacological or toxicological outcomes.

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic 2-Phenylbutyric Acid

Objective: To separate the (S)-(+)- and (R)-(-)-enantiomers from the racemic mixture via diastereomeric salt formation.

Methodology: This protocol is based on classical resolution techniques[9][10].

  • Diastereomeric Salt Formation:

    • Dissolve racemic 2-phenylbutyric acid in a minimal amount of a hot solvent (e.g., ethanol).

    • In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (R)-(+)-1-phenylethylamine, in the same hot solvent.

    • Slowly add the amine solution to the acid solution with constant stirring.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by suction filtration and wash them with a small volume of cold solvent to remove impurities. The enantiomeric excess of the salt can be improved by recrystallization[9].

  • Liberation of the Enantiomer:

    • Suspend the collected crystalline salt in water.

    • Acidify the suspension by adding 10% aqueous HCl until the pH is approximately 2. This protonates the carboxylate, breaking the salt.

    • Extract the liberated, enantiomerically enriched 2-phenylbutyric acid using an organic solvent like ether.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the final product[9].

Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC

Objective: To quantify the enantiomeric excess (% ee) of a resolved sample of 2-phenylbutyric acid.

Methodology: This protocol uses High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP)[11][].

  • Instrumentation and Conditions:

    • System: HPLC with a UV detector.

    • Column: A polysaccharide-based CSP column (e.g., CHIRALPAK® series) suitable for separating chiral acids.

    • Mobile Phase: An isocratic mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol) with a small amount of a strong acid (e.g., 0.1% trifluoroacetic acid) to suppress ionization. A typical ratio is Hexane:Isopropanol:TFA (95:5:0.1)[13].

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm or 254 nm[11][13].

    • Column Temperature: 25 °C.

  • Procedure:

    • Standard Preparation: Prepare a standard solution of the racemic 2-phenylbutyric acid in the mobile phase. This will be used to identify the retention times of both the (R) and (S) enantiomers.

    • Sample Preparation: Accurately weigh and dissolve the resolved sample in the mobile phase to a known concentration.

    • Injection: Inject equal volumes (e.g., 10 µL) of the racemate standard and the sample solution into the HPLC system.

  • Data Analysis:

    • Identify the two peaks in the chromatogram corresponding to the (S) and (R) enantiomers from the racemate injection.

    • Integrate the peak areas for each enantiomer in the sample chromatogram.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Mandatory Visualizations

cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation racemate Racemic (±)-2-PBA in Hot Ethanol mix Mix Solutions racemate->mix agent Chiral Resolving Agent ((R)-1-Phenylethylamine) agent->mix cool Slow Cooling & Fractional Crystallization mix->cool filter1 Suction Filtration cool->filter1 crystals Crystals of Less Soluble Diastereomeric Salt filter1->crystals filtrate Filtrate with More Soluble Diastereomeric Salt filter1->filtrate acidify Acidify with HCl (pH~2) crystals->acidify extract Extract with Ether acidify->extract final Pure (S)-(+)-2-PBA Enantiomer extract->final

Caption: Workflow for the chiral resolution of racemic 2-phenylbutyric acid (2-PBA).

sample Resolved 2-PBA Sample prepare Prepare Solution in Mobile Phase sample->prepare inject Inject into HPLC System prepare->inject column Separation on Chiral Stationary Phase Column inject->column detect UV Detection (254 nm) column->detect chromatogram Generate Chromatogram detect->chromatogram analyze Integrate Peak Areas (Area_S, Area_R) chromatogram->analyze calculate Calculate % Enantiomeric Excess %ee = (|S-R|/[S+R])*100 analyze->calculate cluster_S S-Enantiomer Path cluster_R R-Enantiomer Path racemate Racemic 2-PBA S_enantiomer (S)-2-PBA racemate->S_enantiomer R_enantiomer (R)-2-PBA racemate->R_enantiomer S_degradation Fast Degradation S_enantiomer->S_degradation S_inversion Chiral Inversion S_enantiomer->S_inversion metabolites Metabolites (e.g., 3-hydroxy-2-phenylbutanoic acid) S_degradation->metabolites S_inversion->R_enantiomer Unidirectional R_degradation Slow Degradation R_enantiomer->R_degradation R_degradation->metabolites

References

Efficacy Showdown: (S)-(+)-2-Phenylbutyric Acid vs. (R)-(-)-2-Phenylbutyric Acid - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the enantiomers of 2-Phenylbutyric acid, delving into their established and potential differential efficacies. While direct comparative data remains limited, this document synthesizes available information on the biological activities of phenylbutyrate, with a focus on histone deacetylase (HDAC) inhibition, and presents indirect evidence suggesting stereospecific activity. Furthermore, a detailed experimental protocol is provided to facilitate further investigation into the distinct therapeutic potentials of each enantiomer.

Introduction to 2-Phenylbutyric Acid and its Enantiomers

2-Phenylbutyric acid is a carboxylic acid that possesses a chiral center at the second carbon, leading to the existence of two stereoisomers: (S)-(+)-2-Phenylbutyric acid and (R)-(-)-2-Phenylbutyric acid. While often studied and used therapeutically as a racemic mixture in the form of sodium phenylbutyrate, emerging evidence for other chiral molecules suggests that individual enantiomers can exhibit distinct pharmacological profiles, including differences in efficacy and toxicity. Phenylbutyrate is primarily recognized for its roles as a histone deacetylase (HDAC) inhibitor and an ammonia (B1221849) scavenger in the treatment of urea (B33335) cycle disorders.

Unraveling the Biological Activity: A Look at Phenylbutyrate

Phenylbutyrate, in its racemic form, has demonstrated a range of biological effects. Its utility in medicine is primarily attributed to two key mechanisms of action:

  • Histone Deacetylase (HDAC) Inhibition: Phenylbutyrate is a known inhibitor of class I and II HDAC enzymes. By preventing the removal of acetyl groups from histones, it promotes a more open chromatin structure, leading to the altered expression of genes involved in cell cycle regulation, differentiation, and apoptosis. This mechanism is the basis for its investigation as an anti-cancer agent.

  • Ammonia Scavenging: In the treatment of urea cycle disorders, phenylbutyrate serves as a prodrug that is converted to phenylacetate. Phenylacetate then conjugates with glutamine to form phenylacetylglutamine, which is excreted in the urine, providing an alternative pathway for waste nitrogen disposal.

The Question of Enantiomer-Specific Efficacy

Direct, quantitative comparisons of the efficacy of this compound versus (R)-(-)-2-Phenylbutyric acid are scarce in publicly available literature. However, research on a structurally related derivative provides compelling indirect evidence that stereochemistry at the C2 position is critical for biological activity.

A study focused on the structure-based optimization of phenylbutyrate-derived HDAC inhibitors developed a novel compound, (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide. This molecule, which retains the (S)-configuration at the 2-phenylbutyryl moiety, was found to be a highly potent HDAC inhibitor with an IC50 of 16 nM. The researchers suggested that the stereochemistry at this position plays a crucial role in the compound's interaction with the hydrophobic regions of the HDAC active site. This finding strongly implies that the (S)-enantiomer of 2-phenylbutyric acid may be the more active form, at least concerning HDAC inhibition.

Further investigation is warranted to definitively characterize the individual pharmacological profiles of each enantiomer.

Quantitative Data Summary

As there is no direct comparative experimental data available for this compound and (R)-(-)-2-Phenylbutyric acid, a quantitative data table cannot be provided at this time. The following table presents data for a derivative, highlighting the potential importance of the (S)-configuration.

CompoundTargetAssayEfficacy (IC50)
(S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamideHDACHDAC Inhibition16 nM

Experimental Protocols

To facilitate the direct comparison of the two enantiomers, the following is a detailed protocol for a histone deacetylase (HDAC) inhibition assay.

Objective: To determine and compare the in vitro inhibitory potency (IC50) of this compound and (R)-(-)-2-Phenylbutyric acid on HDAC enzymes.

Materials:

  • This compound

  • (R)-(-)-2-Phenylbutyric acid

  • HeLa cell nuclear extract (as a source of HDAC enzymes)

  • HDAC assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Trichostatin A (TSA) as a positive control inhibitor

  • Developer solution (e.g., containing trypsin and TSA to stop the reaction and develop the fluorescent signal)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of this compound, (R)-(-)-2-Phenylbutyric acid, and Trichostatin A in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.

  • Assay Reaction:

    • To each well of a 96-well black microplate, add the HDAC assay buffer.

    • Add the diluted enantiomers or control inhibitor to the respective wells. Include a solvent-only control (no inhibitor).

    • Add the HeLa nuclear extract to all wells except for the no-enzyme control.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Signal Development: Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Fluorescence Measurement: Incubate the plate at room temperature for a short period (e.g., 15 minutes) and then measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compounds relative to the solvent-only control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each enantiomer.

Visualizing the Molecular Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

HDAC_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_nucleus Nucleus PBA (S)- or (R)-2-Phenylbutyric Acid PBA_in Phenylbutyric Acid PBA->PBA_in Cellular Uptake HDAC HDAC PBA_in->HDAC Inhibition Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Histone Acetylated Histone Histone->HDAC Deacetylation Open_Chromatin Open Chromatin (Gene Expression) Histone->Open_Chromatin Chromatin Condensed Chromatin (Gene Silencing) Deacetylated_Histone->Chromatin

Caption: Proposed signaling pathway of HDAC inhibition by 2-Phenylbutyric Acid.

Experimental_Workflow A Prepare Serial Dilutions of (S)- and (R)-2-Phenylbutyric Acid B Add Reagents to 96-well Plate: Assay Buffer, Compounds, HDAC Enzyme A->B C Initiate Reaction with Fluorogenic Substrate B->C D Incubate at 37°C C->D E Stop Reaction and Develop Signal D->E F Measure Fluorescence E->F G Calculate % Inhibition and Determine IC50 F->G

A Comparative Guide to the Spectroscopic Confirmation of (S)-(+)-2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of (S)-(+)-2-Phenylbutyric acid. Below, we present key experimental data and protocols for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). A critical aspect of analyzing chiral molecules like 2-Phenylbutyric acid is that standard spectroscopic techniques (NMR, IR, and MS) do not differentiate between enantiomers. The spectra of this compound and (R)-(-)-2-Phenylbutyric acid are identical under achiral conditions. Therefore, the data presented for the racemic mixture ((±)-2-Phenylbutyric acid) is representative of the individual enantiomers in the absence of a chiral environment. Differentiation requires specific chiral analytical techniques, which are discussed in the experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for (±)-2-Phenylbutyric acid.

Table 1: ¹H NMR Spectroscopic Data for (±)-2-Phenylbutyric Acid

Chemical Shift (ppm)MultiplicityAssignment
12.0 (broad)Singlet-COOH
7.35 - 7.20MultipletAromatic C-H
3.50TripletMethine C-H (α to COOH)
2.10 - 1.90MultipletMethylene C-H₂ (β to COOH)
0.90TripletMethyl C-H₃ (γ to COOH)

Solvent: CDCl₃. Data is compiled from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for (±)-2-Phenylbutyric Acid [1]

Chemical Shift (ppm)Assignment
180.5Carbonyl (-COOH)
140.0Quaternary Aromatic C
128.7Aromatic C-H
127.8Aromatic C-H
127.0Aromatic C-H
54.0Methine C-H (α to COOH)
29.0Methylene C-H₂ (β to COOH)
12.0Methyl C-H₃ (γ to COOH)

Solvent: CDCl₃. Data is compiled from publicly available spectral databases.[1]

Table 3: IR Spectroscopic Data for (±)-2-Phenylbutyric Acid [2]

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic Acid)
3030MediumAromatic C-H stretch
2970, 2880MediumAliphatic C-H stretch
1710StrongC=O stretch (Carboxylic Acid)
1450, 1410MediumC-H bend
1290StrongC-O stretch
940BroadO-H bend

Sample preparation: KBr pellet or thin film.[2]

Table 4: Mass Spectrometry Data for (±)-2-Phenylbutyric Acid [3]

m/z RatioRelative IntensityAssignment
164ModerateMolecular Ion [M]⁺
119Strong[M - COOH]⁺
91Very Strong[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺ (Phenyl ion)

Ionization method: Electron Ionization (EI).[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the proton and carbon framework of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 400 or 500 MHz spectrometer, pulse angle of 45°, acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 100 or 125 MHz spectrometer, pulse angle of 30°, a larger spectral width than ¹H NMR, and a longer relaxation delay (e.g., 2-5 seconds).

  • Chiral Analysis (Enantiomeric Differentiation):

    • Using Chiral Shift Reagents:

      • Acquire a standard ¹H NMR spectrum of the sample.

      • Add a small amount of a chiral shift reagent (e.g., a lanthanide complex like Eu(hfc)₃ or a chiral solvating agent) to the NMR tube.

      • Acquire subsequent ¹H NMR spectra. The chiral reagent will form diastereomeric complexes with the enantiomers, leading to separate signals for each enantiomer, allowing for the determination of enantiomeric excess.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

    • Place the powder into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[4]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): The sample is often derivatized (e.g., silylation) to increase its volatility.[5] The derivatized sample is injected into a gas chromatograph, which separates it from impurities before it enters the mass spectrometer.

    • Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.

  • Ionization:

    • Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, causing ionization and extensive fragmentation. This is useful for structural elucidation.

  • Analysis:

    • The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

    • A detector records the abundance of each ion, generating a mass spectrum.

  • Chiral Analysis:

    • Standard MS does not distinguish between enantiomers. However, by coupling mass spectrometry with a chiral separation technique like chiral gas or liquid chromatography, the enantiomers can be separated before entering the mass spectrometer, allowing for their individual detection and quantification.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of this compound, including the crucial step of chiral analysis.

experimental_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis (Achiral) cluster_data Data Interpretation cluster_chiral Chiral Analysis cluster_confirmation Final Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Confirm Covalent Structure NMR->Structure IR->Structure MS->Structure Chiral Chiral Differentiation Needed Structure->Chiral Chiral_NMR NMR with Chiral Shift Reagent Chiral->Chiral_NMR Chiral_Chrom Chiral Chromatography (GC/LC-MS) Chiral->Chiral_Chrom Confirmation Confirmed Structure: This compound Chiral_NMR->Confirmation Chiral_Chrom->Confirmation

Caption: Workflow for spectroscopic confirmation of this compound.

References

A Comparative Analysis of (S)-(+)-2-Phenylbutyric Acid and Ibuprofen as Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyclooxygenase Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, inflammation, and fever.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[1] In contrast, the COX-2 isoform is inducible and its expression is upregulated at sites of inflammation.[1][3] The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are mainly linked to the inhibition of COX-1.[4]

Ibuprofen (B1674241) is a widely used NSAID that functions as a non-selective inhibitor of both COX-1 and COX-2.[5] It is administered as a racemic mixture of (S)-(+)-ibuprofen and (R)-(-)-ibuprofen; however, the (S)-enantiomer is responsible for the majority of the COX inhibitory activity.[6] (S)-(+)-2-Phenylbutyric acid, a chiral carboxylic acid, shares structural similarities with the active enantiomer of ibuprofen and is therefore expected to exhibit inhibitory activity against COX enzymes.

Quantitative Comparison of COX Inhibition

The inhibitory potency of a compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

While extensive data is available for ibuprofen, specific IC50 values for this compound against COX-1 and COX-2 are not found in the reviewed scientific literature. The following table summarizes the reported IC50 values for ibuprofen.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
Ibuprofen12 - 1380 - 3706.15 - 28.46

Note: IC50 values for ibuprofen can vary between studies due to different experimental conditions, such as the enzyme source (e.g., human, ovine) and the type of assay used (e.g., purified enzyme vs. whole blood assay).

Structure-Activity Relationship and Predicted Activity of this compound

Both ibuprofen and this compound belong to the class of 2-arylpropionic acids, commonly known as "profens". The structure-activity relationship for this class of compounds as COX inhibitors is well-established:

  • The Carboxylic Acid Moiety: This functional group is crucial for binding to the active site of the COX enzyme.

  • The α-Methyl Group: The presence of a methyl group on the carbon adjacent to the carboxylic acid creates a chiral center. For profens, the (S)-enantiomer is the more pharmacologically active form, demonstrating significantly higher potency in inhibiting COX enzymes compared to the (R)-enantiomer.[6]

  • The Phenyl Ring: The aromatic ring is essential for the hydrophobic interactions within the COX active site.

Given these principles, this compound, which possesses the key structural features of a profen, is anticipated to be a COX inhibitor. The primary structural difference between this compound and (S)-(+)-ibuprofen lies in the substituent on the phenyl ring (a hydrogen atom in the former and an isobutyl group in the latter). This difference in the hydrophobic substituent is expected to influence its binding affinity and potency. Without direct experimental data, a precise quantitative comparison is not possible. However, based on the general structure-activity relationships, it is likely that this compound is a less potent COX inhibitor than ibuprofen due to the smaller hydrophobic group on the phenyl ring.

Experimental Protocols for COX Inhibition Assays

The determination of COX-1 and COX-2 inhibitory activity is typically performed using in vitro enzyme assays. A common method involves the use of purified enzymes and a colorimetric or fluorometric detection system.

Purified Enzyme Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX. The cyclooxygenase activity of the enzyme converts arachidonic acid to prostaglandin (B15479496) G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to prostaglandin H2 (PGH2). This process involves the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Heme (cofactor).

  • Arachidonic acid (substrate).

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Test compounds (this compound, ibuprofen) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors.

  • In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add the test compounds or vehicle control to the appropriate wells.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitors to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

  • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time.

  • The rate of reaction is determined from the change in absorbance.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the underlying biological pathway and the experimental process, the following diagrams have been generated using Graphviz.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids PhospholipaseA2 Phospholipase A2 Arachidonic_Acid Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (Pain, Fever) PGH2->Prostaglandins Thromboxanes Thromboxanes (Platelet Aggregation) PGH2->Thromboxanes Inhibitor (S)-2-Phenylbutyric Acid Ibuprofen Inhibitor->COX1 inhibits Inhibitor->COX2 inhibits Stimuli Inflammatory Stimuli Stimuli->COX2 induces expression PhospholipaseA2->Arachidonic_Acid releases

Caption: The Cyclooxygenase (COX) signaling pathway and points of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - COX-1/COX-2 Enzymes - Buffer, Heme - Arachidonic Acid - Test Compounds Serial_Dilutions Create Serial Dilutions of Test Compounds Reagents->Serial_Dilutions Add_Inhibitor Add Test Compounds or Vehicle Control Serial_Dilutions->Add_Inhibitor Plate_Setup Plate Setup: Add Buffer, Heme, Enzyme to 96-well plate Plate_Setup->Add_Inhibitor Pre_Incubation Pre-incubate at Room Temp Add_Inhibitor->Pre_Incubation Reaction_Start Initiate Reaction with Arachidonic Acid Pre_Incubation->Reaction_Start Measurement Measure Absorbance/ Fluorescence Over Time Reaction_Start->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 values Plot_Data->Determine_IC50

Caption: A generalized workflow for an in vitro COX inhibition assay.

Conclusion

Ibuprofen is a well-characterized non-selective inhibitor of both COX-1 and COX-2, with its (S)-enantiomer being the primary active form. Based on established structure-activity relationships for 2-arylpropionic acids, this compound is predicted to exhibit inhibitory activity against COX enzymes. However, the absence of a significant hydrophobic substituent on the phenyl ring, analogous to the isobutyl group in ibuprofen, suggests that it may be a less potent inhibitor. To definitively determine the comparative efficacy of this compound as a COX inhibitor, direct experimental evaluation using standardized in vitro assays is necessary. The protocols and background information provided in this guide offer a framework for conducting such an investigation.

References

A Comparative Guide to the Biological Efficacy of (S)-(+)-2-Phenylbutyric Acid and Standard Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the biological efficacy of the novel compound (S)-(+)-2-Phenylbutyric acid in comparison to established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as Ibuprofen, Naproxen, and the COX-2 selective inhibitor, Celecoxib. Due to the limited availability of public data on this compound, this document outlines the requisite experimental protocols and presents benchmark data from established NSAIDs to facilitate a thorough and objective comparison.

Introduction

This compound is a chiral carboxylic acid with a structure that suggests potential anti-inflammatory properties. Its evaluation against well-characterized NSAIDs is a critical step in determining its therapeutic potential. This guide details the standard in vivo and in vitro assays necessary to profile its analgesic, anti-inflammatory, and cyclooxygenase (COX) inhibitory activities.

Mechanism of Action: The Arachidonic Acid Cascade

NSAIDs primarily exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The differential inhibition of these isoforms is a key factor in the efficacy and side-effect profile of NSAIDs.

Cell Membrane Phospholipids Cell Membrane Phospholipids Phospholipase A2 Phospholipase A2 Cell Membrane Phospholipids->Phospholipase A2 Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Phospholipase A2->Arachidonic Acid Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) COX-1 (Constitutive)->Prostaglandins (PGE2, PGI2, etc.) Thromboxane A2 Thromboxane A2 COX-1 (Constitutive)->Thromboxane A2 COX-2 (Inducible)->Prostaglandins (PGE2, PGI2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Gastric Mucosa Protection, Platelet Aggregation Gastric Mucosa Protection, Platelet Aggregation Prostaglandins (PGE2, PGI2, etc.)->Gastric Mucosa Protection, Platelet Aggregation Thromboxane A2->Gastric Mucosa Protection, Platelet Aggregation Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (Inducible)

Caption: Arachidonic Acid Signaling Pathway.

Comparative Efficacy Data of Standard NSAIDs

The following tables summarize the biological efficacy of Ibuprofen, Naproxen, and Celecoxib in standard preclinical models. This data serves as a benchmark for the evaluation of this compound.

Table 1: In Vivo Anti-Inflammatory and Analgesic Activity of Standard NSAIDs

CompoundModelDose (mg/kg)Efficacy
Ibuprofen Carrageenan-Induced Paw Edema (Rat)100~40-60% Inhibition
Acetic Acid-Induced Writhing (Mouse)100~50-70% Reduction
Naproxen Carrageenan-Induced Paw Edema (Rat)20~50-70% Inhibition
Acetic Acid-Induced Writhing (Mouse)20~60-80% Reduction
Celecoxib Carrageenan-Induced Paw Edema (Rat)10~40-60% Inhibition
Acetic Acid-Induced Writhing (Mouse)10~40-60% Reduction

Table 2: In Vitro Cyclooxygenase (COX) Inhibition by Standard NSAIDs

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Ibuprofen 1.6 - 152.1 - 25~0.5 - 1.5
Naproxen 1.2 - 8.71.5 - 5.2~0.8 - 1.7
Celecoxib 7.6 - 150.04 - 0.8~10 - 375

Experimental Protocols

Detailed methodologies for key in vivo and in vitro assays are provided below to ensure standardized and reproducible evaluation of this compound.

In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema

This model assesses the ability of a compound to reduce acute inflammation.

cluster_0 Animal Preparation cluster_1 Dosing and Induction cluster_2 Measurement and Analysis Acclimatize Rats Acclimatize Rats Fast Overnight Fast Overnight Acclimatize Rats->Fast Overnight Administer Test Compound Administer Test Compound Fast Overnight->Administer Test Compound Inject Carrageenan Inject Carrageenan Administer Test Compound->Inject Carrageenan Measure Paw Volume (t=0) Measure Paw Volume (t=0) Inject Carrageenan->Measure Paw Volume (t=0) Measure Paw Volume (t=1, 2, 3, 4h) Measure Paw Volume (t=1, 2, 3, 4h) Measure Paw Volume (t=0)->Measure Paw Volume (t=1, 2, 3, 4h) Calculate % Inhibition Calculate % Inhibition Measure Paw Volume (t=1, 2, 3, 4h)->Calculate % Inhibition

Caption: Carrageenan-Induced Paw Edema Workflow.

Protocol:

  • Animals: Male Wistar rats (150-200g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Fasting: Animals are fasted overnight with free access to water.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group): Vehicle control, positive control (e.g., Ibuprofen), and this compound at various doses.

  • Dosing: Test compounds are administered orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

In Vivo Analgesic Efficacy: Acetic Acid-Induced Writhing Test

This model evaluates the peripheral analgesic activity of a compound.

Animal Acclimatization & Fasting Animal Acclimatization & Fasting Administer Test Compound/Vehicle Administer Test Compound/Vehicle Animal Acclimatization & Fasting->Administer Test Compound/Vehicle Inject Acetic Acid (i.p.) Inject Acetic Acid (i.p.) Administer Test Compound/Vehicle->Inject Acetic Acid (i.p.) Observe and Count Writhes (e.g., for 20 min) Observe and Count Writhes (e.g., for 20 min) Inject Acetic Acid (i.p.)->Observe and Count Writhes (e.g., for 20 min) Calculate % Reduction in Writhing Calculate % Reduction in Writhing Observe and Count Writhes (e.g., for 20 min)->Calculate % Reduction in Writhing

Caption: Acetic Acid-Induced Writhing Test Workflow.

Protocol:

  • Animals: Male Swiss albino mice (20-25g) are used.

  • Acclimatization and Fasting: Similar to the paw edema model.

  • Grouping: Animals are randomly assigned to control and treatment groups (n=6-8 per group).

  • Dosing: Test compounds are administered 30-60 minutes prior to acetic acid injection.

  • Induction of Writhing: A 0.6% (v/v) solution of acetic acid is injected intraperitoneally (10 mL/kg).

  • Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20 minutes.

  • Data Analysis: The percentage reduction in the number of writhes is calculated for each treatment group compared to the vehicle control group.

In Vitro COX Inhibition Assay

This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.

cluster_0 Assay Preparation cluster_1 Inhibition and Reaction cluster_2 Detection and Analysis Prepare Reagents Prepare Reagents Add Enzyme (COX-1 or COX-2) Add Enzyme (COX-1 or COX-2) Prepare Reagents->Add Enzyme (COX-1 or COX-2) Add Test Compound Add Test Compound Add Enzyme (COX-1 or COX-2)->Add Test Compound Incubate Incubate Add Test Compound->Incubate Add Arachidonic Acid Add Arachidonic Acid Incubate->Add Arachidonic Acid Measure Product Formation Measure Product Formation Add Arachidonic Acid->Measure Product Formation Calculate % Inhibition Calculate % Inhibition Measure Product Formation->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: In Vitro COX Inhibition Assay Workflow.

Protocol:

  • Enzymes: Purified ovine or human COX-1 and recombinant human COX-2 are used.

  • Assay Buffer: Typically 100 mM Tris-HCl, pH 8.0.

  • Test Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Assay Procedure:

    • In a 96-well plate, the assay buffer, enzyme, and cofactors are combined.

    • The test compound at varying concentrations is added to the wells. Control wells contain the vehicle.

    • The plate is pre-incubated to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 37°C).

    • The reaction is terminated.

  • Detection: The amount of prostaglandin (B15479496) E₂ (PGE₂) produced is quantified using an ELISA kit. Alternatively, oxygen consumption can be monitored.

  • Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound. The IC₅₀ value (the concentration that causes 50% inhibition) is determined by plotting the percent inhibition against the log of the compound concentration. The COX-2 selectivity index is then calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.

Conclusion

This guide provides a robust framework for the preclinical evaluation of this compound as a potential non-steroidal anti-inflammatory drug. By employing the standardized experimental protocols detailed herein and comparing the resulting data with the provided benchmarks for established NSAIDs, researchers can systematically and objectively determine its biological efficacy. The characterization of its anti-inflammatory and analgesic properties, along with its COX inhibition profile, will be pivotal in assessing its therapeutic potential and guiding future drug development efforts.

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of 2-phenylbutyric acid in biological matrices. The selection of a robust and reliable analytical method is critical for accurate pharmacokinetic, toxicokinetic, and metabolic studies. This document outlines the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 2-phenylbutyric acid.

Methodological Comparison at a Glance

The choice of analytical technique for 2-phenylbutyric acid quantification is dependent on several factors, including the required sensitivity, the complexity of the sample matrix, and the need for chiral separation. While LC-MS/MS is often favored for its high sensitivity and specificity in complex biological matrices, GC-MS provides a robust alternative, particularly for volatile compounds, though it often necessitates a derivatization step for non-volatile analytes like 2-phenylbutyric acid. HPLC with UV detection offers a more accessible and cost-effective option, suitable for applications where high sensitivity is not a primary requirement.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance parameters for HPLC, GC-MS, and LC-MS/MS methods for the analysis of 2-phenylbutyric acid and structurally related compounds. This data facilitates an informed decision based on the specific requirements of the analytical task.

Table 1: Comparison of HPLC, GC-MS, and LC-MS/MS Method Validation Parameters

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) ≥ 0.999≥ 0.9958-0.9996[1]≥ 0.99
Limit of Detection (LOD) ~1 µg/mL0.04-0.42 µmol/L[1]0.002 µg/mL[2]
Limit of Quantification (LOQ) ~3 µg/mL~1 µg/g (tissue), 0.8 µg/mL (plasma)0.40 µg/mL[2]
Recovery 99.5%–100.4%82.97-114.96%[1]>81%[3]
Precision (%RSD) < 1%< 15%[1]< 15%[3]
Accuracy 99.5%–100.4%82.97-114.96%[1]within ±15%[3]
Chiral Separation Yes (with chiral stationary phase)Yes (with chiral column or derivatization)Yes (with chiral chromatography)

Table 2: Comparison of Chiral HPLC Methods for Phenylbutyric Acid Enantiomers

Chiral Stationary Phase (CSP) TypeTypical Mobile PhasePrinciple of Separation
Polysaccharide-based (e.g., Cellulose, Amylose) Normal Phase (e.g., n-Hexane/2-Propanol) or Reversed-PhaseFormation of transient diastereomeric complexes with different interaction energies.[4]
Pirkle-type (e.g., Whelk-O® 1) Normal Phase (e.g., n-Hexane/Ethanol)π-π interactions, hydrogen bonding, and steric hindrance.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of 2-phenylbutyric acid using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a standard reversed-phase HPLC method for the quantification of 2-phenylbutyric acid.

1. Instrumentation:

  • HPLC system equipped with a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Autosampler and data acquisition software.

2. Reagents and Materials:

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid.

  • 2-Phenylbutyric acid reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic or gradient mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the 2-phenylbutyric acid reference standard in the mobile phase to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: For biological samples, a protein precipitation step followed by centrifugation and filtration is typically required. The supernatant is then injected into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol involves a derivatization step to increase the volatility of 2-phenylbutyric acid for GC-MS analysis.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for organic acid analysis (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Autosampler and data acquisition software.

2. Reagents and Materials:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Extraction solvent (e.g., Acetone).

  • 2-Phenylbutyric acid reference standard.

  • Internal standard (e.g., a deuterated analog).

3. Sample Preparation and Derivatization:

  • Extraction: Extract 2-phenylbutyric acid from the biological matrix using a suitable solvent like acetone.

  • Derivatization: Evaporate the extract to dryness and add the derivatizing agent (BSTFA + 1% TMCS). Heat the mixture (e.g., at 60°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) derivative of 2-phenylbutyric acid.[5]

4. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for 1 minute, then ramp up to a higher temperature (e.g., 300°C) at a rate of 10-20°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the 2-phenylbutyric acid-TMS derivative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol describes a sensitive and specific method for the quantification of 2-phenylbutyric acid in biological fluids.

1. Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Reversed-phase C18 or similar analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Autosampler and data acquisition software.

2. Reagents and Materials:

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid.

  • 2-Phenylbutyric acid reference standard.

  • Deuterated 2-phenylbutyric acid as an internal standard.

3. Sample Preparation:

  • Protein Precipitation: To a small volume of plasma or serum (e.g., 50 µL), add a deuterated internal standard and a protein precipitating agent like acetonitrile.

  • Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the proteins.

  • Supernatant Transfer: Transfer the clear supernatant to a clean vial for injection.

4. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient program starting with a low percentage of mobile phase B, ramping up to a high percentage to elute 2-phenylbutyric acid, followed by re-equilibration.

  • Flow Rate: 0.3-0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both 2-phenylbutyric acid and its deuterated internal standard.

Mandatory Visualization

The following diagrams illustrate the logical workflow for bioanalytical method validation, a critical process for ensuring the reliability of data generated from any of the described analytical methods.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Pre-study Validation cluster_2 In-study Validation cluster_3 Cross-Validation (if applicable) MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization MD1->MD2 MD3 Chromatography & MS Optimization MD2->MD3 V1 Selectivity & Specificity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LLOQ & ULOQ V3->V4 V5 Recovery & Matrix Effect V4->V5 V6 Stability V5->V6 ISV1 System Suitability V6->ISV1 Method Validated CV1 Comparison of Methods/Labs V6->CV1 ISV2 Calibration Curve ISV1->ISV2 ISV3 QC Samples ISV2->ISV3 CV2 Analysis of Common QC Samples CV1->CV2 CV3 Statistical Evaluation CV2->CV3

Caption: Bioanalytical Method Validation Workflow.

Chiral_Separation_Workflow cluster_0 Method Development cluster_1 Validation CSP_Selection Select Chiral Stationary Phase (CSP) MP_Screening Screen Mobile Phases (Normal/Reversed) CSP_Selection->MP_Screening Optimization Optimize Flow Rate, Temperature, & Additives MP_Screening->Optimization Resolution Assess Resolution (Rs > 1.5) Optimization->Resolution Proceed to Validation Selectivity Determine Selectivity Factor (α) Resolution->Selectivity Validation_Params Validate other parameters (Linearity, Precision, etc.) Selectivity->Validation_Params

Caption: Chiral HPLC Method Development Workflow.

References

Determining Enantiomeric Purity of (S)-(+)-2-Phenylbutyric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric purity is a critical aspect of drug development and quality control, particularly for chiral molecules like (S)-(+)-2-Phenylbutyric acid, where the biological activity and pharmacological profile can be enantiomer-dependent. This guide provides an objective comparison of common analytical techniques for determining the enantiomeric purity of this compound, supported by experimental data and detailed protocols.

Comparative Analysis of Methods

The selection of an appropriate analytical method for determining enantiomeric purity depends on various factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of four widely used techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).

Method Principle Typical Resolution (Rs) Analysis Time Limit of Detection (LOD) Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).> 1.5[1]10-30 min~0.2 µg/mL[1]High resolution, robust, widely applicable, direct analysis.[2][3]Requires specialized and often expensive chiral columns, method development can be time-consuming.
Chiral GC Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase.Variable, dependent on derivatization and column.15-40 minng/mL rangeHigh efficiency and sensitivity, suitable for volatile compounds.Often requires derivatization for non-volatile analytes like carboxylic acids, potential for racemization during derivatization.[4]
NMR Spectroscopy Formation of diastereomers with a chiral derivatizing or solvating agent, leading to distinct NMR signals.N/A (based on signal separation)5-20 min per sample% level (depends on magnetic field strength)Rapid, no separation required, provides structural information.[5]Lower sensitivity compared to chromatographic methods, requires chirally pure auxiliary compounds, potential for incomplete derivatization.[5]
Capillary Electrophoresis (CE) Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.High efficiency, comparable to HPLC.5-25 minµg/mL to ng/mL rangeHigh separation efficiency, low sample and reagent consumption, rapid method development.[6][7][8][9][10]Lower concentration sensitivity than HPLC, reproducibility can be challenging.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and sample matrices.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used method for the direct separation of enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving separation. For profens, a class of compounds to which 2-phenylbutyric acid belongs, polysaccharide-based CSPs are often successful.

Experimental Workflow for Chiral HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in mobile phase hplc Inject onto Chiral Stationary Phase prep->hplc sep Isocratic Elution hplc->sep det UV Detection sep->det integ Integrate Peak Areas det->integ calc Calculate Enantiomeric Purity integ->calc

Caption: Workflow for enantiomeric purity determination by Chiral HPLC.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.[11][12]

Reagents:

  • HPLC-grade n-hexane

  • HPLC-grade 2-propanol (IPA)

  • Trifluoroacetic acid (TFA)

  • This compound standard

  • Racemic 2-phenylbutyric acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane:IPA (90:10 v/v) with 0.1% TFA. Degas the mobile phase before use.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm[12]

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers and to calculate the resolution. Inject the sample to be tested.

  • Calculation of Enantiomeric Purity:

    • Enantiomeric Excess (% ee) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

      • Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.

Chiral Gas Chromatography (GC)

For carboxylic acids like 2-phenylbutyric acid, derivatization to a more volatile ester is typically required for chiral GC analysis. Cyclodextrin-based chiral stationary phases are commonly employed for the separation of such derivatives.

Experimental Workflow for Chiral GC

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis deriv Derivatize with Methanol (e.g., using BF3-Methanol) extract Extract Methyl Ester deriv->extract gc Inject onto Chiral Capillary Column extract->gc temp_prog Temperature Program gc->temp_prog det FID Detection temp_prog->det integ Integrate Peak Areas det->integ calc Calculate Enantiomeric Purity integ->calc

Caption: Workflow for enantiomeric purity determination by Chiral GC.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) and a split/splitless injector.

  • Chiral GC Column: Cyclodex-B (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent beta-cyclodextrin (B164692) based column.[13]

Reagents:

  • Methanol

  • Boron trifluoride-methanol solution (BF3-Methanol)

  • Hexane (B92381)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Derivatization (Esterification):

    • To approximately 10 mg of the 2-phenylbutyric acid sample, add 2 mL of BF3-Methanol solution.

    • Heat the mixture at 60 °C for 30 minutes.

    • Cool the reaction mixture and add 1 mL of water and 2 mL of hexane.

    • Shake vigorously and allow the layers to separate.

    • Collect the upper hexane layer and wash it with saturated sodium bicarbonate solution and then with water.

    • Dry the hexane layer over anhydrous sodium sulfate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 2 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection: 1 µL, split ratio 50:1.

  • Analysis and Calculation: Analyze the derivatized racemic standard and the sample. Calculate the enantiomeric purity as described for the HPLC method.

NMR Spectroscopy

This method involves the conversion of the enantiomers of 2-phenylbutyric acid into diastereomers by reaction with a chiral auxiliary. The resulting diastereomers have different chemical shifts in the NMR spectrum, allowing for their quantification.

Logical Relationship for NMR Analysis

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products (Diastereomers) cluster_analysis Analysis s_acid (S)-2-Phenylbutyric Acid reaction Amide Formation s_acid->reaction r_acid (R)-2-Phenylbutyric Acid r_acid->reaction chiral_amine Chiral Amine (e.g., (R)-alpha-methylbenzylamine) chiral_amine->reaction diastereomer1 (S,R)-Amide reaction->diastereomer1 diastereomer2 (R,R)-Amide reaction->diastereomer2 nmr 1H NMR diastereomer1->nmr diastereomer2->nmr

Caption: Principle of enantiomeric purity determination by NMR spectroscopy.

Instrumentation:

  • NMR spectrometer (300 MHz or higher).

Reagents:

  • (R)-(+)-α-Methylbenzylamine (or another suitable chiral amine/alcohol)

  • DCC (dicyclohexylcarbodiimide) or other coupling agent

  • Deuterated chloroform (B151607) (CDCl3)

Procedure:

  • Diastereomer Formation (Amide Synthesis):

    • In a vial, dissolve approximately 20 mg of the 2-phenylbutyric acid sample in 1 mL of dichloromethane.

    • Add 1.1 equivalents of (R)-(+)-α-methylbenzylamine and 1.1 equivalents of DCC.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Filter the mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent from the filtrate.

  • NMR Analysis:

    • Dissolve the resulting crude amide in approximately 0.7 mL of CDCl3.

    • Acquire a ¹H NMR spectrum.

    • Identify a pair of well-resolved signals corresponding to the two diastereomers (e.g., the methyl doublet of the α-methylbenzylamine moiety or the methine proton of the 2-phenylbutyric acid moiety).

  • Calculation of Enantiomeric Purity:

    • Integrate the signals corresponding to the two diastereomers.

    • Calculate the enantiomeric purity based on the ratio of the integrals.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency for chiral analysis by adding a chiral selector to the background electrolyte. Cyclodextrins are commonly used as chiral selectors for the separation of acidic compounds like 2-phenylbutyric acid.[6][7][8][9][10]

Experimental Workflow for Chiral CE

cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis bge_prep Prepare BGE with Chiral Selector ce_inject Inject into Capillary bge_prep->ce_inject sample_prep Dissolve sample in BGE sample_prep->ce_inject ce_sep Apply Voltage ce_inject->ce_sep ce_det UV Detection ce_sep->ce_det integ Integrate Peak Areas ce_det->integ calc Calculate Enantiomeric Purity integ->calc

Caption: Workflow for enantiomeric purity determination by Capillary Electrophoresis.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm ID, 50 cm total length).

Reagents:

  • Sodium phosphate (B84403) monobasic

  • Sodium phosphate dibasic

  • Beta-cyclodextrin (β-CD)

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Background Electrolyte (BGE) Preparation: Prepare a 50 mM phosphate buffer at pH 7.0. Dissolve β-cyclodextrin in the buffer to a final concentration of 15 mM.

  • Sample Preparation: Dissolve the this compound sample in the BGE to a concentration of approximately 0.5 mg/mL.

  • CE Conditions:

    • Capillary Conditioning: Rinse with 0.1 M NaOH, then water, and finally with the BGE.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Separation Voltage: 20 kV.

    • Temperature: 25 °C.

    • Detection: UV at 214 nm.

  • Analysis and Calculation: Analyze the racemic standard and the sample. Calculate the enantiomeric purity based on the corrected peak areas.

Conclusion

The determination of the enantiomeric purity of this compound can be effectively achieved using several analytical techniques. Chiral HPLC offers a robust and direct method with high resolution, making it a common choice in industrial settings. Chiral GC provides high sensitivity but often requires a derivatization step. NMR spectroscopy is a rapid technique that does not require chromatographic separation but has lower sensitivity. Capillary electrophoresis presents a high-efficiency alternative with low sample consumption. The optimal method will depend on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, and sample throughput. For routine quality control, chiral HPLC is often preferred, while CE and NMR can be valuable for research and development purposes.

References

Certificate of analysis for (S)-(+)-2-Phenylbutyric acid reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a high-quality reference standard is a critical foundational step for ensuring the accuracy and validity of analytical data. This guide provides a comprehensive comparison of (S)-(+)-2-Phenylbutyric acid reference standards, offering insights into key quality attributes and the analytical methodologies used for their certification.

Comparison of Reference Standard Specifications

When evaluating a Certificate of Analysis (CoA) for a chemical reference standard, several key parameters must be scrutinized. While specific batch data will vary, the following table summarizes typical specifications for this compound and a common alternative, the racemic 2-Phenylbutyric acid, based on information provided by major suppliers. This comparison highlights the critical differences researchers should consider.

FeatureThis compound Reference StandardRacemic 2-Phenylbutyric Acid Certified Reference Material
Purity (Assay) Typically ≥99%Typically ≥98%
Enantiomeric Purity High enantiomeric excess (e.e.), specific value to be stated on CoANot applicable (racemic mixture)
Optical Rotation Specific rotation value provided (e.g., [α]D +92°)[1]Not applicable
Identity Confirmation Confirmed by techniques such as ¹H NMR, Mass SpectrometryConfirmed by techniques such as ¹H NMR, Mass Spectrometry
Residual Solvents Levels of residual solvents determined by Gas Chromatography (GC)Levels of residual solvents determined by Gas Chromatography (GC)
Accreditation Often supplied with traceability to primary standardsOften a Certified Reference Material (CRM) produced under ISO 17034 and ISO/IEC 17025[2][3]
Intended Use Chiral identification and quantification, stereospecific assaysGeneral quantitative analysis, method development for achiral methods

Experimental Protocols

Detailed and validated experimental protocols are the bedrock of a reliable Certificate of Analysis. Below are methodologies for key experiments typically performed to certify a reference standard of this compound.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

The determination of enantiomeric purity is paramount for a chiral reference standard. Chiral HPLC is the most common technique for this analysis.

  • Objective: To separate and quantify the (S)-(+)- and (R)-(-)-enantiomers of 2-Phenylbutyric acid to determine the enantiomeric excess of the (S)-(+)- form.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with a cellulose (B213188) or amylose (B160209) derivative, is often effective for separating enantiomers of phenyl-substituted carboxylic acids.

  • Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol, often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. A study on related compounds successfully used a mobile phase with 40% methanol (B129727) for 2-phenylbutyric acid.[4]

  • Sample Preparation: A dilute solution of the reference standard is prepared in the mobile phase.

  • Analysis: The sample is injected onto the column, and the retention times of the two enantiomers are recorded. The peak areas are used to calculate the enantiomeric excess (% ee).

Assay and Impurity Profile by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity and determining the purity of a reference standard.

  • Objective: To confirm the chemical structure of this compound and to quantify its purity against a certified internal standard (qNMR).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A precisely weighed amount of the this compound reference standard and a certified internal standard (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: A quantitative ¹H NMR spectrum is acquired. Key parameters include a sufficient relaxation delay to ensure full signal recovery for accurate integration.

  • Analysis: The purity of the analyte is calculated by comparing the integral of a characteristic signal from the analyte with the integral of a known signal from the certified internal standard. The chemical shifts and coupling patterns are also analyzed to confirm that they are consistent with the structure of 2-Phenylbutyric acid.

Residual Solvent Analysis by Gas Chromatography (GC)

Residual solvents from the manufacturing process are critical impurities that must be controlled.

  • Objective: To identify and quantify any residual organic solvents present in the reference standard material.

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A column with a phase suitable for separating common organic solvents, such as a DB-624 or equivalent, is typically used.[1]

  • Carrier Gas: Nitrogen or Helium.

  • Sample Preparation: A known amount of the reference standard is dissolved in a suitable high-boiling solvent (e.g., DMSO) in a headspace vial.

  • Analysis: The vial is heated to allow volatile solvents to partition into the headspace. A sample of the headspace gas is then injected into the GC. The retention times and peak areas are compared to those of known solvent standards to identify and quantify any residual solvents present.

Visualizing the Workflow and Analytical Hierarchy

To better understand the processes involved in comparing and certifying reference standards, the following diagrams are provided.

G cluster_0 Source CoAs Source Certificates of Analysis from multiple suppliers Compare Specs Compare key specifications: - Purity (Assay) - Enantiomeric Purity - Impurity Profile Source CoAs->Compare Specs Review Methods Review analytical methodologies for each specification Compare Specs->Review Methods Select Standard Select the most suitable reference standard based on application needs and quality Review Methods->Select Standard Verify Performance Perform in-house verification of critical parameters Select Standard->Verify Performance G cluster_tests Key Analytical Tests cluster_identity_methods Identity Methods cluster_purity_methods Purity Methods cluster_chiral_methods Chiral Methods Certified Standard Certified Reference Standard (this compound) Identity Identity Confirmation Certified Standard->Identity Purity Purity & Impurities Certified Standard->Purity Chirality Chiral Purity Certified Standard->Chirality NMR ¹H NMR Identity->NMR MS Mass Spectrometry Identity->MS qNMR Quantitative NMR Purity->qNMR GC_residual GC (Residual Solvents) Purity->GC_residual HPLC_purity HPLC (Organic Impurities) Purity->HPLC_purity Chiral_HPLC Chiral HPLC Chirality->Chiral_HPLC Optical_Rotation Polarimetry Chirality->Optical_Rotation

References

A Comparative Guide to (S)-(+)-2-Phenylbutyric Acid Derivatives for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of (S)-(+)-2-Phenylbutyric acid derivatives, with a primary focus on the two most clinically significant compounds: Glycerol Phenylbutyrate (GPB) and Sodium Phenylbutyrate (NaPBA). The information presented is based on available experimental and clinical data to assist researchers and drug development professionals in their evaluation of these therapeutic agents.

Comparative Efficacy in Urea Cycle Disorders (UCDs)

The primary therapeutic application of this compound derivatives is in the management of Urea Cycle Disorders (UCDs), a group of genetic disorders characterized by the body's inability to effectively remove ammonia (B1221849), a neurotoxic compound. The therapeutic efficacy of these drugs is primarily assessed by their ability to control blood ammonia and glutamine levels, and to reduce the frequency of hyperammonemic crises (HACs).

Table 1: Comparative Efficacy of Glycerol Phenylbutyrate (GPB) and Sodium Phenylbutyrate (NaPBA) in Urea Cycle Disorder Patients

ParameterGlycerol Phenylbutyrate (GPB)Sodium Phenylbutyrate (NaPBA)Key Findings
Blood Ammonia Control (AUC0–24h, μmol·h/L) Lower mean levels reported in multiple studies.Higher mean levels compared to GPB.GPB demonstrated non-inferiority to NaPBA in controlling blood ammonia levels.[1] Some studies suggest GPB may lead to lower and more stable ammonia levels.
Peak Blood Ammonia (Cmax, μmol/L) Generally lower peak concentrations observed.Higher peak concentrations observed.The slower release of phenylbutyrate from GPB may contribute to lower peak ammonia levels.
Blood Glutamine Levels (μmol/L) Shown to be associated with normal glutamine levels.[2]May be associated with higher glutamine levels.Lower glutamine levels with GPB may indicate better metabolic control.
Hyperammonemic Crises (HACs) Associated with a reduced frequency of HACs.[2]Higher reported incidence of HACs in some comparative analyses.Fewer HACs with GPB treatment suggests improved long-term disease management.
Dosing Frequency Typically administered three times daily.Often requires more frequent dosing (e.g., four to six times daily).The sustained-release formulation of GPB allows for less frequent dosing, potentially improving patient adherence.[3]
Sodium Load Sodium-free formulation.Contains a significant sodium load.GPB is a preferred option for patients who require sodium restriction.
Palatability Generally considered more palatable.Often reported to have an unpleasant taste and odor.Improved palatability of GPB may enhance compliance, especially in pediatric patients.

Mechanisms of Action

This compound and its derivatives exert their therapeutic effects through multiple mechanisms of action, making them versatile candidates for a range of diseases beyond UCDs.

Ammonia Scavenging

In the context of UCDs, the primary mechanism is the removal of excess nitrogen from the body. Phenylbutyrate is a pro-drug that is converted to its active metabolite, phenylacetate (B1230308) (PAA). PAA conjugates with glutamine to form phenylacetylglutamine (B1677654) (PAGN), which is then excreted in the urine. This process provides an alternative pathway for nitrogen excretion, thereby lowering systemic ammonia levels.

Ammonia_Scavenging_Pathway cluster_metabolism Metabolism cluster_conjugation Conjugation cluster_excretion Excretion Phenylbutyrate Phenylbutyrate Phenylacetate (PAA) Phenylacetate (PAA) Phenylbutyrate->Phenylacetate (PAA) β-oxidation Phenylacetylglutamine (PAGN) Phenylacetylglutamine (PAGN) Phenylacetate (PAA)->Phenylacetylglutamine (PAGN) conjugation Glutamine Glutamine Glutamine->Phenylacetylglutamine (PAGN) Urine Urine Phenylacetylglutamine (PAGN)->Urine excretion

Ammonia scavenging pathway of phenylbutyrate.
Histone Deacetylase (HDAC) Inhibition

Phenylbutyrate is a pan-inhibitor of histone deacetylases (HDACs).[4] By inhibiting HDACs, it promotes the acetylation of histones, leading to a more open chromatin structure and altering gene expression. This mechanism is being explored for its potential in cancer therapy, where it can induce differentiation, cell cycle arrest, and apoptosis in cancer cells.[4]

HDAC_Inhibition_Pathway Phenylbutyrate Phenylbutyrate HDACs HDACs Phenylbutyrate->HDACs inhibition Histone Acetylation Histone Acetylation HDACs->Histone Acetylation deacetylation Chromatin Remodeling Chromatin Remodeling Histone Acetylation->Chromatin Remodeling Gene Expression Gene Expression Chromatin Remodeling->Gene Expression Cell Cycle Arrest Cell Cycle Arrest Gene Expression->Cell Cycle Arrest Apoptosis Apoptosis Gene Expression->Apoptosis Chemical_Chaperone_Pathway Misfolded Proteins Misfolded Proteins Protein Aggregation Protein Aggregation Misfolded Proteins->Protein Aggregation Properly Folded Proteins Properly Folded Proteins Misfolded Proteins->Properly Folded Proteins refolding 4-Phenylbutyrate (B1260699) 4-Phenylbutyrate 4-Phenylbutyrate->Misfolded Proteins stabilization 4-Phenylbutyrate->Protein Aggregation inhibition ER Stress ER Stress Protein Aggregation->ER Stress Apoptosis Apoptosis ER Stress->Apoptosis Cellular Function Cellular Function Properly Folded Proteins->Cellular Function Ammonia_Measurement_Workflow Blood Collection Blood Collection Immediate Chilling Immediate Chilling Blood Collection->Immediate Chilling Centrifugation Centrifugation Immediate Chilling->Centrifugation Plasma Separation Plasma Separation Centrifugation->Plasma Separation Analysis Analysis Plasma Separation->Analysis Freezing (-70°C) Freezing (-70°C) Plasma Separation->Freezing (-70°C) if delayed Freezing (-70°C)->Analysis

References

A Comparative Analysis of Phenylbutyrate and 2-Phenylbutyric Acid: Unraveling Their Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of phenylbutyrate (4-phenylbutyric acid) and its isomer, 2-phenylbutyric acid. While phenylbutyrate is a well-characterized compound with established therapeutic applications, data on the biological activities of 2-phenylbutyric acid are notably sparse. This analysis summarizes the extensive experimental data for phenylbutyrate and highlights the current knowledge gaps regarding 2-phenylbutyric acid, offering a clear perspective for future research and development.

Overview of Phenylbutyrate's Multifaceted Biological Activities

Phenylbutyrate (PB), in the form of sodium phenylbutyrate or glycerol (B35011) phenylbutyrate, is a compound with a surprisingly diverse range of biological activities.[1] It is clinically used for the treatment of urea (B33335) cycle disorders and has been investigated for its therapeutic potential in a variety of other conditions, including cancer, neurodegenerative diseases, and cystic fibrosis.[2][3] The primary mechanisms through which phenylbutyrate exerts its effects are histone deacetylase (HDAC) inhibition, chemical chaperoning, and ammonia (B1221849) scavenging.[1]

Comparative Data Summary

The following tables summarize the available quantitative data for phenylbutyrate. It is important to note that a direct comparison with 2-phenylbutyric acid is not possible due to the lack of published experimental data for the latter in these biological assays.

Table 1: Histone Deacetylase (HDAC) Inhibition

CompoundTargetAssay SystemIC50Reference
Phenylbutyrate (PB)Pan-HDAC (Class I and II)Glioblastoma cell lines (LN-229)1.21 mmol/L[4]
Phenylbutyrate (PB)Pan-HDAC (Class I and II)Glioblastoma cell lines (LN-18)1.92 mmol/L[4]
(S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide (a 2-PBA derivative)HDACEnzyme inhibition assay16 nM[5]
2-Phenylbutyric AcidNot ReportedNot ReportedNot ReportedN/A

Table 2: Ammonia Scavenging Activity

Compound/ProdrugStudy PopulationKey FindingsReference
Sodium Phenylbutyrate (NaPBA)Healthy VolunteersConjugation efficacy of ~65%[6]
Glycerol Phenylbutyrate (GPB)Patients with Urea Cycle DisordersAmmonia levels ~30% lower than with NaPBA[7][8]
2-Phenylbutyric AcidNot ReportedNot ReportedN/A

Table 3: Chemical Chaperone and Anti-Inflammatory Effects

CompoundModel SystemEffectReference
Phenylbutyrate (PB)In vitro α-Synuclein aggregationAlters aggregation pattern, reduces oligomer formation[9]
Phenylbutyrate (PB)Collagen-induced arthritis in miceAttenuates severity of arthritis[10]
Phenylbutyrate (PB)Uremic serum-stimulated endothelial cellsSuppresses inflammation[11]
Phenylbutyrate (PB)Staphylococcus aureus LTA-stimulated cellsAmeliorates inflammatory response[12]
2-Phenylbutyric AcidNot ReportedMentioned as potential anti-inflammatory, but no mechanistic data available[13]

Signaling Pathways and Mechanisms of Action

Phenylbutyrate's Triple-Action Mechanism

Phenylbutyrate's biological effects can be attributed to three primary mechanisms:

  • Histone Deacetylase (HDAC) Inhibition: Phenylbutyrate is a pan-HDAC inhibitor, meaning it inhibits multiple classes of HDAC enzymes.[2][4] By inhibiting HDACs, it leads to the hyperacetylation of histone proteins, which alters chromatin structure and gene expression. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4]

  • Chemical Chaperone Activity: Phenylbutyrate can act as a chemical chaperone, aiding in the proper folding of proteins and preventing the aggregation of misfolded proteins.[1] This is particularly relevant in protein-misfolding diseases like cystic fibrosis and certain neurodegenerative disorders. It is believed to stabilize protein conformation and facilitate their trafficking through the endoplasmic reticulum.[14]

  • Ammonia Scavenging: In the treatment of urea cycle disorders, phenylbutyrate provides an alternative pathway for nitrogen waste excretion. It is metabolized to phenylacetate, which then conjugates with glutamine to form phenylacetylglutamine. This molecule is then excreted in the urine, effectively removing excess nitrogen from the body.[15][16]

Phenylbutyrate_Mechanisms cluster_HDAC HDAC Inhibition cluster_Chaperone Chemical Chaperone cluster_Ammonia Ammonia Scavenging HDAC HDACs Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Gene Altered Gene Expression Acetylation->Gene Cell Cycle Arrest,\nApoptosis, Differentiation Cell Cycle Arrest, Apoptosis, Differentiation Gene->Cell Cycle Arrest,\nApoptosis, Differentiation PB Phenylbutyrate PB->HDAC Inhibits Misfolded Misfolded Proteins Aggregate Protein Aggregates Misfolded->Aggregate Proper Properly Folded Proteins Misfolded->Proper PB2 Phenylbutyrate PB2->Misfolded Stabilizes Ammonia Excess Ammonia (Nitrogen) Glutamine Glutamine Ammonia->Glutamine Incorporated into PAGN Phenylacetylglutamine Glutamine->PAGN PB3 Phenylbutyrate PA Phenylacetate PB3->PA Metabolized to PA->PAGN Conjugates with Excretion Urinary Excretion PAGN->Excretion

Figure 1. Phenylbutyrate's diverse mechanisms of action.

The Enigma of 2-Phenylbutyric Acid

In stark contrast to the wealth of data on phenylbutyrate, there is a significant lack of information regarding the biological effects of 2-phenylbutyric acid. While it is commercially available and has been noted as a metabolite of the cough suppressant butamirate, its pharmacological properties remain largely unexplored.[13]

One study has shown that a derivative of 2-phenylbutyric acid, (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide, is a potent HDAC inhibitor with an IC50 in the nanomolar range.[5] This suggests that the 2-phenylbutyric acid scaffold has the potential for interaction with HDACs. However, there is no publicly available data on the HDAC inhibitory activity of 2-phenylbutyric acid itself.

Furthermore, no studies have been identified that investigate the potential of 2-phenylbutyric acid as a chemical chaperone or an ammonia scavenger. Its structural similarity to phenylbutyrate might suggest the possibility of similar activities, but this remains purely speculative without experimental evidence.

Knowledge_Gap cluster_PBA Well-Characterized cluster_2PBA Largely Uncharacterized PBA Phenylbutyrate (4-Phenylbutyric Acid) HDAC_PBA HDAC Inhibition PBA->HDAC_PBA Extensive Data Chaperone_PBA Chemical Chaperone PBA->Chaperone_PBA Extensive Data Ammonia_PBA Ammonia Scavenging PBA->Ammonia_PBA Extensive Data Two_PBA 2-Phenylbutyric Acid HDAC_2PBA HDAC Inhibition? Two_PBA->HDAC_2PBA Derivative shows activity, parent compound unknown Chaperone_2PBA Chemical Chaperone? Two_PBA->Chaperone_2PBA No Data Available Ammonia_2PBA Ammonia Scavenging? Two_PBA->Ammonia_2PBA No Data Available

Figure 2. Comparison of available biological data.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This assay measures the activity of HDAC enzymes from nuclear extracts or purified enzymes.

  • Sample Preparation: Prepare nuclear extracts from cultured cells or tissues. Determine protein concentration using a standard method (e.g., BCA assay).

  • Reaction Setup: In a 96-well plate, add the nuclear extract, assay buffer, and the test compound (phenylbutyrate or 2-phenylbutyric acid at various concentrations). A known HDAC inhibitor (e.g., Trichostatin A) should be used as a positive control.

  • Substrate Addition: Add a fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Development: Add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Chemical Chaperone Assay (Protein Aggregation Prevention)

This assay assesses the ability of a compound to prevent the aggregation of a model protein under stress.

  • Protein Preparation: Use a protein prone to aggregation under stress, such as citrate (B86180) synthase or α-synuclein.

  • Assay Setup: In a cuvette or 96-well plate, mix the protein solution with the test compound (phenylbutyrate or 2-phenylbutyric acid) at various concentrations.

  • Induction of Aggregation: Induce protein aggregation through thermal stress (e.g., heating at 45-60°C) or chemical denaturation.

  • Monitoring Aggregation: Monitor protein aggregation over time by measuring light scattering at a specific wavelength (e.g., 360 nm or 500 nm) using a spectrophotometer or plate reader. An increase in absorbance indicates increased aggregation.

  • Data Analysis: Compare the aggregation curves in the presence and absence of the test compound to determine its inhibitory effect.

Ammonia Level Measurement

This protocol outlines the general steps for measuring ammonia levels in biological samples, typically plasma.

  • Sample Collection and Handling: Collect blood samples in pre-chilled tubes containing an anticoagulant (e.g., EDTA). Place the samples on ice immediately and centrifuge at a low temperature to separate the plasma.

  • Assay Principle: Most clinical assays for ammonia are enzymatic, based on the reductive amination of α-ketoglutarate to glutamate (B1630785) by glutamate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in NADH is measured spectrophotometrically.

  • Assay Procedure: Follow the instructions of a commercially available ammonia assay kit. This typically involves mixing the plasma sample with the reaction mixture containing the necessary enzymes and substrates.

  • Measurement: Measure the change in absorbance at 340 nm using a spectrophotometer.

  • Calculation: Calculate the ammonia concentration based on a standard curve.

Experimental_Workflow cluster_HDAC HDAC Inhibition Assay cluster_Chaperone Chemical Chaperone Assay cluster_Ammonia Ammonia Measurement start_hdac Prepare Nuclear Extract react_hdac Incubate with Compound and Substrate start_hdac->react_hdac measure_hdac Measure Fluorescence react_hdac->measure_hdac end_hdac Calculate IC50 measure_hdac->end_hdac start_chap Prepare Protein Solution react_chap Incubate with Compound and Induce Aggregation start_chap->react_chap measure_chap Monitor Light Scattering react_chap->measure_chap end_chap Analyze Aggregation Curves measure_chap->end_chap start_amm Collect and Process Plasma react_amm Enzymatic Reaction start_amm->react_amm measure_amm Measure Absorbance Change react_amm->measure_amm end_amm Calculate Concentration measure_amm->end_amm

Figure 3. General workflows for key biological assays.

Conclusion and Future Directions

Phenylbutyrate is a well-established multi-target compound with significant therapeutic potential stemming from its activities as an HDAC inhibitor, chemical chaperone, and ammonia scavenger. In contrast, 2-phenylbutyric acid remains a largely uncharacterized molecule in terms of its biological effects.

The finding that a derivative of 2-phenylbutyric acid is a potent HDAC inhibitor warrants further investigation into the parent compound's activity.[5] Future research should focus on performing the fundamental in vitro assays described in this guide to determine if 2-phenylbutyric acid possesses any HDAC inhibitory, chemical chaperone, or ammonia-scavenging properties. Such studies would be the first step in understanding if this isomer holds any therapeutic promise and how its biological profile compares to its well-known counterpart, phenylbutyrate. For drug development professionals, the current evidence suggests that phenylbutyrate is the far more viable candidate for further development, while 2-phenylbutyric acid represents a potential, albeit unproven, area for novel discovery.

References

Safety Operating Guide

Proper Disposal of (S)-(+)-2-Phenylbutyric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of (S)-(+)-2-Phenylbutyric acid, ensuring the protection of personnel and the environment.

I. Physicochemical and Safety Data

A comprehensive understanding of the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [1]
Density 1.055 g/mL at 25 °C
Boiling Point 98-100 °C at 0.3 mmHg
Flash Point > 110 °C (> 230 °F)[2]
Refractive Index n20/D 1.516
Optical Activity [α]19/D +92°, c = 0.9 in toluene

II. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and can cause skin and eye irritation.[1][3][4][5] It may also cause respiratory irritation.[3][5] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: Chemical-impermeable gloves must be worn.[6] A complete suit protecting against chemicals and fire/flame-resistant and impervious clothing should be considered based on the scale of handling.[1][7]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH (US) or CEN (EU) approved respirator.[1]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in a manner that minimizes environmental impact and complies with all applicable regulations. Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[6]

Step 1: Waste Collection and Storage

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads from a spill) in a suitable, closed, and properly labeled container.[1][6]

  • Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7]

Step 2: Selection of Disposal Method

There are two primary recommended disposal routes for this compound:

  • Option A: Licensed Waste Disposal Service

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[1] This is the preferred method as it ensures compliance with all federal, state, and local regulations.

  • Option B: Incineration

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]

    • Alternatively, dissolve or mix the material with a combustible solvent and burn in a chemical scrubber.[1] This should only be performed by trained personnel in a facility equipped for such procedures.

Step 3: Disposal of Contaminated Packaging

  • Containers that held this compound can be triply rinsed (or the equivalent).[6] The rinsate should be collected and treated as chemical waste.

  • After thorough cleaning, the packaging can be offered for recycling or reconditioning.[6]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[6]

IV. Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[6]

  • Control Ignition Sources: Remove all sources of ignition and use non-sparking tools.[6]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[6]

  • Clean-up: For solid spills, sweep up and shovel the material into a suitable container for disposal without creating dust.[1] For liquid spills, use an inert absorbent material.

  • Disposal: The collected material should be promptly disposed of in accordance with the procedures outlined above.[6]

V. Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Proper Disposal Workflow for this compound cluster_prep Preparation cluster_disposal Disposal Route cluster_packaging Packaging Disposal A Waste Generation (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Labeled, Closed Container B->C D Store Waste in a Cool, Dry, Well-Ventilated Area C->D E Select Disposal Method D->E F Licensed Waste Disposal Service E->F Preferred G Controlled Incineration with Flue Gas Scrubbing E->G Alternative H Dissolve in Combustible Solvent and Burn in Scrubber E->H Alternative I Empty Container J Triple Rinse Container I->J K Recycle or Recondition J->K L Puncture and Dispose in Landfill J->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-(+)-2-Phenylbutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (S)-(+)-2-Phenylbutyric acid. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as hazardous. The primary risks associated with this chemical are ingestion and irritation to the skin, eyes, and respiratory system.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)Warning [1][2]H302: Harmful if swallowed[3][4].H315: Causes skin irritation[1][4][5].H319: Causes serious eye irritation[1][4][5].H335: May cause respiratory irritation[1][4][5].

Personal Protective Equipment (PPE)

To minimize exposure, all personnel must wear appropriate PPE when handling this compound.[6] Always handle in accordance with good industrial hygiene and safety practices.[3][7]

Protection TypePPE SpecificationRationale and Source(s)
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.[3][8]Must conform to EN166 (EU) or NIOSH (US) standards to protect against splashes and dust.[1][3][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[6][8] A disposable gown or clean lab coat is required.[6][7]Inspect gloves before use and use proper removal technique.[3] Protective clothing should prevent skin exposure.[7][8]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or exposure limits are exceeded, a full-face respirator with a suitable filter (e.g., type ABEK as per EN14387) is recommended.[8]Avoid the formation and inhalation of dust, mists, or vapors.[3][8]

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle in a well-ventilated place, preferably in a chemical fume hood.[3][8]

  • Avoid Contact: Prevent direct contact with skin and eyes and avoid breathing dust or vapors.[1][3][8]

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][3] Do not eat, drink, or smoke in the work area.[1]

  • Equipment: Use non-sparking tools to prevent fire caused by electrostatic discharge.[8]

Storage:

  • Store in a cool, dry, and well-ventilated area.[3][7][8]

  • Keep containers tightly closed when not in use.[3][7]

  • Store separately from incompatible materials such as strong oxidizing agents.[1][7]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures:

  • General Advice: If you feel unwell, seek medical attention immediately and show the safety data sheet to the doctor.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[1][2][8][9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Get medical attention if irritation develops or persists.[1][8][9][10]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8][9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][8][9][10]

Accidental Release (Spill) Protocol: In case of a spill, follow a structured response plan to ensure safety and proper containment.

Spill_Response_Workflow cluster_prep Phase 1: Secure & Assess cluster_action Phase 2: Contain & Clean cluster_post Phase 3: Dispose Secure Secure Area (Evacuate & Ventilate) Assess Assess Spill (Identify substance & size) Secure->Assess PPE Select & Don PPE (Gloves, Goggles, etc.) Assess->PPE Contain Contain Spill (Use inert absorbent material) PPE->Contain Clean Clean Up Spill (Sweep or soak up material) Contain->Clean Decontaminate Decontaminate Area (Wash spill site) Clean->Decontaminate Dispose Package & Label Waste (Use sealed containers) Decontaminate->Dispose FinalDisposal Dispose via Licensed Service Dispose->FinalDisposal

Caption: Workflow for handling a chemical spill.

Disposal Plan

Waste disposal must be conducted in strict accordance with all federal, state, and local environmental regulations.[10]

  • Chemical Waste: Unused or surplus material should be treated as hazardous waste. Offer to a licensed professional waste disposal service.[3] One method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with a scrubber.[3]

  • Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, gloves, clothing) must be collected in suitable, closed containers, labeled as hazardous waste, and disposed of in the same manner as the chemical itself.[3][8]

  • Containers: Empty containers should be disposed of as unused product.[3] Do not let the product enter drains.[3][5]

Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 4286-15-1
Molecular Formula C₁₀H₁₂O₂[9]
Molecular Weight 164.20 g/mol [3]
Appearance Off-white solid / powder[4][7]
Density 1.055 g/mL at 25 °C
Boiling Point 98-100 °C at 0.3 mmHg
Flash Point 110 °C (230 °F) - closed cup[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-2-Phenylbutyric acid
Reactant of Route 2
Reactant of Route 2
(S)-(+)-2-Phenylbutyric acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.